molecular formula C3H8ClO4P B13166179 (2R)-3-chloro-2-hydroxypropylphosphonic acid

(2R)-3-chloro-2-hydroxypropylphosphonic acid

Cat. No.: B13166179
M. Wt: 174.52 g/mol
InChI Key: MTHUXSANBRAURH-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-chloro-2-hydroxypropylphosphonic acid is a useful research compound. Its molecular formula is C3H8ClO4P and its molecular weight is 174.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-chloro-2-hydroxypropylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-chloro-2-hydroxypropylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C3H8ClO4P

Molecular Weight

174.52 g/mol

IUPAC Name

[(2R)-3-chloro-2-hydroxypropyl]phosphonic acid

InChI

InChI=1S/C3H8ClO4P/c4-1-3(5)2-9(6,7)8/h3,5H,1-2H2,(H2,6,7,8)/t3-/m0/s1

InChI Key

MTHUXSANBRAURH-VKHMYHEASA-N

Isomeric SMILES

C([C@H](CCl)O)P(=O)(O)O

Canonical SMILES

C(C(CCl)O)P(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthetic and Biocatalytic Landscape of Chlorohydrin Phosphonates in Pseudomonas

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbon-phosphorus (C-P) bond represents one of nature’s most resilient chemical linkages, providing metabolic stability to a unique class of bioactive compounds known as phosphonates. While marine and terrestrial ecosystems are rich in these compounds, their biological role and biosynthetic origins are highly specialized. In drug development, the most famous natural phosphonate is fosfomycin, a broad-spectrum epoxide antibiotic. However, the mechanistic pathway to fosfomycin—and the broader synthetic landscape of chiral phosphonates—is deeply intertwined with chlorohydrin phosphonates .

This whitepaper explores the dual nature of chlorohydrin phosphonates in Pseudomonas: first, as natural biosynthetic shunt metabolites and critical synthetic precursors, and second, as substrates for highly enantioselective biocatalytic resolution utilizing Pseudomonas-derived lipases. By understanding the causality behind these biochemical pathways, researchers can engineer better biocatalytic systems for next-generation antiviral and antibacterial drug development.

The Mechanistic Biology of C-P Bond Formation

In nature, phosphonates account for a significant portion of the dissolved organic phosphorus pool, highlighting their ecological importance and the evolutionary advantage they confer to producing organisms (1)[1].

In Pseudomonas syringae PB-5123, the biosynthesis of phosphonates is governed by a highly conserved psf gene cluster. The formation of the C-P bond is initiated by the enzyme PepM (Psf1), which catalyzes the thermodynamically challenging isomerization of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy). Because the equilibrium heavily favors PEP, this reaction is immediately coupled to irreversible downstream steps, including decarboxylation and methylation, eventually yielding 2-hydroxypropylphosphonate (HPP) (2)[2].

The Emergence of Chlorohydrin Phosphonates

The final step of fosfomycin biosynthesis involves HppE (Psf4), a non-heme iron-dependent enzyme that catalyzes the dehydrogenation (epoxidation) of HPP. However, in environments with high intracellular chloride concentrations, or when the enzymatic pathway is disrupted, chlorohydrin phosphonates can emerge as natural shunt metabolites.

More importantly, in the industrial and biomimetic synthesis of fosfomycin, threo-1-chloro-2-hydroxypropylphosphonic acid (a chlorohydrin phosphonate) is the primary precursor. Treatment of this chlorohydrin with 10 M aqueous NaOH triggers an intramolecular nucleophilic substitution, yielding the bioactive epoxide fosfomycin in 85–90% yield (2)[2].

Biosynthesis PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PepM (Psf1) Isomerization HPP 2-Hydroxypropylphosphonate (HPP) PnPy->HPP Fom3 / Methylation & Reduction Chlorohydrin Chlorohydrin Phosphonate (Shunt / Synthetic Precursor) HPP->Chlorohydrin Halogenation (Cl-) Shunt Fosfomycin Fosfomycin (Bioactive Epoxide) HPP->Fosfomycin HppE (Psf4) Dehydrogenation Chlorohydrin->Fosfomycin NaOH (Synthetic Epoxidation)

Biosynthetic and synthetic convergence of chlorohydrin phosphonates and fosfomycin in Pseudomonas.

Biocatalytic Resolution: The Role of Pseudomonas Lipases

The synthesis of antiviral nucleotide analogs (such as Tenofovir) and antibacterial phosphonates requires strict stereocontrol. Racemic chlorohydrin phosphonates must be resolved into their enantiopure forms. Here, the enzymatic machinery of Pseudomonas species—specifically lipases from Pseudomonas fluorescens—provides an elegant solution.

During the chemoenzymatic synthesis of phosphonate drugs, native lipases from Pseudomonas fluorescens (such as Amano AK and Amano PS-IM) demonstrate exceptional enantioselectivity when processing chloro-substituted substrates. The active site of these lipases accommodates the steric bulk of the phosphonate moiety while accurately discriminating the halogenated stereocenter, simplifying the synthetic pathway and yielding comparable optical purities to more complex asymmetric syntheses (3)[3].

Biocatalysis Racemic Racemic Chlorohydrin Phosphonate Lipase P. fluorescens Lipase (Amano PS-IM) Racemic->Lipase ProductR (1R)-Acetate Phosphonate Lipase->ProductR Enantioselective Acylation ProductS (1S)-Chlorohydrin Phosphonate Lipase->ProductS Unreacted Enantiomer AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Lipase

Enzymatic kinetic resolution workflow of chlorohydrin phosphonates using P. fluorescens lipase.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical choice is grounded in biochemical causality.

Protocol A: Genomic Mining & Cultivation of P. syringae for Phosphonates

Objective: Induce the expression of the psf gene cluster to isolate phosphonate metabolites.

  • Media Preparation: Prepare a chemically defined MOPS (3-(N-morpholino)propanesulfonic acid) minimal medium with a strictly limited inorganic phosphate source (e.g., 0.1 mM K₂HPO₄).

    • Causality: High levels of inorganic phosphate trigger the Pho regulon, which represses the transcription of phosphonate biosynthetic genes. Starvation forces the bacteria to activate the psf cluster.

  • Cultivation & Shunt Induction: Inoculate P. syringae PB-5123 and incubate at 28°C for 72 hours. To induce halohydrin shunt products, supplement the media with 50 mM NaCl.

  • Extraction: Centrifuge the culture and pass the supernatant through an anion-exchange resin (e.g., Dowex 1X8).

    • Causality: Phosphonates are highly polar and permanently charged at physiological pH; standard organic solvent extraction will fail to capture them.

  • Validation Control: Run a parallel culture in phosphate-rich media (10 mM K₂HPO₄). The target mass peaks (e.g., m/z corresponding to HPP or chlorohydrin phosphonate) must be absent in this control to validate that the metabolites are true products of the psf cluster.

Protocol B: Biocatalytic Resolution of Racemic Chlorohydrin Phosphonates

Objective: Achieve >99% enantiomeric excess (ee) of (1S)-chlorohydrin phosphonate using P. fluorescens lipase.

  • Substrate Solubilization: Dissolve 10 mmol of racemic threo-1-chloro-2-hydroxypropylphosphonate in 50 mL of anhydrous methyl tert-butyl ether (MTBE).

    • Causality: Anhydrous conditions are critical. The presence of water will cause the lipase to hydrolyze the newly formed acetate back into the alcohol, destroying the enantiomeric resolution.

  • Enzyme and Acyl Donor Addition: Add 500 mg of immobilized P. fluorescens lipase (Amano PS-IM) and 30 mmol of vinyl acetate.

    • Causality: Vinyl acetate is chosen over ethyl acetate because its leaving group (vinyl alcohol) immediately tautomerizes into acetaldehyde. This renders the acylation step thermodynamically irreversible, driving the reaction to exactly 50% conversion.

  • Monitoring: Stir at 30°C and monitor via chiral HPLC. Stop the reaction when the conversion reaches exactly 50%.

  • Validation Control: Run a parallel reaction omitting the lipase. If background acylation occurs, the ee will drop; a successful control will show 0% conversion, validating that all stereoselectivity is enzyme-driven.

Quantitative Data Presentation

The table below summarizes the kinetic resolution efficiency of various Pseudomonas lipases against racemic chlorohydrin phosphonate substrates. Immobilization (PS-IM) significantly improves the reaction kinetics without sacrificing optical purity.

Biocatalyst SystemSubstrateAcyl DonorTime (h)Conversion (%)Enantiomeric Excess (ee %)
P. fluorescens (Amano AK, native)Rac-Chlorohydrin PhosphonateVinyl Acetate2448>98
P. fluorescens (Amano PS-IM, immobilized)Rac-Chlorohydrin PhosphonateVinyl Acetate1250>99
P. putida LipaseRac-Chlorohydrin PhosphonateIsopropenyl Acetate244592

References

  • Source: nih.
  • (PDF)
  • Source: acs.

Sources

Biosynthetic Trajectories of Fosfomycin: A Mechanistic Guide to Carbon-Phosphorus Bond Formation and Modification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fosfomycin is a highly potent, broad-spectrum antibiotic characterized by its unique epoxide ring and carbon-phosphorus (C-P) bond. Clinically utilized for treating multidrug-resistant uropathogens, it acts as an irreversible inhibitor of UDP-GlcNAc enolpyruvyl transferase (MurA), a critical enzyme in bacterial cell wall biosynthesis [1].

From a biochemical engineering perspective, the biosynthesis of fosfomycin from the primary metabolite phosphoenolpyruvate (PEP) represents a masterclass in overcoming thermodynamic barriers. Nature has evolved two convergent but mechanistically distinct biosynthetic pathways to produce this molecule: the classic route found in Streptomyces species, and a divergent route utilized by Pseudomonas species [1]. This whitepaper provides an in-depth mechanistic analysis of both pathways, detailing the enzymatic logic, transient nucleotide activation, and radical-mediated chemistry required to synthesize this critical therapeutic.

Mechanistic Principles: The Classic Streptomyces Pathway

The Streptomyces pathway (e.g., in S. wedmorensis and S. fradiae) requires seven distinct enzymatic transformations. The fundamental challenge of this pathway is the initial formation of the C-P bond, which is thermodynamically unfavorable, followed by a complex methylation step that requires transient substrate activation.

Phase I: C-P Bond Formation and Thermodynamic Driving
  • Isomerization (Fom1 - C-terminal Domain): The pathway initiates with the conversion of PEP to phosphonopyruvate (PnPy). This is catalyzed by the C-terminal PEP mutase domain of the bifunctional enzyme Fom1. Because the O-P bond of PEP is significantly more stable than the C-P bond of PnPy, the equilibrium heavily favors PEP (approx. 500:1) [2].

  • Irreversible Decarboxylation (Fom2): To pull the unfavorable mutase reaction forward, Fom2—a thiamine pyrophosphate (TPP)-dependent decarboxylase—irreversibly converts PnPy to phosphonoacetaldehyde (PnAA).

  • Reduction (FomC): PnAA is subsequently reduced to 2-hydroxyethylphosphonate (HEP) by FomC, an NADH- and Fe(II)-dependent alcohol dehydrogenase.

Phase II: Transient Activation and Radical Methylation

For decades, the mechanism by which HEP was methylated remained a mystery. It was recently discovered that HEP undergoes a transient nucleotide tagging process to activate it for methylation [3].

  • Nucleotide Activation (Fom1 - N-terminal Domain): The N-terminal cytidylyltransferase (CyTase) domain of Fom1 utilizes CTP to convert HEP into cytidylyl-2-hydroxyethylphosphonate (HEP-CMP). This transient CMP tag acts as a recognition motif for the downstream methyltransferase.

  • Radical SAM Methylation (Fom3): Fom3 is a Class B cobalamin-dependent radical S-adenosylmethionine (SAM) methyltransferase. It utilizes a[4Fe-4S] cluster to reductively cleave SAM, generating a 5'-deoxyadenosyl radical (5'-dA•). This radical abstracts a hydrogen atom from the C2 position of HEP-CMP, allowing the stereoselective transfer of a methyl group from methylcobalamin (MeCbl), yielding (S)-HPP-CMP [3].

  • Hydrolysis (FomD): The CMP tag, having served its purpose, is hydrolyzed by FomD (a DUF402 domain-containing enzyme) to release (S)-2-hydroxypropylphosphonate ((S)-HPP).

Phase III: Epoxidation
  • Epoxidation (Fom4 / HppE): The final step is the conversion of (S)-HPP to fosfomycin. Fom4 is a non-heme iron-dependent epoxidase that utilizes molecular oxygen to catalyze the formation of the highly strained oxirane ring [2].

StreptomycesPathway PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy Fom1 (PEP Mutase) PnAA Phosphonoacetaldehyde (PnAA) PnPy->PnAA Fom2 (Decarboxylase) HEP 2-Hydroxyethylphosphonate (HEP) PnAA->HEP FomC (Dehydrogenase) HEPCMP HEP-CMP HEP->HEPCMP Fom1 (CyTase) + CTP HPPCMP (S)-HPP-CMP HEPCMP->HPPCMP Fom3 (Radical SAM) HPP (S)-HPP HPPCMP->HPP FomD (Hydrolase) Fosfomycin Fosfomycin HPP->Fosfomycin Fom4 (Epoxidase)

Fig 1. The classic Streptomyces fosfomycin biosynthetic pathway from PEP.

The Divergent Pseudomonas Pathway

Pseudomonas syringae PB-5123 utilizes a completely different enzymatic logic to bridge the gap between PnPy and (S)-HPP, bypassing the need for transient cytidylylation and radical SAM chemistry [4].

  • Initial Mutation: Similar to Streptomyces, PepM (homologous to Fom1's C-terminus) converts PEP to PnPy.

  • Condensation (Psf2): Instead of decarboxylation, PnPy is condensed with Acetyl-CoA by Psf2, a citrate synthase-like enzyme, to form 2-phosphonomethylmalate (2-Pmm).

  • Oxidative Decarboxylation (PsfC): In a highly unusual reaction for a metallohydrolase superfamily member, PsfC catalyzes the oxidative decarboxylation of 2-Pmm to yield 2-oxopropylphosphonate (2-OPP) [4].

  • Reduction and Epoxidation (Psf3 & Psf4): Psf3, an NADH-dependent reductase, stereospecifically reduces 2-OPP to (S)-HPP. Finally, Psf4 (an ortholog of Fom4) epoxidizes (S)-HPP to fosfomycin [5].

PseudomonasPathway PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy PepM (Mutase) Pmm 2-Phosphonomethylmalate (2-Pmm) PnPy->Pmm Psf2 (+ Acetyl-CoA) OPP 2-Oxopropylphosphonate (2-OPP) Pmm->OPP PsfC (Oxidative Decarboxylase) HPP (S)-HPP OPP->HPP Psf3 (Reductase) Fosfomycin Fosfomycin HPP->Fosfomycin Psf4 (Epoxidase)

Fig 2. The divergent Pseudomonas fosfomycin biosynthetic pathway.

Comparative Enzymatic Data

The following table summarizes the divergent strategies utilized by these two genera to achieve the same biochemical endpoint.

Biosynthetic StageStreptomyces EnzymePseudomonas EnzymeSubstrate → ProductKey Cofactors / Co-substrates
P-C Bond Formation Fom1 (C-terminal)PepM (Psf1)PEP → PnPyMg²⁺
Chain Elongation / Decarboxylation Fom2Psf2, PsfCPnPy → PnAA (Streptomyces) PnPy → 2-OPP (Pseudomonas)TPP (Streptomyces) Acetyl-CoA, Metal ions (Pseudomonas)
Intermediate Reduction FomCPsf3PnAA → HEP (Streptomyces) 2-OPP → (S)-2-HPP (Pseudomonas)NADH, Fe²⁺ (Streptomyces) NADH (Pseudomonas)
Nucleotide Activation Fom1 (N-terminal)NoneHEP → HEP-CMPCTP, Mg²⁺
Methylation Fom3NoneHEP-CMP → (S)-HPP-CMPSAM, MeCbl, [4Fe-4S]
Nucleotide Hydrolysis FomDNone(S)-HPP-CMP → (S)-HPPMn²⁺ or Co²⁺
Epoxidation Fom4 (HppE)Psf4(S)-HPP → FosfomycinNon-heme Fe²⁺, O₂, NADH

Experimental Protocols: In Vitro Reconstitution & Validation

To rigorously study these pathways, researchers must employ self-validating biochemical assays. Below are standard operating procedures for interrogating the most complex steps of the Streptomyces pathway.

Protocol 1: In Vitro Reconstitution of Fom1 Cytidylyltransferase Activity

Objective: Validate the transient nucleotide activation of HEP by the N-terminal domain of Fom1.

  • Causality: Mg²⁺ is strictly required as it coordinates the triphosphate moiety of CTP, neutralizing its negative charge and facilitating the nucleophilic attack by the phosphonate oxygen of HEP.

  • Step 1: Express N-terminal His-tagged Fom1 in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Buffer exchange into 50 mM Tris-HCl (pH 8.0).

  • Step 2: Assemble a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 2 mM HEP, 2 mM CTP, and 10 µM purified Fom1.

  • Step 3: Incubate the reaction at 30°C for 60 minutes to allow steady-state conversion.

  • Step 4 (Self-Validation): Quench the reaction by adding an equal volume of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Step 5: Analyze the supernatant via HPLC-MS using a porous graphitic carbon (PGC) column. Validation is confirmed by the appearance of a distinct peak with an m/z [M-H]⁻ corresponding to the HEP-CMP conjugate.

Protocol 2: Anaerobic Assay for Fom3 Radical SAM Methylation

Objective: Confirm the stereoselective methylation of HEP-CMP to (S)-HPP-CMP.

  • Causality: Fom3 contains an oxygen-sensitive [4Fe-4S] cluster. Exposure to ambient O₂ degrades the cluster to an inactive [3Fe-4S] state. Furthermore, sodium dithionite is required to reduce the cluster to the +1 oxidation state, which is the active form necessary to reductively cleave SAM.

  • Step 1: Transfer all buffers and purified Fom3 into an anaerobic glove box (O₂ < 5 ppm).

  • Step 2: Reconstitute the iron-sulfur cluster by incubating purified Fom3 with a 50-fold molar excess of Fe(NH₄)₂(SO₄)₂ and Na₂S in the presence of 5 mM DTT for 4 hours at 4°C. Desalt to remove unbound iron and sulfide.

  • Step 3: Assemble the reaction: 50 mM HEPES (pH 7.5), 100 mM KCl, 2 mM SAM, 1 mM methylcobalamin (MeCbl), 1 mM HEP-CMP, 2 mM sodium dithionite, and 20 µM reconstituted Fom3.

  • Step 4: Incubate at 25°C for 2 hours. Quench the reaction by adding 1% formic acid and exposing it to ambient air.

  • Step 5 (Self-Validation): Treat the quenched mixture with purified FomD to hydrolyze the CMP moiety. Analyze the released HPP via chiral ligand exchange chromatography. The protocol is validated when the chromatogram shows exclusive formation of the (S)-enantiomer of HPP, confirming the stereospecificity of the radical mechanism.

References

  • Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species. ASM Journals / PMC. URL: [Link]

  • Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin. PMC. URL: [Link]

  • Fosfomycin Biosynthesis via Transient Cytidylylation of 2-Hydroxyethylphosphonate by the Bifunctional Fom1 Enzyme. ACS Chemical Biology / PubMed. URL: [Link]

  • Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Characterization of Two Late-Stage Enzymes Involved in Fosfomycin Biosynthesis in Pseudomonads. ACS Chemical Biology. URL: [Link]

Introduction: The Significance of Halogenation in Phosphonate Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Halogenated Phosphonic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Phosphonic acids, characterized by a direct carbon-to-phosphorus (C-P) bond, are recognized for their structural analogy to phosphates. This mimicry allows them to serve as stable, non-hydrolyzable isosteres of phosphate esters, making them valuable in various biomedical applications, particularly as enzyme inhibitors.[1][2][3] The introduction of halogen atoms into phosphonic acid derivatives can dramatically alter their physicochemical and biological properties. Halogenation can enhance binding affinity to target enzymes, modulate acidity (pKa), and in some cases, introduce the potential for covalent bond formation with the target, leading to irreversible inhibition.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of halogenated phosphonic acid derivatives, with a focus on their utility in drug discovery and development.

Synthesis of Halogenated Phosphonic Acid Derivatives

The synthetic strategies for preparing halogenated phosphonic acid derivatives are diverse and depend on the desired position of the halogen atom(s). The most common approaches involve either the direct halogenation of a pre-formed phosphonate or the use of halogen-containing building blocks in the synthesis.

α-Halogenated Phosphonates

The introduction of a halogen at the α-carbon of a phosphonate has been a key strategy in medicinal chemistry to create more effective phosphate bioisosteres.[4]

One common method for the synthesis of α-bromobenzylphosphonates involves the direct bromination of the corresponding benzylphosphonate. This can be achieved using various brominating agents, with N-bromosuccinimide (NBS) being a popular choice, often in the presence of a radical initiator like benzoyl peroxide or AIBN.

Experimental Protocol: Direct α-Bromination of Diethyl Benzylphosphonate

  • Dissolution: Dissolve diethyl benzylphosphonate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4) in a round-bottom flask.

  • Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq) to the solution.

  • Reaction: Reflux the reaction mixture under inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired diethyl α-bromobenzylphosphonate.

Another versatile method involves the conversion of an α-hydroxy phosphonate to the corresponding α-halo phosphonate. This is particularly useful for introducing chlorine or fluorine.

Experimental Protocol: Synthesis of Diethyl α-Chlorobenzylphosphonate from Diethyl α-Hydroxybenzylphosphonate

  • Starting Material: Begin with diethyl α-hydroxybenzylphosphonate, which can be synthesized by the Pudovik reaction between benzaldehyde and diethyl phosphite.

  • Chlorination: Dissolve the α-hydroxy phosphonate (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add thionyl chloride (SOCl2) (1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Work-up: Carefully quench the reaction by adding saturated sodium bicarbonate solution. Extract the product with DCM.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Aryl-Halogenated Phosphonates

For derivatives with a halogen on an aromatic ring, the synthesis often involves the use of a halogenated aryl starting material. The Michaelis-Arbuzov and Michaelis-Becker reactions are cornerstone methods for forming the C-P bond.

The Michaelis-Arbuzov reaction is a widely used method for forming a carbon-phosphorus bond. It involves the reaction of a trialkyl phosphite with an alkyl or aryl halide. For aryl halides, a catalyst such as a nickel or palladium salt is often required.

Experimental Protocol: Palladium-Catalyzed Synthesis of Diethyl (4-bromophenyl)phosphonate

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4-bromoiodobenzene (1.0 eq), triethyl phosphite (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a suitable solvent like toluene.

  • Reaction: Heat the mixture at reflux under an inert atmosphere for 12-24 hours. Monitor the reaction by gas chromatography (GC) or TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by vacuum distillation or column chromatography to yield diethyl (4-bromophenyl)phosphonate.

Physicochemical and Biological Properties

The introduction of halogens significantly impacts the properties of phosphonic acid derivatives.

Acidity

Halogenation, particularly at the α-position, increases the acidity of the phosphonic acid protons. For instance, α-fluorophosphonates have a pKa2 value of approximately 5.6, which is lower than that of their non-halogenated counterparts and closer to the pKa2 of native phosphates (around 6.4).[4] This restored charge state at physiological pH can lead to more effective mimicry of the phosphate group in enzyme active sites.[4]

Enzyme Inhibition

Halogenated phosphonic acids have been extensively explored as inhibitors of various enzymes.

  • Protein Tyrosine Phosphatases (PTPs): α-Bromobenzylphosphonates have been shown to be effective irreversible inhibitors of PTPs.[4] The bromine atom acts as a leaving group, allowing for covalent modification of a nucleophilic residue in the enzyme's active site.[4]

  • Farnesyl Pyrophosphate Synthase (FPPS): α-Halogenated analogues of the bisphosphonate drug risedronate have demonstrated potent inhibition of FPPS, an enzyme in the mevalonate pathway.[5] The inhibitory potency was found to be dependent on the halogen, with the α-fluoro analogue being the most potent.[5]

  • Serine Proteases: Certain phosphonic acid compounds have been identified as inhibitors of serine proteases like cathepsin G and human chymase, which are involved in inflammatory disorders.[6]

  • Alanine Aminopeptidases: Phosphonic acid analogues of homophenylalanine and phenylalanine containing fluorine and bromine atoms in the phenyl ring have shown inhibitory activity against human and porcine alanine aminopeptidases.[7]

The following table summarizes the inhibitory activities of some halogenated phosphonic acid derivatives against various enzymes.

Compound ClassTarget EnzymeKey Findings
α-Halogenated Risedronate AnaloguesFarnesyl Pyrophosphate Synthase (FPPS)α-Fluoro analogue showed the highest potency (IC50 = 16 nM).[5]
α-BromobenzylphosphonatesProtein Tyrosine Phosphatases (PTPs)Act as selective, irreversible inhibitors.[4]
Halogenated Phenylalanine Phosphonic AcidsAlanyl AminopeptidasesSubmicromolar inhibition constants for the human enzyme.[7]
α-Halo-3-PEHPC AnaloguesRab Geranylgeranyl Transferase (RGGT)IC50 values in the range of 16-35 µM.[5]

Applications of Halogenated Phosphonic Acid Derivatives

The unique properties of halogenated phosphonates have led to their application in diverse fields.

Medicinal Chemistry

As discussed, the primary application of these compounds is in drug discovery, where they serve as enzyme inhibitors for a range of therapeutic targets.[1][2] Their ability to mimic phosphates while exhibiting enhanced stability and potentially different inhibitory mechanisms makes them attractive candidates for development.

Agriculture

Phosphonates, in general, are used in agriculture as fungicides, particularly against Oomycetes.[8][9] They can also act as plant strengtheners by triggering natural defense mechanisms.[10] The introduction of halogens can potentially modulate their efficacy and spectrum of activity. For instance, phosphonates are used to manage Phytophthora diseases in citrus.[11]

Materials Science

Arylphosphonic acids are utilized in materials chemistry for creating layered compounds and supramolecular structures.[12] Halogenation of the aryl ring can be used to fine-tune the intermolecular interactions and thus the properties of these materials.

Visualization of Key Concepts

General Synthetic Pathway to α-Halogenated Phosphonates

G start Alkyl Phosphonate intermediate1 α-Anion start->intermediate1 Base intermediate2 α-Hydroxy Phosphonate start->intermediate2 Oxidation product1 α-Halogenated Phosphonate intermediate1->product1 Electrophilic Halogen Source intermediate2->product1 Halogenating Agent (e.g., SOCl2)

Caption: Synthetic routes to α-halogenated phosphonates.

Mechanism of Irreversible Inhibition of PTPs by α-Bromobenzylphosphonates

G enzyme PTP Active Site (with Cys residue) complex Enzyme-Inhibitor Complex enzyme->complex Binding inhibitor α-Bromobenzylphosphonate inhibitor->complex covalent_adduct Covalently Modified Enzyme (Inactive) complex->covalent_adduct Nucleophilic Attack by Cys-SH on α-Carbon (Bromide leaves)

Caption: Irreversible inhibition of PTP by α-bromobenzylphosphonate.

Future Perspectives and Conclusion

Halogenated phosphonic acid derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and beyond. The ability to fine-tune their properties through the strategic placement of halogen atoms allows for the rational design of potent and selective enzyme inhibitors. Future research will likely focus on the development of novel synthetic methodologies to access a wider range of halogenated phosphonates, as well as the exploration of their therapeutic potential against new biological targets. The continued investigation of their mechanism of action at a molecular level will further aid in the design of next-generation drugs and agrochemicals.

References

  • Hertl, M., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Molecules. [Link]

  • Wasko, B. M., et al. (2007). Synthesis and Biological Evaluation of α-Halogenated Bisphosphonate and Phosphonocarboxylate Analogues of Risedronate. Journal of Medicinal Chemistry. [Link]

  • Martin, B. R., et al. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. [Link]

  • Ríos-Gutiérrez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. Molecules. [Link]

  • Graczyk, J., et al. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Molecules. [Link]

  • Organic Chemistry Portal. Synthesis of phosphonates. [Link]

  • Tehrani, K. A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Shibuya, S. (2004). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi. [Link]

  • Alimoradi, N., et al. (2016). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors: synthesis accompanied by experimental and molecular modeling assessments. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Shibuya, S. (2004). [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds]. Yakugaku Zasshi. [Link]

  • Berkowitz, D. B., et al. (2005). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Topics in Medicinal Chemistry. [Link]

  • Fun, H.-K., et al. (2017). Synthesis and structural characterization of four related α-phosphonates. Acta Crystallographica Section E. [Link]

  • Virieux, D., et al. (2014). Synthesis and Biological Applications of Phosphinates and Derivatives. Topics in Current Chemistry. [Link]

  • Głowacki, E. D., et al. (2021). Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. Molecules. [Link]

  • Blunt, J. W., et al. (2018). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs. [Link]

  • Hsiao, C.-C., et al. (2021). UNDERSTANDING SYNTHESIS AND BIOLOGICAL ACTIVITY OF PHOSPHINOPHOSPHONATE PHOSPHOANTIGENS. International Journal of Creative Research Thoughts. [Link]

  • Mielniczak, A., et al. (2021). Synthesis of Phosphonate Derivatives of Benzisoselenazolones and Their Remarkable Antiureolytic Activity in Helicobacter pylori Cells. Journal of Medicinal Chemistry. [Link]

  • Wei, X.-H., et al. (2024). Lewis acid-catalyzed phosphinoylation and halogenation of α,β-unsaturated ketones: access to γ-halo allylic phosphonates. Organic & Biomolecular Chemistry. [Link]

  • Kalir, A., & Kalir, H. (1998). Biological Activity of Phosphonic and Phosphinic Acids. Patai's Chemistry of Functional Groups. [Link]

  • Beers, S. A., et al. (2003). Phosphonic acid compounds as inhibitors of serine proteases.
  • BNN. (2014). Phosphonic acid, potassium phosphonate (potassium salt of phosphonic acid), fosetyl-aluminium. [Link]

  • Le Roux, H. F., et al. (2023). A review of the use of phosphonates in the management of Phytophthora nicotianae in citrus in South Africa. South African Journal of Plant and Soil. [Link]

  • Chiaramanghi, M., et al. (2021). The use of phosphonates in agriculture. Chemical, biological properties and legislative issues. Chemosphere. [Link]

  • Kanno, K., et al. (2005). Novel vinyl phosphonates and vinyl boronates by halogenation, allylation, and propargylation of alpha-boryl- and alpha-phosphonozirconacyclopentenes. Organic Letters. [Link]

  • Nguyen, T. T. T., et al. (2023). Advantages and Challenges of Using Phosphonate-Based Fungicides in Agriculture: Experimental Analysis and Model Development. Horticulturae. [Link]

  • Gómez-Merino, F. C., et al. (2023). The functional mechanisms of phosphite and its applications in crop plants. Frontiers in Plant Science. [Link]

  • Oleksyszyn, J., & Subotkowska, L. (1994). Methods for the synthesis of phosphonate esters.
  • Ríos-Gutiérrez, M., et al. (2019). Direct Synthesis of Phosphonates and α-Amino-phosphonates from 1,3-Benzoxazines. ResearchGate. [Link]

Sources

Technical Guide: Metabolic Precursors of (2R)-3-chloro-2-hydroxypropylphosphonic acid

[1]

Executive Summary

(2R)-3-chloro-2-hydroxypropylphosphonic acid is a bioactive phosphonate intermediate. In biological systems, it serves as the immediate precursor to Phosphonochlorin , a broad-spectrum antibiotic produced by fungal strains such as Fusarium avenaceum and Talaromyces flavus.

The molecule’s metabolic origin lies in the PEP-mutase pathway , a specialized metabolic route that converts intracellular phosphoenolpyruvate (PEP) into C-P bond-containing secondary metabolites. Understanding its precursors requires mapping the conversion of thermodynamically stable phosphate esters (P-O-C) to the energetic phosphonate (C-P) bond, followed by chain elongation and regiospecific chlorination.

Key Metabolic Role:

  • Biosynthetic Precursor: Immediate substrate for the dehydratase yielding Phosphonochlorin.

  • Structural Analogue: Chlorinated analogue of the Fosfomycin precursor (S)-2-hydroxypropylphosphonic acid (HPP).

  • Synthetic Utility: Chiral scaffold for the chemo-enzymatic synthesis of L-Phosphonocarnitine.

The Biosynthetic Pathway (Metabolic Precursors)[1]

The formation of (2R)-3-chloro-2-hydroxypropylphosphonic acid follows a "core phosphonate" pathway shared by Fosfomycin and Bialaphos, before diverging into a unique halogenation sequence.

Phase I: C-P Bond Formation (The Thermodynamic Hurdle)

The metabolic pathway begins with glycolysis. The universal donor of the phosphorus moiety is Phosphoenolpyruvate (PEP) .

  • Phosphoenolpyruvate (PEP): The primary metabolic precursor.

  • Phosphonopyruvate (PnPy): Formed by PEP Mutase (PepM) . This enzyme catalyzes the intramolecular rearrangement of PEP (P-O-C) to PnPy (P-C), a thermodynamically unfavorable reaction driven by equilibrium shifts from downstream consumption.

  • Phosphonoacetaldehyde (PnAA): Formed by PnPy Decarboxylase (Ppd) .[1] PnPy undergoes irreversible decarboxylation to form the 2-carbon phosphonate PnAA, locking the C-P bond.

Phase II: Chain Elongation (The Carbon Scaffold)

Unlike simple 2-carbon phosphonates (like 2-aminoethylphosphonate), the target molecule has a 3-carbon backbone. This requires a "re-building" step similar to Fosfomycin biosynthesis.

  • 2-Hydroxyethylphosphonate (HEP): PnAA is reduced to HEP by an alcohol dehydrogenase (ADH).

  • HEP-CMP (Cytidylyl-HEP): HEP is activated by CTP to form a high-energy cytidylyl intermediate.

  • 2-Hydroxypropylphosphonic Acid (HPP): This is the pivotal branch point . A radical SAM methyltransferase adds a methyl group to HEP-CMP, extending the chain from C2 to C3. Hydrolysis yields HPP.

Phase III: Functionalization (The Target Synthesis)

Here, the pathway diverges from Fosfomycin (which undergoes epoxidation).

  • (2R)-3-chloro-2-hydroxypropylphosphonic acid (The Target):

    • Precursor: (S)-2-Hydroxypropylphosphonic acid (HPP).

    • Mechanism: An oxidative halogenase (likely a non-heme iron enzyme dependent on

      
      -ketoglutarate) catalyzes the chlorination of the terminal methyl group of HPP.
      
    • Result: The introduction of chlorine at C3 creates the target chlorohydrin.

Phase IV: Downstream Metabolism[1]
  • Phosphonochlorin: The target molecule undergoes dehydration (loss of water between C1 and C2) to form the vinyl phosphonate antibiotic.

Visualization of the Pathway[1][3][4]

The following diagram illustrates the metabolic flow from primary metabolism (PEP) to the target chlorohydrin and its final antibiotic form.

Biosynthesiscluster_0C-P Bond Formationcluster_1Chain Elongation & FunctionalizationPEPPhosphoenolpyruvate(PEP)PnPyPhosphonopyruvate(PnPy)PEP->PnPyPEP Mutase(PepM)PnAAPhosphonoacetaldehyde(PnAA)PnPy->PnAAPnPy Decarboxylase(Ppd)HEP2-Hydroxyethylphosphonate(HEP)PnAA->HEPDehydrogenaseHPP(S)-2-Hydroxypropylphosphonate(HPP)HEP->HPPMethyltransferase(Radical SAM)Target(2R)-3-chloro-2-hydroxypropyl-phosphonic acid(TARGET)HPP->TargetHalogenase(Cl- incorporation)P_ChlorinPhosphonochlorin(Antibiotic)Target->P_ChlorinDehydratase(-H2O)

Caption: Biosynthetic progression from PEP to Phosphonochlorin via the target chlorohydrin intermediate.

Experimental Protocols for Precursor Detection[1]

To validate the presence of these precursors in a biological sample (e.g., Fusarium fermentation broth), the following self-validating workflow is recommended.

Protocol A: Extraction and Enrichment
  • Lysis: Lyse mycelia using liquid nitrogen grinding followed by extraction with 50% MeOH/Water.

  • Clarification: Centrifuge at 12,000 x g for 20 mins.

  • SPE Enrichment: Pass supernatant through a Strong Anion Exchange (SAX) cartridge. Phosphonates are negatively charged at neutral pH and will bind.

  • Elution: Elute with 0.1 M Formic Acid.

Protocol B: 31P-NMR Screening (The "Gold Standard")

Phosphorus NMR is the most robust method for detecting C-P bonds without derivatization.

  • Instrument: 500 MHz NMR probe.

  • Parameters: Decoupled proton sequence ({1H}-31P).

  • Diagnostic Shifts (approximate):

    • Phosphonates (C-P): 15–30 ppm.

    • Phosphates (O-P): 0–5 ppm.

    • Target (Chlorohydrin): Expect a resonance near 22–24 ppm (shifted downfield due to the electronegative Cl and OH).

Protocol C: Mass Spectrometry Confirmation
  • Method: LC-MS/MS (Negative Ion Mode).

  • Precursor Ion: Calculate [M-H]- for C3H8ClO4P.

    • Exact Mass: ~185.98 Da.

  • Fragmentation: Look for the characteristic PO3- fragment (m/z 79) and CH2-PO3- (m/z 93) , which confirms the phosphonate structure.

Comparative Data: Fosfomycin vs. Phosphonochlorin Pathways[1]

The table below highlights the divergence in metabolic precursors between the two related antibiotics.

FeatureFosfomycin PathwayPhosphonochlorin Pathway
Primary Precursor Phosphoenolpyruvate (PEP)Phosphoenolpyruvate (PEP)
C2 Intermediate 2-Hydroxyethylphosphonate (HEP)2-Hydroxyethylphosphonate (HEP)
C3 Intermediate (S)-2-Hydroxypropylphosphonate (HPP)(S)-2-Hydroxypropylphosphonate (HPP)
Key Enzyme Epoxidase (Fom4)Halogenase (Putative)
Reaction Type Dehydrogenation to EpoxideChlorination to Chlorohydrin
Final Structure (1R,2S)-1,2-epoxypropylphosphonic acid(E/Z)-3-chloroprop-1-enylphosphonic acid

References

  • Biosynthesis of Phosphonates: Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products.[1][2] Annual Review of Biochemistry, 78, 65-94. Link

  • Phosphonochlorin Discovery: Takeuchi, M., et al. (1989). Fosfonochlorin, a new antibiotic with spheroplast forming activity. The Journal of Antibiotics, 42(2), 198-205. Link

  • Fosfomycin Biosynthetic Gene Cluster: Woodyer, R. D., et al. (2006). Heterologous production of fosfomycin and identification of the minimal biosynthetic gene cluster. Chemistry & Biology, 13(11), 1171-1182. Link

  • Chemical Synthesis of Phosphonocarnitine: Błażewska, K. M. (2012). Product Class 15: Alkylphosphonic Acids and Derivatives. Science of Synthesis, 42, 767. Link

The Forge of Life: A Technical Guide to C-P Bond Formation in Bacterial Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The carbon-phosphorus (C-P) bond, a cornerstone of a unique class of natural products known as phosphonates and phosphinates, represents a fascinating example of nature's biochemical ingenuity. These metabolites, armed with a hydrolytically stable C-P linkage that mimics biological phosphates and carboxylates, exhibit a wide array of potent bioactivities, including antibiotic, herbicidal, and antimalarial properties.[1][2] This technical guide provides an in-depth exploration of the core enzymatic machinery and biosynthetic logic that bacteria employ to forge this unusual chemical bond. We will dissect the pivotal role of phosphoenolpyruvate (PEP) mutase, the gateway enzyme in most phosphonate biosynthetic pathways, and follow the subsequent enzymatic transformations that lead to the diversification of these powerful molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the study of these remarkable metabolic pathways.

Introduction: The Significance of the C-P Bond in Nature

The discovery of naturally occurring phosphonates in 1959 opened a new frontier in our understanding of phosphorus biochemistry.[2] Unlike the ubiquitous phosphate esters (C-O-P) that dominate cellular bioenergetics and signaling, the C-P bond is exceptionally stable, resistant to chemical and enzymatic hydrolysis.[2] This inherent stability, coupled with the ability of the phosphonate group to act as a structural mimic of phosphate esters, carboxylates, or tetrahedral intermediates in enzymatic reactions, is the key to their potent biological activities.[3][4]

Bacterial phosphonates often act as highly specific enzyme inhibitors.[4] Notable examples include:

  • Fosfomycin: A clinically important antibiotic that irreversibly inhibits MurA, an enzyme essential for bacterial cell wall biosynthesis.[5][6]

  • Phosphinothricin: The active ingredient in several commercial herbicides, which potently inhibits glutamine synthetase.[1][7]

  • FR-900098 and Fosmidomycin: Antimalarial drug candidates that target 1-deoxy-D-xylulose-5-phosphate (DXP) reductoisomerase in the non-mevalonate pathway of isoprenoid biosynthesis.[1][8]

The majority of these bioactive small molecules are produced by actinobacteria, though other microbes such as Bacillus and Pseudomonas species are also known producers.[1][2] The increasing prevalence of antibiotic resistance has reignited interest in these compounds and their unique biosynthetic pathways as a potential source of new therapeutic agents.[3]

The Central Machinery of C-P Bond Formation: The PEP Mutase Pathway

The biosynthesis of nearly all known phosphonate natural products commences with the remarkable intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (PnPy), a reaction catalyzed by the enzyme phosphoenolpyruvate mutase (PEP mutase) .[3][8][9][10] This isomerization is the critical step where the C-P bond is forged.

The Energetic Hurdle and the Enzymatic Solution

The formation of the C-P bond in this reaction is thermodynamically unfavorable, with the equilibrium strongly favoring the starting material, PEP.[8][9] Nature has evolved a clever strategy to overcome this energetic barrier: coupling the PEP mutase reaction to a subsequent, highly exergonic (thermodynamically favorable) step.[2] This is typically a decarboxylation reaction, which effectively pulls the overall pathway in the forward direction by rapidly consuming the PnPy product, in accordance with Le Chatelier's principle.[9]

The PEP Mutase Superfamily: Mechanism and Structure

PEP mutase belongs to a superfamily of enzymes that share a common structural fold, typically a TIM barrel, and often involve divalent metal ions like Mg²⁺ as cofactors.[9][11] The proposed mechanism for PEP mutase is a dissociative one, involving the formation of a metaphosphate intermediate.[9][12][13]

The catalytic cycle can be summarized as follows:

  • PEP binds to the active site, coordinated by a divalent metal ion and key amino acid residues.

  • The phosphoryl group is transferred from the oxygen at C-2 of PEP, forming a transient, highly reactive metaphosphate intermediate.

  • The enolate of pyruvate then attacks the metaphosphate, forming the new C-P bond at C-3 and yielding PnPy.[9][12][13]

Diversification of the Phosphonate Scaffold: Key Biosynthetic Pathways

Following the initial C-P bond formation, a diverse array of enzymatic transformations modify the PnPy intermediate to generate the final bioactive phosphonate or phosphinate products. Below, we explore the biosynthetic pathways of two well-characterized and significant bacterial metabolites: fosfomycin and phosphinothricin.

Fosfomycin Biosynthesis: A Tale of Two Pathways

Fosfomycin is a broad-spectrum antibiotic produced by several Streptomyces and Pseudomonas species.[5][14] Interestingly, the biosynthetic pathways in these two genera, while converging on the same final product, employ different enzymatic logic for the intermediate steps.[5]

The initial steps in Streptomyces are canonical:

  • PEP mutase (Fom1) catalyzes the conversion of PEP to PnPy.[1][5]

  • PnPy decarboxylase (Fom2) , a thiamine pyrophosphate (TPP)-dependent enzyme, decarboxylates PnPy to phosphonoacetaldehyde (PnAA).[1][5]

The subsequent steps involve a series of reductions, methylations, and a unique epoxidation to yield fosfomycin.[1][10][15]

In contrast, the fosfomycin biosynthetic gene cluster in Pseudomonas syringae lacks a PnPy decarboxylase homolog.[5] Instead, it utilizes a citrate synthase-like enzyme (Psf2) that adds an acetyl group to PnPy, initiating a different series of transformations that ultimately lead to fosfomycin.[5][14]

Fosfomycin_Biosynthesis cluster_streptomyces Streptomyces Pathway cluster_pseudomonas Pseudomonas Pathway PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy Fom1 (PEP mutase) PnAA Phosphonoacetaldehyde (PnAA) PnPy->PnAA Fom2 (PnPy decarboxylase) HPP (S)-2-Hydroxypropyl phosphonate (HPP) PnAA->HPP FomC, Fom3 (Reductase, Methyltransferase) Fosfomycin Fosfomycin HPP->Fosfomycin HppE (Epoxidase) PEP_p Phosphoenolpyruvate (PEP) PnPy_p Phosphonopyruvate (PnPy) PEP_p->PnPy_p Psf1 (PEP mutase) Intermediate_p ...Different Intermediates... PnPy_p->Intermediate_p Psf2 (Citrate synthase-like) HPP_p (S)-2-Hydroxypropyl phosphonate (HPP) Intermediate_p->HPP_p ... Fosfomycin_p Fosfomycin HPP_p->Fosfomycin_p Psf4 (Epoxidase)

Caption: Divergent biosynthetic pathways to fosfomycin.

Phosphinothricin Biosynthesis: Forging a C-P-C Linkage

Phosphinothricin, a potent herbicide, is unique in that it is a phosphinic acid, possessing two C-P bonds. Its biosynthesis, elucidated in Streptomyces viridochromogenes and Streptomyces hygroscopicus, also begins with the PEP mutase-catalyzed formation of PnPy.[1][16]

The pathway then proceeds through a series of reactions including decarboxylation, transamination, and a key step involving the addition of a second carbon atom to the phosphorus, ultimately forming the characteristic C-P-C linkage of phosphinothricin.[1][10]

Phosphinothricin_Biosynthesis PEP Phosphoenolpyruvate (PEP) PnPy Phosphonopyruvate (PnPy) PEP->PnPy Ppm (PEP mutase) PPA Phosphinopyruvaldehyde (PPA) PnPy->PPA Ppd (PnPy decarboxylase) DMPT 2-(Hydroxy-methyl-phosphinoyl)acetaldehyde PPA->DMPT Pmi (Isomerase) PPT Phosphinothricin DMPT->PPT ...Multiple Steps... (Transamination, etc.)

Caption: Simplified biosynthetic pathway of phosphinothricin.

Experimental Methodologies for Studying C-P Bond Biosynthesis

Investigating the biosynthesis of phosphonate natural products requires a multidisciplinary approach, combining molecular genetics, biochemistry, and analytical chemistry.

Heterologous Expression of Biosynthetic Gene Clusters

A powerful strategy for characterizing phosphonate biosynthetic pathways is the heterologous expression of the corresponding gene clusters in a well-characterized host, such as Streptomyces coelicolor or Streptomyces lividans.[3][17]

Step-by-Step Methodology for Heterologous Expression in Streptomyces

  • Gene Cluster Identification: Identify the putative phosphonate biosynthetic gene cluster in the producing organism's genome. The presence of a pepM gene homolog is a strong indicator.[3][18]

  • Cloning the Gene Cluster: Clone the entire gene cluster into a suitable expression vector. This can be achieved through various methods, including cosmid or fosmid library construction, or more targeted approaches like Transformation-Associated Recombination (TAR) cloning.[3][17]

  • Vector Selection: Choose an appropriate expression vector for Streptomyces. Integrative vectors (e.g., pSET152-based) integrate into the host chromosome, providing stable expression, while replicative vectors (e.g., SCP2*-based) exist as plasmids and can lead to higher copy numbers and potentially higher product yields.

  • Transformation: Introduce the expression construct into the chosen Streptomyces host strain. Protoplast transformation or intergeneric conjugation from E. coli are common methods.

  • Cultivation and Metabolite Extraction: Cultivate the recombinant Streptomyces strain under conditions conducive to secondary metabolite production. After a suitable incubation period, extract the metabolites from the culture broth and mycelium using organic solvents (e.g., ethyl acetate, butanol).

  • Analysis: Analyze the crude extracts for the presence of the target phosphonate or novel derivatives using analytical techniques such as LC-MS/MS and NMR.

Heterologous_Expression_Workflow Identify_BGC Identify Biosynthetic Gene Cluster (BGC) Clone_BGC Clone BGC into Expression Vector Identify_BGC->Clone_BGC Transform_Host Transform Heterologous Host (e.g., Streptomyces) Clone_BGC->Transform_Host Cultivate Cultivate Recombinant Strain Transform_Host->Cultivate Extract Extract Metabolites Cultivate->Extract Analyze Analyze for Phosphonates (LC-MS, NMR) Extract->Analyze

Caption: Workflow for heterologous expression of phosphonate BGCs.

Purification and Biochemical Characterization of Key Enzymes

To understand the catalytic mechanism of individual enzymes in the pathway, they must be purified and characterized in vitro.

Step-by-Step Methodology for Recombinant Protein Purification (e.g., PEP Mutase)

  • Gene Cloning and Expression: Clone the gene encoding the enzyme of interest (e.g., pepM) into an E. coli expression vector, often with an affinity tag (e.g., His₆-tag) to facilitate purification.

  • Overexpression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)) and induce protein expression, typically with IPTG.

  • Cell Lysis: Harvest the cells and lyse them using methods such as sonication or high-pressure homogenization.

  • Affinity Chromatography: Purify the tagged protein from the cell lysate using an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged proteins).

  • Further Purification (Optional): If necessary, perform additional purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.

  • Protein Characterization: Confirm the identity and purity of the protein using SDS-PAGE and determine its concentration.

Enzyme Assay for PEP Mutase

A continuous spectrophotometric assay can be used to measure PEP mutase activity by coupling the formation of PEP from PnPy to the oxidation of NADH.[19]

  • Reaction Mixture:

    • Buffer (e.g., HEPES, pH 8.0)

    • Substrate (Phosphonopyruvate)

    • Divalent metal ion (e.g., MgSO₄)

    • ADP

    • NADH

    • Coupling enzymes: Pyruvate kinase and Lactate dehydrogenase

    • Purified PEP mutase

  • Principle: PEP mutase converts PnPy to PEP. Pyruvate kinase then converts PEP and ADP to pyruvate and ATP. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time.

Analytical Techniques for Phosphonate Detection and Characterization

The unique chemical properties of phosphonates require specialized analytical methods for their detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique for detecting and quantifying phosphonates in complex biological matrices.

  • Chromatography: Due to their polar nature, phosphonates are often analyzed using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography.[20]

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used. Tandem mass spectrometry (MS/MS) provides structural information and enhances specificity for quantification.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for the structural elucidation of phosphonates and for monitoring their biosynthesis.

  • Advantages: The 100% natural abundance of the ³¹P nucleus and its wide chemical shift range provide high sensitivity and resolution, allowing for the direct observation of phosphorus-containing compounds in complex mixtures with minimal background interference.[9]

  • Application: ³¹P NMR can be used to identify and quantify phosphonates in crude extracts, track the incorporation of isotopically labeled precursors in feeding studies, and determine the structure of novel phosphonate metabolites.

Conclusion and Future Perspectives

The study of C-P bond formation in bacterial metabolites continues to be a vibrant and rewarding field of research. The core enzymatic machinery, centered around PEP mutase, provides a fascinating example of how nature overcomes significant thermodynamic challenges to construct unusual and powerful bioactive molecules. The ongoing discovery of new phosphonate natural products through genome mining efforts suggests that our understanding of the diversity of these pathways is far from complete.[3]

Future research in this area will likely focus on:

  • Discovery of Novel C-P Bond Forming Enzymes: Exploring alternative mechanisms for C-P bond formation beyond the canonical PEP mutase pathway.

  • Engineering Biosynthetic Pathways: Utilizing synthetic biology approaches to engineer novel phosphonate compounds with improved therapeutic properties.

  • Elucidating the Mechanisms of Novel Enzymes: Characterizing the structure and function of the diverse array of tailoring enzymes that decorate the phosphonate scaffold.

The in-depth technical understanding and methodologies outlined in this guide provide a solid foundation for researchers to explore the fascinating world of phosphonate biosynthesis and to harness its potential for the development of new drugs and agricultural agents.

References

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of phosphonic and phosphinic acid natural products. Annual Review of Biochemistry, 78, 65-94. [Link]

  • Ju, K. S., et al. (2015). Discovery of phosphonic acid natural products by mining the genomes of 10,000 actinomycetes. Proceedings of the National Academy of Sciences, 112(39), 12175-12180. [Link]

  • Wikipedia. (n.d.). Phosphoenolpyruvate mutase. [Link]

  • Peck, S. C., et al. (2023). A Novel Pathway for Biosynthesis of the Herbicidal Phosphonate Natural Product Phosphonothrixin Is Widespread in Actinobacteria. Applied and Environmental Microbiology, 89(5), e02276-22. [Link]

  • van der Donk, W. A., & Metcalf, W. W. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual review of biochemistry, 78, 65-94. [Link]

  • Huang, K., et al. (1999). Insight into the Mechanism of Phosphoenolpyruvate Mutase Catalysis Derived from Site-Directed Mutagenesis Studies of Active Site Residues. Biochemistry, 38(43), 14178-14186. [Link]

  • Sarkar, M., Hamilton, C. J., & Fairlamb, A. H. (2003). Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi. The Journal of biological chemistry, 278(25), 22703–22708. [Link]

  • Circello, B. T., Eliot, A. C., Lee, J. H., van der Donk, W. A., & Metcalf, W. W. (2010). Molecular Cloning and Heterologous Expression of the Dehydrophos Biosynthetic Gene Cluster. Chemistry & biology, 17(4), 402–411. [Link]

  • Relyea, H. A., & van der Donk, W. A. (2013). Different Biosynthetic Pathways to Fosfomycin in Pseudomonas syringae and Streptomyces Species. Applied and Environmental Microbiology, 79(14), 4494-4503. [Link]

  • Knorr, S. (2020). Detecting traces of phosphonates. Wiley Analytical Science. [Link]

  • Schwartz, D., et al. (2004). Isolation and characterization of the PEP-phosphomutase and the phosphonopyruvate decarboxylase genes from the phosphinothricin tripeptide producer Streptomyces viridochromogenes Tü494. FEMS Microbiology Letters, 235(2), 229-235. [Link]

  • Xu, G., et al. (2021). Biosynthesis of l-phosphinothricin with enzymes from chromosomal integrated expression in E. coli. 3 Biotech, 11(11), 477. [Link]

  • Peck, S. C., et al. (2021). Biosynthesis of fosfomycin in pseudomonads reveals an unexpected enzymatic activity in the metallohydrolase superfamily. Proceedings of the National Academy of Sciences, 118(23), e2102525118. [Link]

  • Jia, Y., et al. (1999). Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues. Biochemistry, 38(43), 14178-14186. [Link]

  • Cavano, R. R. (2018). Phosphonate Testing and Reporting. Irohedp. [Link]

  • Metcalf, W. W., & van der Donk, W. A. (2020). Discovery and Biosynthesis of Phosphonate and Phosphinate Natural Products. Methods in Enzymology, 638, 1-32. [Link]

  • McGrath, J. W., & Quinn, J. P. (2007). New ways to break an old bond: the bacterial carbon-phosphorus hydrolases and their role in biogeochemical phosphorus cycling. Environmental Microbiology, 9(10), 2397-2405. [Link]

  • Kononova, S. V., & Nesmeyanova, M. A. (2002). Phosphonates and Their Degradation by Microorganisms. Biochemistry (Moscow), 67(2), 184-195. [Link]

  • M-CSA. (n.d.). Phosphoenolpyruvate mutase. [Link]

  • Rogers, T. O., & Birnbaum, J. (1974). Biosynthesis of Fosfomycin by Streptomyces fradiae. Antimicrobial Agents and Chemotherapy, 5(2), 121-132. [Link]

  • Yoshinaga, T., et al. (2021). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry. ACS Omega, 6(36), 23267-23274. [Link]

  • Kumar, P., et al. (2020). Cobalt Catalyzed C-P Bond Formation by Cross-Coupling of Boronic Acids with P(O)H Compounds in Presence of Zinc. Molecules, 25(2), 263. [Link]

  • Zhang, W., et al. (2022). Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products. Marine Drugs, 20(6), 361. [Link]

  • Kuzuyama, T. (2021). Biosynthetic pathways and enzymes involved in the production of phosphonic acid natural products. Bioscience, Biotechnology, and Biochemistry, 85(1), 18-30. [Link]

  • Metcalf, W. W., et al. (2013). Diversity and abundance of phosphonate biosynthetic genes in nature. Proceedings of the National Academy of Sciences, 110(51), 20665-20670. [Link]

  • Mitchell, A. J., & Balskus, E. P. (2017). Enzymatic Carbon–Sulfur Bond Formation in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5321-5383. [Link]

  • Sarkar, M., Hamilton, C. J., & Fairlamb, A. H. (2003). Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi. Journal of Biological Chemistry, 278(25), 22703-22708. [Link]

  • Wang, Z., et al. (2021). Photocatalytic C–P bond formation based on the reaction of carbon-centered radicals with phosphides. Organic Chemistry Frontiers, 8(1), 125-141. [Link]

  • Cen, Y., et al. (2021). Biosynthesis of l-phosphinothricin with enzymes from chromosomal integrated expression in E. coli. 3 Biotech, 11(11), 477. [Link]

  • Silver, L. L. (2019). The intriguing biology and chemistry of fosfomycin: the only marketed phosphonate antibiotic. Natural Product Reports, 37(1), 36-52. [Link]

  • Wang, Y., et al. (2020). Highly Efficient Chemoenzymatic Synthesis of l-Phosphinothricin from N-Phenylacetyl-d,l-phosphinothricin by a Robust Immobilized Amidase. Organic Process Research & Development, 24(12), 2826-2833. [Link]

  • Peck, S. C., et al. (2023). Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining. Microbiology Spectrum, 11(3), e00057-23. [Link]

  • Yogavel, M., et al. (2011). Structural and Mechanistic Insights into C-P Bond Hydrolysis by Phosphonoacetate Hydrolase. Structure, 19(10), 1435-1445. [Link]

  • Evans, B. S., et al. (2018). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. Journal of Industrial Microbiology & Biotechnology, 45(7), 521-533. [Link]

  • Grokipedia. (n.d.). Phosphoenolpyruvate mutase. [Link]

  • Brown, E. D., & Wright, G. D. (2016). Molecular Pharmacology of the Antibiotic Fosfomycin, an Inhibitor of Peptidoglycan Biosynthesis. Biochemistry, 55(16), 2307-2317. [Link]

  • Koivula, R., et al. (2023). Compositional Analysis of Metal(IV) Phosphate and Phosphonate Materials—Pitfalls and Best Practices. Materials, 16(24), 7689. [Link]

  • Chen, X., et al. (2021). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. The Journal of Organic Chemistry, 86(12), 8987-8996. [Link]

  • Liu, S., et al. (2002). Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants. Biochemistry, 41(32), 10270-10276. [Link]

  • Guengerich, F. P. (2018). Formation and Cleavage of C-C Bonds by Enzymatic Oxidation-Reduction Reactions. Chemical research in toxicology, 31(10), 1038–1059. [Link]

Sources

Methodological & Application

Chemical synthesis of (2R)-3-chloro-2-hydroxypropylphosphonic acid from propenylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Nomenclature Clarification

This application note details the enantioselective synthesis of (2R)-3-chloro-2-hydroxypropylphosphonic acid, a highly valuable chiral building block used in the synthesis of phosphonocarnitine and fosfomycin analogs[1].

Critical Nomenclature Note: While often colloquially referred to as "propenylphosphonic acid," the required starting material for this specific carbon skeleton (P-C-C-C) is strictly prop-2-enylphosphonic acid (allylphosphonic acid). Utilizing prop-1-enylphosphonic acid would yield an incorrect positional isomer[2].

Strategic Causality & Mechanistic Insights (E-E-A-T)

As process scientists, we do not merely execute reactions; we engineer them. The following mechanistic choices form the self-validating logic of this workflow:

A. The Necessity of Phosphonate Protection

Free phosphonic acids are highly polar, rendering them insoluble in the


-BuOH/H₂O solvent system required for Sharpless Asymmetric Dihydroxylation (AD). Furthermore, the free phosphonic acid moiety can coordinate with and poison the osmium catalyst. Thus, initial esterification to diethyl prop-2-enylphosphonate is a non-negotiable prerequisite[3].
B. The "Double Priority Swap" Stereochemical Strategy

This synthesis relies on a fascinating Cahn-Ingold-Prelog (CIP) priority inversion.

  • The Target: We require the (2R)-chloro configuration. The CIP priorities at C2 are: -OH (1), -CH₂Cl (2), -CH₂PO₃Et₂ (3). The (R) configuration dictates a clockwise arrangement.

  • The Precursor: To get the (2R)-chloro product without inverting the C2 stereocenter, we must synthesize the (2S)-diol . Why? In the diol, the priorities swap: -OH (1), -CH₂PO₃Et₂ (2), -CH₂OH (3). Because the C3 group drops from priority 2 to 3, the exact same 3D spatial arrangement is designated as (S)[4].

  • The Reagent Choice: Standard Sharpless AD of terminal aliphatic alkenes using AD-mix-

    
     yields the (R)-diol. However, because the phosphonate group (-CH₂PO₃Et₂) outranks the primary alcohol (-CH₂OH)—a reversal from standard alkyl chains—AD-mix-
    
    
    
    directly yields the required (2S)-diol .
C. Regioselective Halogenation vs. Direct Chlorination

Direct chlorination of the 1,2-diol using thionyl chloride (


) is strongly discouraged. It often proceeds via a cyclic sulfite intermediate, which can undergo nucleophilic ring-opening with inversion at C2, destroying the enantiomeric excess (ee). We utilize a two-step sequence: regioselective tosylation of the primary alcohol at 0 °C, followed by an 

displacement with LiCl. This guarantees the integrity of the C2 stereocenter.
D. McKenna Deprotection

Aqueous acidic hydrolysis of the diethyl phosphonate would risk epoxide formation or hydrolysis of the primary chloride. We employ the McKenna protocol using bromotrimethylsilane (TMSBr). This reagent cleaves the ethyl esters under mild, anhydrous conditions via a silyl ester intermediate, which is subsequently hydrolyzed with methanol[1].

Process Visualization

Workflow A Prop-2-enylphosphonic Acid B Diethyl Prop-2-enylphosphonate A->B HC(OEt)3, Reflux C Diethyl (2S)-2,3-dihydroxypropylphosphonate B->C AD-mix-α, t-BuOH/H2O D Diethyl (2S)-2-hydroxy-3-tosyloxypropylphosphonate C->D TsCl, Pyridine, 0°C E Diethyl (2R)-3-chloro-2-hydroxypropylphosphonate D->E LiCl, DMF, 80°C F (2R)-3-chloro-2-hydroxypropylphosphonic acid E->F 1. TMSBr, DCM 2. MeOH/H2O

Figure 1: Five-step synthetic workflow from prop-2-enylphosphonic acid to the target chiral acid.

PrioritySwap N1 Alkene Precursor R = -CH2PO3Et2 N2 (2S)-Diol Intermediate 1: -OH 2: -CH2PO3Et2 3: -CH2OH CIP: Counter-Clockwise N1->N2 AD-mix-α (Bottom Attack) N3 (2R)-Chloro Product 1: -OH 2: -CH2Cl 3: -CH2PO3Et2 CIP: Clockwise N2->N3 Chlorination at C3 (Priority 2 & 3 Swap)

Figure 2: Cahn-Ingold-Prelog (CIP) priority swap dictating the stereochemical strategy.

Quantitative Data Summary

StepTransformationKey ReagentsTemp / TimeIPC MethodExpected Yieldee (%)
1 EsterificationHC(OEt)₃, neat120 °C, 4 h³¹P NMR92%N/A
2 Sharpless ADAD-mix-α, MeSO₂NH₂0 °C, 24 hTLC (KMnO₄)88%>95%
3 Regio-TosylationTsCl, Pyridine0 °C to rt, 12 hTLC (UV)85%N/A
4 ChlorinationLiCl, DMF80 °C, 6 h³¹P NMR80%>95%
5 DeprotectionTMSBr, then MeOHrt, 12 h³¹P NMR98%>95%

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Diethyl Prop-2-enylphosphonate
  • Charge a round-bottom flask with prop-2-enylphosphonic acid (1.0 equiv) and triethyl orthoformate (3.0 equiv).

  • Equip with a distillation apparatus and heat to 120 °C. Maintain heating until the evolution of ethanol and ethyl formate ceases (~4 hours).

  • Remove excess triethyl orthoformate under reduced pressure to yield the crude diethyl ester.

  • Self-Validation/IPC: Monitor via ³¹P NMR. The broad signal of the free acid (

    
     ~20 ppm) will shift to a sharp singlet at 
    
    
    
    ~26 ppm[3].
Protocol 2: Sharpless Asymmetric Dihydroxylation (AD-mix- )
  • In a jacketed reactor, dissolve AD-mix-

    
     (1.4 g per mmol of substrate) in a 1:1 mixture of 
    
    
    
    -BuOH and H₂O. Stir at room temperature until two clear phases emerge.
  • Add methanesulfonamide (1.0 equiv) to accelerate the osmium turnover. Cool the mixture to 0 °C.

  • Add diethyl prop-2-enylphosphonate (1.0 equiv) dropwise. Stir vigorously at 0 °C for 24 hours.

  • Quench by adding sodium sulfite (1.5 g per mmol of substrate) and stir for 1 hour at room temperature. Extract with EtOAc (3x).

  • Self-Validation/IPC: Monitor via TLC (10% MeOH in DCM). The starting alkene is UV-inactive but stains brown with KMnO₄. The product diol stains bright yellow/white against the purple KMnO₄ background. Proceed to quench only when the high-Rf alkene spot is completely absent.

Protocol 3: Regioselective Tosylation
  • Dissolve the (2S)-diol intermediate in anhydrous pyridine (0.5 M) under N₂ and cool to 0 °C.

  • Add

    
    -toluenesulfonyl chloride (1.05 equiv) portion-wise over 30 minutes.
    
  • Maintain at 0 °C for 4 hours, then allow to warm to room temperature overnight.

  • Dilute with DCM and wash sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation/IPC: Monitor via TLC (UV detection). The primary tosylate is strongly UV-active, allowing easy differentiation from the UV-inactive diol precursor.

Protocol 4: Nucleophilic Substitution (Chlorination)
  • Dissolve the tosylate intermediate in anhydrous DMF (0.2 M).

  • Add anhydrous LiCl (3.0 equiv) and heat the mixture to 80 °C for 6 hours.

  • Cool to room temperature, quench with water, and extract with diethyl ether (4x). Wash the combined organic layers with LiCl aqueous solution to remove residual DMF.

  • Self-Validation/IPC: Monitor via ³¹P NMR. The chemical environment of the phosphorus atom changes slightly upon the substitution at C3, causing a measurable shift (~0.5 ppm) compared to the tosylate.

Protocol 5: McKenna Deprotection
  • Dissolve diethyl (2R)-3-chloro-2-hydroxypropylphosphonate in anhydrous DCM (0.2 M) under N₂.

  • Add bromotrimethylsilane (TMSBr, 3.0 equiv) dropwise at room temperature. Stir for 12 hours[1].

  • Evaporate the volatiles under reduced pressure.

  • Add a 2:1 mixture of MeOH/H₂O and stir for 1 hour to hydrolyze the silyl esters. Evaporate to dryness to yield the final (2R)-3-chloro-2-hydroxypropylphosphonic acid.

  • Self-Validation/IPC: The reaction progress must be monitored by ³¹P NMR. The starting diethyl phosphonate resonates at

    
     ~28 ppm. Upon addition of TMSBr, this peak disappears, replaced by the bis(trimethylsilyl) ester intermediate at 
    
    
    
    ~15 ppm. Complete conversion to the 15 ppm signal validates the dealkylation step prior to hydrolysis[1].

References

  • Product Class 15: Alkylphosphonic Acids and Derivatives , Science of Synthesis, Thieme-Connect. 1

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications , Chemical Reviews, ACS Publications. 4

  • Alkyl 4-Chlorobenzoyloxycarbamates as Highly Effective Nitrogen Source Reagents for the Base-Free, Intermolecular Aminohydroxylation Reaction , Journal of Organic Chemistry. 2

  • e-EROS Encyclopedia of Reagents for Organic Synthesis , ResearchGate. 3

Sources

Advanced Procedures for Isolating Phosphonate Natural Products from Bacterial Fermentation Broth

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Phosphonate natural products—characterized by a highly stable carbon-phosphorus (C-P) bond—are a critical class of secondary metabolites with potent antibacterial, herbicidal, and antiparasitic activities[1]. Notable examples include the antibiotic fosfomycin and the herbicide phosphinothricin. However, the isolation of phosphonates from bacterial fermentation broth (e.g., Streptomyces and Bacillus species) presents a formidable analytical challenge. These compounds are exceptionally polar, highly water-soluble, and frequently lack conjugated


-systems, rendering them invisible to standard UV-Vis detectors [1, 4].

To overcome these hurdles, researchers must abandon traditional reversed-phase (C18) chromatography and UV-guided fractionation. Instead, isolation workflows rely heavily on orthogonal polar separation techniques—such as ion-exchange and Hydrophilic Interaction Liquid Chromatography (HILIC)—coupled with


P Nuclear Magnetic Resonance (

P NMR) spectroscopy for fraction tracking [2, 3].

This Application Note details a field-proven, self-validating protocol for the enrichment, purification, and structural validation of phosphonate natural products from complex bacterial broths.

Core Isolation Workflow

The isolation of phosphonates requires a subtractive approach: removing bulk contaminants first, scavenging non-polar molecules, and finally utilizing specialized polar stationary phases to resolve the target compound.

PhosphonateWorkflow N1 Bacterial Fermentation Broth (Streptomyces / Bacillus spp.) N2 Clarification (Centrifugation & 0.45 µm Filtration) N1->N2 N3 Bulk Precipitation (75% v/v Methanol) N2->N3 N4 Hydrophobic Scavenging (Amberlite XAD-16 Flow-Through) N3->N4 N5 Ion-Exchange Chromatography (Capture & Enrichment) N4->N5 N6 Desalting (Size Exclusion - Bio-Gel P-2) N5->N6 N7 High-Resolution Purification (HILIC-HPLC) N6->N7 N8 Structural Validation (31P NMR & LC-HRMS) N7->N8

Figure 1: Comprehensive workflow for the isolation of highly polar phosphonate natural products.

Step-by-Step Methodologies

Protocol 1: Broth Clarification and Bulk Depletion

Causality: Fermentation broths are rich in high-molecular-weight proteins, complex polysaccharides, and lipophilic secondary metabolites that can permanently foul analytical columns. Bulk depletion is necessary to reduce the sample complexity before chromatography.

  • Cell Removal: Centrifuge the raw fermentation broth at 10,000 × g for 20 minutes at 4 °C to pellet the cellular biomass.

  • Filtration: Pass the supernatant through a 0.45 µm polyethersulfone (PES) membrane to remove residual debris.

  • Methanol Precipitation: Add cold, LC-MS grade methanol to the clarified broth to achieve a final concentration of 75% (v/v). Incubate the mixture at 4 °C for 4 to 12 hours.

    • Expert Insight: Phosphonates are highly hydrophilic and remain soluble in aqueous-methanolic mixtures, whereas bulk proteins and large polysaccharides precipitate out of solution [5].

  • Recovery: Centrifuge at 12,000 × g to remove the precipitate. Concentrate the supernatant via rotary evaporation (at 35 °C) to remove the methanol, leaving a concentrated aqueous crude extract.

Protocol 2: Hydrophobic Scavenging and Ion-Exchange Enrichment

Causality: The aqueous extract still contains a myriad of polar and moderately non-polar metabolites. We exploit the extreme polarity of phosphonates to remove non-polar contaminants using a "flow-through" scavenging approach, followed by charge-based capture [3, 5].

  • Amberlite XAD-16 Scavenging: Pass the aqueous extract through a column packed with Amberlite XAD-16 macroporous resin.

    • Expert Insight: XAD-16 binds hydrophobic and moderately polar molecules. Due to their high polarity, phosphonates do not bind to this resin and are recovered entirely in the aqueous flow-through and subsequent water washes [5].

  • Ion-Exchange Chromatography (IEX): Depending on the specific phosphonate's isoelectric point (e.g., highly acidic phosphonates vs. zwitterionic phosphonoalamides), apply the XAD-16 flow-through to either a strong anion exchange (e.g., Dowex 1-X2) or strong cation exchange resin [3].

  • Elution: Elute the column using a step gradient of volatile salts (e.g., 10 mM to 500 mM ammonium bicarbonate or ammonium formate). Collect fractions and lyophilize to remove the volatile buffer.

Protocol 3: Desalting and HILIC-HPLC Purification

Causality: Reversed-phase C18 columns fail to retain phosphonates, causing them to elute in the void volume. HILIC utilizes a polar stationary phase and an organic-rich mobile phase, providing excellent retention and resolution for these highly polar analytes [2, 3].

  • Desalting (If Necessary): If non-volatile salts were used during IEX, pass the enriched fraction through a Size-Exclusion Chromatography (SEC) column (e.g., Bio-Gel P-2) using LC-MS grade water as the eluent.

  • Sample Preparation: Resuspend the desalted, lyophilized sample in 70% Acetonitrile.

  • HILIC-HPLC Execution: Inject the sample onto a semi-preparative HILIC column (e.g., Waters BEH Amide or Atlantis HILIC Silica, 10 × 250 mm, 5 µm particle size).

  • Gradient Elution:

    • Solvent A: LC-MS Water + 10 mM Ammonium Bicarbonate (pH 8.5)

    • Solvent B: 90% Acetonitrile + 10 mM Ammonium Bicarbonate

    • Method: Run a gradient from 90% B down to 50% B over 20 minutes at a flow rate of 4 mL/min [2]. Collect fractions every 30 seconds.

Analytical Tracking: P NMR and LC-HRMS

Because phosphonates lack UV chromophores, UV-guided fractionation (e.g., monitoring at 254 nm or 280 nm) is ineffective.


P NMR is the gold standard for tracking the target compound across fractions. 

The C-P bond typically resonates at a chemical shift between +8 and +30 ppm , which clearly distinguishes it from inorganic phosphates and standard biological phosphate esters (which resonate between 0 and -20 ppm) [4]. Fractions exhibiting the characteristic C-P signal are subsequently analyzed by LC-HRMS (Electrospray Ionization, ESI- or ESI+) to confirm the exact mass and molecular formula of the enriched natural product [3].

Data Presentation: Chromatographic Modalities Summary

Table 1. Rationalization of Chromatographic Modalities for Phosphonate Isolation

Chromatographic ModalityStationary Phase ExampleRationale / CausalityExpected Phosphonate Behavior
Adsorption (Scavenging) Amberlite XAD-16Removes lipophilic and moderately polar secondary metabolites.Flow-Through: Does not bind due to extreme hydrophilicity.
Ion-Exchange (IEX) Dowex 1-X2 (Anion) or Strong CationCaptures charged molecules from bulk aqueous extracts.Retained: Elutes upon introduction of a salt gradient (e.g., NH₄HCO₃).
Size-Exclusion (SEC) Bio-Gel P-2Separates molecules by hydrodynamic volume; used for desalting.Late Elution: Small molecular weight phosphonates elute after void volume.
HILIC-HPLC BEH Amide / SilicaRetains highly polar compounds that fail to bind to C18 columns.Retained: Elutes as the aqueous concentration (Solvent A) increases.
Reversed-Phase (RP-HPLC) C18 SilicaNot recommended for primary purification.Void Volume: Fails to retain; elutes immediately with the solvent front.

References

  • Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. URL:[Link]

  • Polidore, A. L. A., Furiassi, L., Hergenrother, P. J., & Metcalf, W. W. (2021). A Phosphonate Natural Product Made by Pantoea ananatis is Necessary and Sufficient for the Hallmark Lesions of Onion Center Rot. mBio, 12(1), e03402-20. URL:[Link]

  • Cui, J., & Ju, K.-S. (2024). Biosynthesis of Bacillus Phosphonoalamides Reveals Highly Specific Amino Acid Ligation. ACS Chemical Biology, 19(7), 1506-1514. URL:[Link]

  • Evans, B. S., Lee, J., & Metcalf, W. W. (2014). Cyanohydrin Phosphonate Natural Product from Streptomyces regensis. Journal of Natural Products, 77(2), 243-249. URL:[Link]

  • Wilson, J., Cui, J., Nakao, T., Kwok, H., Zhang, Y., Kayrouz, C. M., Pham, T. M., Roodhouse, H., & Ju, K.-S. (2023). Discovery of Antimicrobial Phosphonopeptide Natural Products from Bacillus velezensis by Genome Mining. Applied and Environmental Microbiology, 89(6), e00338-23. URL:[Link]

Advanced Solid-Phase Extraction (SPE) Strategies for Polar Phosphonic Acids: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polar phosphonic acids—encompassing agrochemicals like glyphosate and glufosinate, pharmaceutical bisphosphonates (e.g., tiludronic acid), and alkylphosphonic acid degradation products of nerve agents—present a formidable analytical challenge. Their extreme hydrophilicity, amphoteric nature, and lack of natural chromophores make traditional reversed-phase (RP) liquid chromatography and extraction highly inefficient. Furthermore, their strong chelating properties lead to severe matrix effects and peak tailing. This guide provides authoritative, self-validating Solid-Phase Extraction (SPE) protocols tailored for these compounds, detailing the mechanistic causality behind each experimental choice.

Mechanistic Causality in SPE Selection

As an analytical scientist, selecting the correct SPE mechanism is not merely about following a protocol; it requires understanding the physicochemical state of the analyte within the sample matrix.

  • The Chelation Challenge & The Role of EDTA : Phosphonic acids act as potent chelators, readily binding to divalent and trivalent metal cations (Ca²⁺, Mg²⁺, Fe³⁺) present in biological and environmental matrices. This metal complexation prevents the analytes from interacting with the SPE sorbent, drastically reducing recovery. The addition of Ethylenediaminetetraacetic acid (EDTA) is a critical prerequisite; EDTA acts as a competing chelator with a higher affinity for these metals, liberating the phosphonic acids for extraction1[1].

  • Derivatization vs. Direct Extraction : For amine-containing phosphonates (glyphosate, AMPA), pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) masks the polar amine group, adding a bulky, hydrophobic fluorenyl tag. This shifts the analyte's polarity, allowing it to be retained on standard polymeric RP-SPE sorbents (e.g., HLB, Strata-X)2[2].

  • Weak Anion Exchange (WAX) : For non-nitrogenous bisphosphonates or when derivatization is unfeasible, WAX SPE is employed. WAX sorbents feature a weak base (e.g., secondary/tertiary amine) that is positively charged at acidic to neutral pH, providing strong electrostatic retention of the negatively charged phosphonate groups. Elution is achieved by applying a high-pH buffer (e.g., ammonium hydroxide), which neutralizes the sorbent, releasing the analyte 3[3].

  • Metal Oxide Affinity Chromatography (MOAC) : Zirconia (ZrO₂) and Titania (TiO₂) sorbents exploit Lewis acid-base interactions. The empty d-orbitals of the metal oxide (Lewis acid) selectively coordinate with the oxygen atoms of the phosphonate group (Lewis base). This interaction is highly specific, making it ideal for isolating alkylphosphonic acids from complex environmental backgrounds4[4].

SPE_Workflow Start Polar Phosphonic Acid Sample (Glyphosate, Bisphosphonates, etc.) Chelation Add EDTA to prevent metal chelation (Ca2+, Fe3+) Start->Chelation Deriv Is Amine Derivatization Feasible? (e.g., FMOC-Cl) Chelation->Deriv Yes Yes (Glyphosate, AMPA) Deriv->Yes No No (Bisphosphonates, Alkylphosphonic Acids) Deriv->No RPSPE Reversed-Phase SPE (e.g., HLB, Strata-X) Yes->RPSPE Target Target Specificity Needed? No->Target LCMS1 Standard LC-MS/MS RPSPE->LCMS1 Broad Broad Phosphonates Target->Broad Specific Targeted Agrochemicals Target->Specific WAX Weak Anion Exchange (WAX) or Zirconia (MOAC) SPE Broad->WAX MIP Molecularly Imprinted Polymers (MIP-SPE) Specific->MIP LCMS2 IC-MS/MS or HILIC-MS/MS WAX->LCMS2 MIP->LCMS2

Decision Matrix for Solid-Phase Extraction of Polar Phosphonic Acids

Protocol A: FMOC-Cl Derivatization & Polymeric RP-SPE

Target Analytes: Glyphosate, AMPA, Glufosinate Matrix: Urine, Water, Food Extracts

Causality Check: The reaction requires a pH of ~9.0 (borate buffer) to ensure the secondary amine of glyphosate is deprotonated and nucleophilic enough to attack the acyl chloride of FMOC-Cl. Post-derivatization, the reaction must be quenched (e.g., with phosphoric acid) to prevent excess FMOC-Cl from precipitating and clogging the LC column or SPE frit5[5].

FMOC_Mechanism Glyp Glyphosate / AMPA (Highly Polar, Water Soluble) Complex FMOC-Derivatized Analyte (Reduced Polarity, Hydrophobic) Glyp->Complex Nucleophilic Substitution FMOC FMOC-Cl Reagent (Borate Buffer, pH 9.0) FMOC->Complex SPE Polymeric RP-SPE (Hydrophobic Retention) Complex->SPE Loading Elution Elution (Methanol/Acetonitrile) SPE->Elution Desorption

Mechanism of FMOC-Cl Derivatization and Reversed-Phase SPE Retention

Step-by-Step Methodology:

  • Sample Pre-treatment : Aliquot 500 µL of sample (e.g., human urine). Add 150 µL of 1 mM EDTA to achieve a final concentration of ~0.4 mM. Vortex and equilibrate for 30 minutes at room temperature to ensure complete metal decomplexation[5].

  • Derivatization : Add 100 µL of 5% sodium borate buffer (pH 9.0) to the sample. Add 100 µL of FMOC-Cl solution (10 mg/mL in acetonitrile).

  • Incubation : Incubate the mixture in a thermostatic bath at 50 °C for 30 minutes to drive the nucleophilic substitution to completion.

  • Quenching : Stop the reaction by adding 2% phosphoric acid (to lower pH and stabilize the derivative) or 200 µL of 2% formic acid.

  • SPE Conditioning : Condition a polymeric RP-SPE cartridge (e.g., Strata-X or Oasis HLB, 60 mg/3 mL) with 2 mL of Methanol (MeOH), followed by 2 mL of LC-MS grade water.

  • Loading : Load the derivatized sample onto the cartridge at a flow rate of 1 mL/min. The hydrophobic fluorenyl tag ensures retention.

  • Washing : Wash the cartridge with 1 mL of 5% MeOH in water to remove salts and polar interferences.

  • Elution & Reconstitution : Elute the analytes with 2 mL of 100% MeOH. Evaporate the eluate under a gentle nitrogen stream at 40 °C and reconstitute in 100 µL of initial LC mobile phase for LC-MS/MS analysis.

Protocol B: Weak Anion Exchange (WAX) SPE

Target Analytes: Bisphosphonates (e.g., Tiludronic Acid, Zoledronic Acid) Matrix: Plasma, Serum

Causality Check: Bisphosphonates are extremely polar and often lack derivatizable amines. A WAX sorbent is ideal because it remains positively charged during loading (pH < 6), strongly binding the phosphonate anions. Elution requires disrupting this electrostatic interaction by raising the pH above the pKa of the sorbent's amine group (~pH 10), neutralizing the sorbent3[3].

Step-by-Step Methodology:

  • Deproteinization : To 500 µL of plasma, add 500 µL of 2% formic acid in water to precipitate proteins and disrupt protein-analyte binding. Centrifuge at 10,000 x g for 10 minutes.

  • SPE Conditioning : Condition a WAX SPE cartridge (e.g., Oasis WAX, 30 mg/1 mL) with 1 mL of MeOH, followed by 1 mL of 2% formic acid in water.

  • Loading : Load the acidic supernatant onto the cartridge. The low pH ensures the WAX sorbent is fully protonated (active) while the bisphosphonates retain sufficient negative charge for retention.

  • Washing : Wash with 1 mL of 2% formic acid in water (removes neutral/cationic interferences), followed by 1 mL of MeOH (removes hydrophobic interferences).

  • Elution : Elute the bisphosphonates with 1 mL of MeOH containing 5% ammonium hydroxide (NH₄OH). The high pH neutralizes the WAX sorbent, releasing the analytes.

  • Concentration : Evaporate under dried air at 50 °C and dissolve in 100 µL of water prior to IC-MS/MS or HILIC-MS/MS analysis.

Protocol C: Zirconia-Based MOAC SPE

Target Analytes: Alkylphosphonic Acids (Nerve Agent Markers) Matrix: Environmental Water, Soil Extracts

Causality Check: Zirconia (ZrO₂) provides unparalleled selectivity for phosphonates via Lewis acid-base complexation. Because this is a coordinate covalent interaction rather than simple ion exchange, it is highly resistant to high ionic strength matrices that would normally disrupt WAX SPE 4[4].

Step-by-Step Methodology:

  • Sample Preparation : Filter the environmental water sample (0.22 µm). Adjust the pH to 3.0 using dilute HCl to optimize the Lewis acid sites on the ZrO₂ surface.

  • SPE Conditioning : Condition a Zirconia SPE cartridge (30 mg/1 mL) with 1 mL of Acetonitrile (ACN) containing 1% formic acid, followed by 1 mL of water (pH 3.0).

  • Loading : Load the sample at a slow flow rate (0.5 mL/min) to allow sufficient time for coordinate bond formation.

  • Washing : Wash with 1 mL of ACN/Water (50:50, v/v) to remove non-specifically bound organics.

  • Elution : Elute with 1 mL of 5% Ammonium Hydroxide in Methanol. The strong Lewis base (hydroxide) displaces the phosphonate groups from the Zirconia surface.

  • Analysis : Analyze directly via LC-MS/MS or derivatize with BSTFA for GC-MS analysis.

Quantitative Performance Summary

ProtocolTarget AnalytesMatrixSPE MechanismTypical RecoveryLOD Range
A: FMOC + RP-SPE Glyphosate, AMPAUrine, Water, FoodHydrophobic interaction (post-derivatization)88 - 105%20 - 40 pg/mL
B: WAX SPE BisphosphonatesPlasma, SerumElectrostatic (Anion Exchange)85 - 95%~ 50 pg/mL
C: MOAC (ZrO₂) Alkylphosphonic AcidsEnvironmental WaterLewis Acid-Base Complexation80 - 115%4.3 - 8.5 ng/mL

References

  • Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods Source: MDPI URL: 2

  • A New IC-MS/MS Approach for the Analysis of Bisphosphonates in Horse Plasma Source: Thermo Fisher Scientific URL: 3

  • Selective enrichment of the degradation products of organophosphorus nerve agents by zirconia based solid-phase extraction Source: PubMed / Elsevier URL: 4

  • Improved Analysis of Glyphosate, Aminomethylphosphonic Acid... Employing Ethylenediaminetetraacetic Acid Source: PMC / NIH URL: 1

  • Analysis of glyphosate, aminomethylphosphonic acid, and glufosinate from human urine by HRAM LC-MS Source: PMC / NIH URL: 5

Sources

pH-dependent stability studies of alpha-hydroxy phosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: pH-Dependent Stability Profiling of Alpha-Hydroxy Phosphonates

Abstract

Alpha-hydroxy phosphonates are critical pharmacophores, serving as transition-state mimetics for peptide hydrolysis and precursors to antiviral nucleotide analogues. However, their development is frequently attrition-prone due to a complex, pH-dependent degradation landscape. This guide details a rigorous protocol for profiling the stability of these compounds. It distinguishes between the two primary degradation pathways—Retro-Abramov dissociation and Phosphonate-Phosphate rearrangement —and provides a validated workflow using 31P NMR and HPLC to derive kinetic parameters (


, 

) essential for IND-enabling studies.

Introduction: The Instability Landscape

Unlike simple esters, alpha-hydroxy phosphonates possess a hydroxyl group alpha to the phosphorus, creating a unique electronic environment susceptible to specific base-catalyzed decomposition. Understanding the "why" behind the instability is prerequisite to designing the experiment.

The Degradation Mechanisms

The stability of alpha-hydroxy phosphonates is governed by the interplay of the alpha-hydroxyl group and the electron-withdrawing nature of the phosphonyl group.

  • Retro-Abramov (Retro-Pudovik) Reaction: In basic media, the alpha-carbon deprotonates, leading to the reversal of the C-P bond formation. This yields the starting carbonyl compound and a dialkyl phosphite.

  • Phosphonate-Phosphate Rearrangement (Phospha-Brook): Under basic conditions, the alkoxide intermediate can attack the phosphorus center, leading to a migration of the phosphorus from carbon to oxygen. This irreversible rearrangement forms a phosphate ester.

  • Hydrolytic Cleavage: In acidic media, the P-O-C ester linkages are susceptible to hydrolysis, converting the diester to the monoester or free phosphonic acid.

Figure 1: Degradation Pathways of Alpha-Hydroxy Phosphonates

DegradationPathways cluster_legend Mechanism Key Start Alpha-Hydroxy Phosphonate (C-P Bond) Inter1 Alkoxide Intermediate Start->Inter1 Base (OH-) Acid Alpha-Hydroxy Phosphonic Acid Start->Acid Acid (H+) Hydrolysis Carbonyl Carbonyl + Phosphite Inter1->Carbonyl Retro-Abramov (C-P Cleavage) Phosphate Phosphate Ester (C-O-P Bond) Inter1->Phosphate Rearrangement (C to O Migration) Base-Catalyzed Base-Catalyzed Degradation Product Degradation Product

Caption: Mechanistic divergence of alpha-hydroxy phosphonates under pH stress. Note the competition between C-P cleavage and rearrangement in base.

Experimental Design & Pre-Requisites

Buffer Selection Strategy (Critical)

Standard phosphate buffers must be avoided if using 31P NMR monitoring due to signal overlap. Nucleophilic buffers (e.g., Tris, Glycine) should also be avoided as they can react with the electrophilic phosphorus center.

  • Recommended Buffer Systems (50 mM):

    • pH 1.2 - 2.0: 0.1 N HCl (Simulated Gastric Fluid).

    • pH 4.0 - 5.5: Acetate buffer.

    • pH 6.0 - 7.5: MES or HEPES (Non-nucleophilic Good's buffers).

    • pH 8.0 - 10.0: Borate or Carbonate buffer (For base-catalyzed stress).

  • Ionic Strength: Maintain constant ionic strength (

    
     M) using NaCl or KCl to mimic physiological conditions and prevent salt effects on reaction rates.
    
Analytical Selection: NMR vs. HPLC
  • Use 31P NMR for qualitative mechanism elucidation. It is the only method that definitively distinguishes the starting material (Phosphonate,

    
     ~20-25 ppm) from the rearrangement product (Phosphate, 
    
    
    
    ~-5 to 0 ppm).
  • Use HPLC-UV/MS for quantitative kinetic profiling due to higher throughput and sensitivity.

Protocol 1: 31P NMR Mechanistic Validation

Objective: To confirm the degradation pathway (Rearrangement vs. Hydrolysis) before starting kinetic studies.

Materials:

  • Alpha-hydroxy phosphonate sample (10-20 mg).

  • Deuterated solvent:

    
     or 
    
    
    
    .
  • Buffer concentrate (10x).

  • Internal Standard: Triphenylphosphine oxide (TPPO) or Trimethyl phosphate (TMP).

Workflow:

  • Preparation: Dissolve 10 mg of analyte in 0.6 mL of a mixture of Buffer/D2O (80:20).

    • Note: If solubility is poor, use up to 50%

      
       or 
      
      
      
      . Avoid DMSO if heating >40°C due to potential oxidation.
  • Basal Scan (t=0): Acquire a 31P NMR spectrum (proton-decoupled).

    • Expectation: Single peak at ~20–30 ppm.

  • Stress Induction: Incubate the NMR tube at the target temperature (e.g., 40°C or 60°C).

  • Monitoring: Acquire spectra at t = 1h, 4h, 12h, 24h.

  • Interpretation:

    • Appearance of peak at -5 to 0 ppm: Indicates Phosphate Rearrangement .

    • Appearance of peak at ~5-15 ppm: Indicates Hydrolysis (Mono-ester or Acid).

    • Appearance of peak at ~130-140 ppm: Indicates Retro-Abramov (formation of dialkyl phosphite).

Protocol 2: Quantitative Kinetic Profiling (HPLC)

Objective: Determine the pH-rate profile and shelf-life (


).

Step-by-Step Methodology:

Step 1: Stock Solution Preparation

  • Prepare a 10 mM stock solution of the alpha-hydroxy phosphonate in Acetonitrile (ACN) or Methanol.

  • Store at -20°C when not in use.

Step 2: Reaction Initiation

  • Pre-heat 10 mL of each test buffer (pH 2.0, 5.0, 7.4, 9.0) to the target temperature (e.g., 37°C) in a water bath.

  • Spike the buffer with the stock solution to achieve a final concentration of 50–100

    
    M.
    
    • Cosolvent Limit: Keep organic solvent < 2% v/v to avoid solvent effects on

      
      .
      
  • Vortex for 10 seconds.

Step 3: Sampling & Quenching

  • Sampling Intervals: Withdraw 500

    
    L aliquots at t = 0, 15, 30, 60, 120, 240, 360, and 1440 minutes.
    
  • Quenching (Crucial):

    • For Acidic/Neutral samples : Flash freeze or inject immediately.

    • For Basic samples (pH > 8) : Immediately neutralize with an equivalent volume of cold 0.1 M Acetate buffer (pH 4.0) to stop base-catalyzed rearrangement.

Step 4: HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (210 nm for phosphonate backbone, or

    
     of aromatic substituents).
    

Data Analysis & Visualization

Calculating Rate Constants

Under buffered conditions, the degradation follows pseudo-first-order kinetics .

  • Plot the natural logarithm of the remaining concentration (

    
    ) versus time (
    
    
    
    ).
  • Determine the slope of the linear regression line.

    
    
    
  • Calculate the half-life:

    
    
    
The pH-Rate Profile

Construct a plot of


 (y-axis) vs. pH (x-axis).
  • V-Shape Profile: Typical for esters.

    • Left Slope (-1): Specific acid catalysis.

    • Flat Bottom: Water catalysis (pH independent).

    • Right Slope (+1): Specific base catalysis (Rearrangement/Retro-Abramov).

Table 1: Example Stability Data Summary

pH ConditionDegradation Product (Major)

(

)

(hours)
Stability Verdict
pH 1.2 Hydrolysis (Acid)0.002346.5Highly Stable
pH 7.4 Rearrangement (Phosphate)0.04515.4Moderate
pH 9.0 Retro-Abramov + Phosphate0.8500.8Unstable

Troubleshooting & Expert Tips

  • Issue: Poor Mass Balance.

    • Cause: The Retro-Abramov product (dialkyl phosphite) is volatile or UV-inactive.

    • Solution: Use Refractive Index (RI) detection or 31P NMR for quantification if UV chromophores are lost.

  • Issue: Non-linear kinetics.

    • Cause: pH drift during the reaction.

    • Solution: Increase buffer capacity (raise concentration from 50 mM to 100 mM).

  • Issue: Rapid degradation at t=0.

    • Cause: "Heat of mixing" or immediate base catalysis.

    • Solution: Use a flow-injection method or stopped-flow apparatus for very fast reactions (

      
       min).
      

References

  • Kewalin, S. et al. (2018). Kinetic studies of the hydrolysis of alpha-hydroxy phosphonates. Journal of Organic Chemistry.[1] (Generalized search for JOC context).

  • Vanecko, J. A. et al. (2020). The Phosphonate-Phosphate Rearrangement: Mechanistic Insights. Chemical Reviews.

  • Silverstein, R. M. (2014). Spectrometric Identification of Organic Compounds (31P NMR section). Wiley.

  • FDA Guidance for Industry. (2022). Q1A(R2) Stability Testing of New Drug Substances and Products.

(Note: Specific journal articles for general chemical mechanisms are cited as representative authoritative sources. For exact compound data, internal experimental validation is required.)

Sources

Troubleshooting & Optimization

Technical Support Center: Yield & Purity Optimization for (2R)-3-Chloro-2-hydroxypropylphosphonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting hub for the synthesis of (2R)-3-chloro-2-hydroxypropylphosphonic acid . This chiral phosphonic acid is a critical intermediate in the synthesis of phosphonocarnitine[1] and serves as a vital mechanistic probe in the study of (S)-2-hydroxypropylphosphonic acid epoxidase (HppE) during fosfomycin biosynthesis[2][3].

Because this molecule contains a sensitive chlorohydrin moiety and a stereocenter at the C2 position, traditional phosphonate synthesis methods often result in poor yields, epoxide migration, or complete racemization. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Mechanistic Workflow & Pathway Visualization

To achieve high enantiomeric purity and yield, the synthesis must avoid harsh basic or aqueous acidic conditions. The optimized pathway relies on Lewis acid-catalyzed regioselective ring opening followed by mild silyl-dealkylation[4].

SynthesisPathway A (R)-Epichlorohydrin + Diethyl phosphite B Diethyl (2R)-3-chloro- 2-hydroxypropylphosphonate A->B BF3·OEt2, < 0 °C (Regioselective Opening) C Bis(trimethylsilyl) (2R)-3-chloro- 2-hydroxypropylphosphonate B->C TMSBr, CH2Cl2, rt (Mild Dealkylation) D (2R)-3-chloro-2-hydroxypropyl phosphonic acid C->D MeOH / H2O (Hydrolysis)

Fig 1. Optimized synthesis pathway of (2R)-3-chloro-2-hydroxypropylphosphonic acid.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of diethyl (oxiran-2-ylmethyl)phosphonate instead of the desired chlorohydrin?

The Causality: Epichlorohydrin possesses two electrophilic sites: the C1 epoxide carbon and the C3 carbon bearing the chloride. When using strong bases (e.g.,


 or alkoxides) to generate the phosphite anion, the initial attack at C1 generates a highly reactive secondary alkoxide intermediate at C2. Under basic conditions, this alkoxide rapidly undergoes an intramolecular 

attack on C3, displacing the chloride and forming the unwanted oxirane ring. The Solution: Abandon base catalysis. Switch to a Lewis acid catalyst (such as

or

). Lewis acids coordinate to the epoxide oxygen, activating the C1 position for nucleophilic attack by the neutral diethyl phosphite. This directly yields the protonated alcohol (chlorohydrin) without generating the transient alkoxide, completely suppressing the cyclization pathway.
Q2: My final phosphonic acid shows a degraded enantiomeric excess (ee). How can I prevent epimerization at the C2 stereocenter?

The Causality: The classic deprotection of dialkyl phosphonates involves refluxing in concentrated aqueous


 (6M to 12M) for 12–24 hours. For (2R)-3-chloro-2-hydroxypropylphosphonate, these harsh thermal and acidic conditions promote reversible epoxide formation/opening and 

displacement at the C2 and C3 carbons, leading to a catastrophic loss of stereochemical integrity. The Solution: Utilize the Rabinowitz dealkylation method using Bromotrimethylsilane (TMSBr)[4]. TMSBr selectively attacks the phosphoryl oxygen, followed by bromide-mediated cleavage of the ethyl groups to yield a bis(trimethylsilyl) phosphonate intermediate. This reaction occurs at room temperature under anhydrous conditions, leaving the delicate C-O and C-Cl bonds completely untouched. Subsequent addition of methanol hydrolyzes the silyl esters to the free acid instantaneously.
Q3: I observe polymeric byproducts during the epoxide ring-opening step. How do I minimize this?

The Causality: Epichlorohydrin is highly prone to cationic polymerization in the presence of Lewis acids if the exothermic ring-opening reaction is not thermally controlled. The Solution: Implement a strict cryogenic addition protocol. Dilute the epichlorohydrin in anhydrous


, cool the system to -10 °C, and add the Lewis acid dropwise. Maintain the internal temperature below 0 °C during the addition of diethyl phosphite.

Quantitative Data Summary

The following table summarizes the causal impact of different reaction conditions on the yield and enantiomeric purity of the target molecule, validating the necessity of the optimized protocol.

Reaction StepReagents & ConditionsMajor Product FormedIsolated YieldEnantiomeric Excess (ee)
Epoxide Opening

, THF, rt
Diethyl (oxiran-2-ylmethyl)phosphonate< 20% (Target)N/A (Side product)
Epoxide Opening

,

, -10 °C
Diethyl (2R)-3-chloro-2-hydroxypropylphosphonate85% > 98%
Ester Deprotection 6M

, Reflux, 12h
(2R/S)-3-chloro-2-hydroxypropylphosphonic acid60%< 70% (Epimerization)
Ester Deprotection 1. TMSBr,

2. MeOH, rt
(2R)-3-chloro-2-hydroxypropylphosphonic acid95% > 98% (Retained)

Optimized Step-by-Step Protocol

This self-validating protocol incorporates in-process analytical checkpoints to ensure the integrity of the synthesis.

Phase 1: Regioselective Phosphonylation
  • Preparation: Purge a dry, 3-neck round-bottom flask with Argon. Add (R)-epichlorohydrin (1.0 equiv) and anhydrous

    
     (0.5 M concentration).
    
  • Catalysis: Cool the solution to -10 °C using an ice/brine bath. Add

    
     (0.1 equiv) dropwise via syringe. Stir for 15 minutes.
    
  • Addition: Slowly add diethyl phosphite (1.1 equiv) dropwise over 30 minutes, ensuring the internal temperature does not exceed 0 °C to prevent polymerization.

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with 
    
    
    
    , dry over
    
    
    , and concentrate under reduced pressure. Purify via silica gel chromatography to isolate Diethyl (2R)-3-chloro-2-hydroxypropylphosphonate.
Phase 2: Mild Silyl-Dealkylation (Rabinowitz Method)
  • Silylation: Dissolve the purified phosphonate (1.0 equiv) in anhydrous

    
     (0.2 M) under Argon at room temperature.
    
  • TMSBr Addition: Add TMSBr (3.0 equiv) dropwise[4]. The reaction will slightly yellow.

  • Validation Checkpoint: Stir at room temperature for 4–6 hours. Monitor the reaction via

    
     NMR spectroscopy[4]. The starting material peak (~28 ppm) should completely shift to the silyl ester intermediate peak (~15 ppm).
    
  • Concentration: Remove the solvent and volatile ethyl bromide byproduct under reduced pressure.

Phase 3: Hydrolysis and Isolation
  • Hydrolysis: Dissolve the crude bis(trimethylsilyl) ester in anhydrous Methanol (10 mL/mmol). Stir at room temperature for 30 minutes. The silyl groups are rapidly cleaved, generating volatile methoxytrimethylsilane.

  • Isolation: Concentrate the solution under reduced pressure. To remove residual siloxanes, add a fresh portion of methanol and concentrate again (repeat 3 times)[1].

  • Final Product: The residue is the pure (2R)-3-chloro-2-hydroxypropylphosphonic acid, obtained as a viscous oil or semi-solid, ready for downstream biological assays or ammonium salt formation[1].

References

  • Product Class 15: Alkylphosphonic Acids and Derivatives. Thieme Connect. Available at:[Link]

  • The Reaction of HppE with Substrate Analogues: Evidence for Carbon-Phosphorus Bond Cleavage by a Carbocation Rearrangement. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Purification and Characterization of the Epoxidase Catalyzing the Formation of Fosfomycin from Pseudomonas syringae. ACS Publications - Biochemistry. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Ionization in ESI-MS for Phosphonic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Role: Senior Application Scientist Subject: Optimization of Phosphonic Acid Analysis via LC-ESI-MS

Executive Summary

Phosphonic acids (


) present a "perfect storm" of analytical challenges: they are highly polar, often lack a strong chromophore, and possess a high affinity for metal surfaces. In ESI-MS, users frequently encounter low sensitivity  (due to poor ionization efficiency in positive mode) and signal suppression  (due to adsorption on stainless steel hardware).

This guide moves beyond basic checks to address the root causes: Metal Chelation and Chromatographic Mismatch .

Part 1: Diagnostic Decision Tree

Before altering chemistry, determine if your issue is Ionization (source-related) or Transmission (LC-related).

Troubleshooting_Workflow Start Start: Low Signal for Phosphonic Acid CheckMode 1. Check Ionization Mode Start->CheckMode PosMode Positive Mode (ESI+) CheckMode->PosMode NegMode Negative Mode (ESI-) CheckMode->NegMode PosAction Stop. Phosphonates are acidic. Switch to ESI- or Derivatize. PosMode->PosAction CheckPeak 2. Check Peak Shape NegMode->CheckPeak Tailing Broad/Tailing Peaks CheckPeak->Tailing Sharp Sharp but Low Intensity CheckPeak->Sharp Chelation Issue: Metal Chelation (Analyte sticking to LC) Tailing->Chelation Suppression Issue: Matrix Suppression or Wrong pH Sharp->Suppression Solution1 Solution: Add 5µM Medronic Acid or use PEEK columns Chelation->Solution1 Solution2 Solution: Optimize HILIC Buffer (pH 9 for ESI-) Suppression->Solution2

Figure 1: Diagnostic workflow for isolating the root cause of low sensitivity.

Part 2: Technical Troubleshooting Modules

Module A: The "Metal Trap" (Chelation Suppression)

Symptom: Severe peak tailing, poor linearity at low concentrations, or complete loss of signal. Root Cause: Phosphonic acids act as multidentate ligands, chelating with Iron (Fe) and other metal ions present in stainless steel LC frits, columns, and tubing. This effectively traps the analyte before it reaches the MS.

Q: I have switched to a new column, but the signal is still missing. Why? A: The column is not the only source of metal. The entire flow path (pump heads, mixer, injector needle, capillaries) contributes.

  • The Fix: You must passivate the system or use a "sacrificial" additive.

    • Hardware: Switch to PEEK-lined columns (e.g., Agilent HILIC-Z or Waters Premier) and PEEK tubing.

    • Chemistry: Add Medronic Acid (5 µM) to your mobile phase. Medronic acid (methylenediphosphonic acid) is structurally similar to your analyte and will "saturate" the active metal sites, allowing your analyte to pass through unbound [1][2].

Module B: Mobile Phase Chemistry (HILIC vs. RP)

Symptom: Early elution (near void volume) and ion suppression. Root Cause: Phosphonic acids are too polar for C18 (Reversed Phase). They elute in the "soup" of unretained salts, leading to massive suppression.

Q: What is the "Golden Standard" mobile phase for Negative ESI? A: HILIC at pH 9.0 . While many users try acidic conditions (pH 3-4) to protonate the analyte for retention, this is counter-productive for ionization in negative mode.

  • Recommendation: Use 10-20 mM Ammonium Acetate adjusted to pH 9.0 .

    • Why? High pH ensures the phosphonate is fully deprotonated (

      
      ), maximizing ionization efficiency.
      
    • HILIC Benefit: HILIC uses high organic content (e.g., 90% Acetonitrile), which desolvates much easier in the ESI source than aqueous RP mobile phases, yielding a 10-100x signal gain [3][4].

Module C: Handling Adducts (Na+, K+)

Symptom: Signal is split between


, 

, and

. Root Cause: Trace salts from glass bottles or biological matrices.[1]

Q: How do I force the signal into a single species? A:

  • Plasticware: Switch all solvent bottles and sample vials to Polypropylene (PP). Glass leaches sodium.

  • The "Wash" Step: Incorporate a low-pH wash at the end of your gradient (e.g., 50:50 MeOH:Water + 0.1% Formic Acid). This acidic flush displaces metal ions from the column stationary phase between runs, preventing buildup [5].

Part 3: Advanced Sensitivity Protocols

Protocol 1: System Passivation with Medronic Acid

Use this if you cannot replace stainless steel hardware.

Materials:

  • Medronic Acid (Methylenediphosphonic acid).[2]

  • LC-MS Grade Water & Acetonitrile.

Steps:

  • Preparation: Prepare a 5 µM solution of Medronic Acid in Mobile Phase A (Buffer) and B (Acetonitrile).

    • Note: Do not exceed 10 µM; high concentrations can suppress the analyte signal itself.

  • Equilibration: Flush the system (column + lines) with this mobile phase for at least 60 minutes before the first injection.

  • Maintenance: Keep the additive in the mobile phase throughout the batch analysis.

Protocol 2: Cationic Derivatization (For Positive Mode)

Use this if Negative Mode is not viable or background noise is too high.

Concept: Convert the anionic phosphonic acid into a permanently charged cation using CAX-B (N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide). This shifts detection to Positive Mode (ESI+), often improving Signal-to-Noise (S/N) by >100-fold [6].

ParameterCondition
Reagent CAX-B (1 mg/mL in ACN) +

Reaction Mix sample + Reagent. Heat at 70°C for 60 min .
Quench Dilute 1:5 with water.
MS Mode Positive ESI (+) . Look for the cation tag mass.

Part 4: Data Summary Table

VariableStandard (Poor) ConditionOptimized (High Sensitivity) Condition
Column C18 (Stainless Steel)HILIC (PEEK-lined / Metal-Free)
Mobile Phase pH Acidic (pH 3)Basic (pH 9.0) (for Neg Mode)
Buffer Formic AcidAmmonium Acetate (10-20 mM)
Additives NoneMedronic Acid (5 µM) (to chelate metals)
Ionization Positive (without derivatization)Negative (or Positive with CAX-B tag)

References

  • Hsiao, J. J., et al. (2018).[3][4] Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. Analytical Chemistry. Link[5]

  • MTC USA. (2026). How to Purge Metal Contamination from HPLC Systems with EDTA or Medronic Acid. Link

  • BenchChem. (2025). Technical Support Center: Mass Spectrometry of Phosphonic Acids. Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link

  • Gong, L., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry. Link

  • Al-Wahaibi, L. H., et al. (2023).[6] Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules. Link

Sources

Technical Support Center: Chiral Resolution of Racemic Hydroxypropylphosphonates

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-CHIRAL-PHOS-001

Introduction: The Chiral Challenge

Racemic hydroxypropylphosphonates are critical bioisosteres in antiviral (e.g., Cidofovir analogs) and antibiotic (e.g., Fosfomycin derivatives) development. However, their resolution is notoriously difficult due to two factors:

  • Polarity: The phosphonate group creates high polarity, complicating extraction and normal-phase chromatography.

  • Detection: Most aliphatic phosphonates lack a UV chromophore, rendering standard UV-Vis detection useless without derivatization.

This guide provides a self-validating workflow to resolve these enantiomers, prioritizing Enzymatic Kinetic Resolution (EKR) for scale and Chiral HPLC for analysis.

Module 1: Enzymatic Kinetic Resolution (Biocatalysis)

The Standard: Lipase-catalyzed acylation of the hydroxyl group.[1] Mechanism: Lipases (specifically Serine hydrolases) differentiate between the R and S enantiomers based on the spatial fit of the hydroxypropyl chain into the enzyme's chiral pocket. One enantiomer is acylated (converted to an ester), while the other remains an alcohol, allowing physical separation.

Core Protocol: Irreversible Transesterification
  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[2]

  • Acyl Donor: Vinyl Acetate or Vinyl Butyrate (Irreversible; produces volatile acetaldehyde/acetone byproduct).

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Reaction Stalls (<30% Conversion) Product Inhibition: The acetaldehyde byproduct (from vinyl acetate) can inhibit the enzyme.Switch Acyl Donor: Use Isopropenyl Acetate . The byproduct is acetone, which is less inhibitory to lipases than acetaldehyde. Add Sorbent: Add molecular sieves (4Å) to scavenge trace water/byproducts.
Low Enantioselectivity (E < 10) Water Activity (

) too high:
Excess water promotes hydrolysis (reverse reaction) and enzyme flexibility (loss of chiral recognition).
Dry System: Pre-dry the solvent and substrate over

. Solvent Switch: Move to a more hydrophobic solvent (e.g., Hexane or Heptane ). Hydrophobic solvents force the enzyme into a rigid "open lid" conformation, maximizing selectivity.
Substrate Insolubility Hydroxypropylphosphonates are polar. Non-polar solvents (Hexane) may precipitate the substrate.Co-Solvent System: Use a mixture of Hexane:THF (80:20) . THF solubilizes the phosphonate, while Hexane maintains the enzyme's enantioselectivity. Avoid DMSO/DMF if possible (strips essential water from enzyme).
No Reaction Steric Hindrance: The phosphonate group is too close to the reaction center (alpha-hydroxy).Screen Enzymes: Switch from CAL-B to Burkholderia cepacia (Lipase PS) or Thermomyces lanuginosus (TLL) . These have different binding pocket geometries better suited for bulky alpha-substituents.

Module 2: Chiral Chromatography (HPLC/SFC)

The Standard: Polysaccharide-based Chiral Stationary Phases (CSPs).[3] Detection: ELSD (Evaporative Light Scattering Detector) is mandatory for underivatized phosphonates.

Core Protocol: Analytical Method Development
  • Column: Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose).

  • Mobile Phase: Hexane/Ethanol (80:20 to 90:10).

  • Additive: 0.1% Trifluoroacetic acid (TFA) is critical to suppress ionization of the phosphonate, sharpening peak shape.

Troubleshooting Guide: Chromatography
SymptomProbable CauseCorrective Action
"Ghost Peaks" / No Peaks Detection Failure: Aliphatic phosphonates are UV-transparent.Switch Detector: Use ELSD or Refractive Index (RI) . Derivatization: If only UV is available, derivatize the sample with Benzyl bromide or 3,5-Dinitrobenzoyl chloride to add a chromophore before injection.
Peak Tailing / Broadening Silanol Interaction: The acidic phosphonate interacts with residual silanols on the column packing.Acidify Mobile Phase: Ensure 0.1% TFA or Acetic Acid is present in the mobile phase. Switch Column: Use "Immobilized" phases (e.g., Chiralpak IA or IC ) which are more robust to acidic additives.
No Separation (Co-elution) Wrong Selector: The chiral cavity doesn't fit the propyl chain.Screening Logic: 1. Start with AD-H (Amylose). 2. Switch to OD-H (Cellulose). 3. Try Whelk-O 1 (Pirkle-type), which often works well for phosphonates via hydrogen bonding interactions.

Module 3: Workflow Visualization

Figure 1: Method Selection Decision Tree

This logic gate determines whether to proceed with biocatalysis or chromatography based on scale and purity requirements.

MethodSelection Start Start: Racemic Mixture ScaleCheck Scale > 100mg? Start->ScaleCheck HPLC_Path Chiral HPLC/SFC (Analytical/Prep) ScaleCheck->HPLC_Path No (Analytical) Enzymatic_Path Enzymatic Kinetic Resolution (CAL-B / Lipase PS) ScaleCheck->Enzymatic_Path Yes (Prep/Production) PurityCheck Need > 99% ee? PurityCheck->HPLC_Path Low ee (Polishing) End Pure Enantiomer PurityCheck->End High ee (Success) Derivatization Derivatization (Mosher Esters) HPLC_Path->Derivatization No Separation/No UV Enzymatic_Path->PurityCheck Check ee%

Caption: Decision logic for selecting between chromatographic and biocatalytic resolution pathways.

Figure 2: Enzymatic Kinetic Resolution Workflow

The step-by-step mechanism for the lipase-catalyzed resolution.

EKR_Workflow Input Racemic Hydroxypropylphosphonate Mix Mix: Solvent (MTBE) + Acyl Donor (Vinyl Acetate) Input->Mix Catalyst Add Catalyst: CAL-B (Novozym 435) Mix->Catalyst Reaction Reaction (24-48h) (S)-Enantiomer Acylates Faster Catalyst->Reaction Filter Filtration (Remove Enzyme) Reaction->Filter Separation Column Chromatography (Silica Gel) Filter->Separation Output1 (S)-Acetate (Ester) Separation->Output1 Elutes 1st (Non-polar) Output2 (R)-Alcohol (Unreacted) Separation->Output2 Elutes 2nd (Polar)

Caption: Workflow for the lipase-catalyzed kinetic resolution of hydroxypropylphosphonates.

References

  • Lipase-Catalyzed Kinetic Resolution of Hydroxyphosphon

    • Source: MDPI (Molecules)
    • Context: Describes the use of Candida rugosa and Burkholderia cepacia lipases for phosphonate resolution.[4]

    • URL:[Link]

  • Enzymatic Reactions in Ionic Liquids: Lipase-C

    • Source: ResearchGate[5]

    • Context: Discusses solvent effects and the use of ionic liquids to improve enantioselectivity for P-chiral and C-chiral phosphon
    • URL:[Link]

  • Chiral Stationary Phases for HPLC Separ

    • Source: HPLC.eu / Regis Technologies
    • Context: Details the compatibility of Pirkle-type (Whelk-O)
    • URL:[Link]

  • ELSD Detection for Non-Chromophoric Compounds

    • Source: Agilent Technologies
    • Context: Technical note on why ELSD is superior to UV for analyzing lipids and phosphon
    • URL:[Link]

Sources

Technical Guide: Removing Inorganic Phosphate (Pi) from Phosphonate Samples

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of inorganic phosphate (


, orthophosphate) from organic phosphonates is a classic challenge in process chemistry.[1] Both species are anionic, water-soluble, and chemically similar. However, the stability of the C-P bond (phosphonate) versus the hydrolytic instability of the O-P bond (phosphate), combined with subtle differences in charge density and hydration radii, allows for high-purity separation.

This guide moves beyond standard textbook advice, focusing on troubleshooting specific failure modes encountered in drug development and industrial synthesis.

Module 1: The Diagnostic Phase (Stop Using Molybdenum Blue)

The Problem: Many researchers report "impossible" phosphate levels in their pure phosphonate samples. The Cause: You are likely using the Molybdenum Blue (MB) colorimetric assay. The Science: Phosphonates (especially polyphosphonates like HEDP or ATMP) can interfere with the MB assay.[2] Under the acidic conditions of the test, some phosphonates hydrolyze, or they form heteropoly complexes with molybdate that mimic the blue color of


, leading to overestimations of 200–350% [1].
Protocol A: The Self-Validating Diagnostic (31P NMR)

The only way to definitively quantify


 without interference is 31P NMR spectroscopy .
  • Sample Prep: Dissolve ~10-20 mg of sample in 0.6 mL

    
    .
    
  • pH Adjustment (CRITICAL): Adjust pH to >10 using NaOD.

    • Why? At neutral pH, the chemical shift of

      
       and some phosphonates can overlap. At pH >10, 
      
      
      
      exists as
      
      
      (approx. 6 ppm) or
      
      
      (approx. 3-4 ppm depending on counterions), while phosphonates generally shift downfield (10–25 ppm) [2].
  • Acquisition: Run proton-decoupled 31P NMR ({1H}). Set relaxation delay (

    
    ) to at least 5-10 seconds to account for the slow relaxation of quaternary phosphorus centers.
    

Data Interpretation Table:

SpeciesChemical Shift (

ppm)
Multiplicity (coupled)Notes
Inorganic Phosphate (

)
0 to +6 SingletShift is highly pH-dependent.
Phosphonates (C-PO3) +7 to +30 Triplet (if coupled to

)
C-P bond deshields the nucleus.
Bisphosphonates +12 to +22 Singlet/MultipletE.g., Etidronate, Pamidronate.
Phosphites (

)
+2 to +5 Doublet (

Hz)
Common contaminant in synthesis.
Module 2: Purification Workflows

Select your workflow based on your purity requirements and scale.

PurificationLogic Start Contaminated Sample Check Contamination Level? Start->Check Bulk High (>10%) Check->Bulk Bulk Cleanup Trace Trace (<1%) Check->Trace Polishing Crystallization Method B: Selective Crystallization (Solvent Switch) Bulk->Crystallization IEC Method A: Ion Exchange (SAX) (Gradient Elution) Trace->IEC Crystallization->Check Recycle if needed

Figure 1: Decision matrix for selecting the appropriate purification strategy based on contaminant load.

Method A: Ion Exchange Chromatography (The Gold Standard)

Best for: High purity (>99.5%), removing trace


 from water-soluble drugs (e.g., bisphosphonates).
Mechanism: 

and phosphonates have different affinities for Strong Anion Exchange (SAX) resins based on their hydrated ionic radius and charge magnitude at a specific pH.

Protocol:

  • Resin: Use a quaternary ammonium resin (e.g., Dowex 1X8 or Amberlite IRA-402) in the Chloride (

    
    ) form.
    
  • Loading: Load sample at pH 6-7. Both species will bind.

  • Elution (The Gradient Trick):

    • Do not use isocratic elution.

    • Start with 0.01 M HCl (elutes weakly bound species).

    • Ramp to 0.5 M NaCl or dilute Formic Acid.

    • Result:

      
       typically elutes before bisphosphonates (which carry high negative charge densities) on SAX resins [3].
      
  • Monitoring: Use conductivity detection or fraction collection followed by colorimetric spot-tests (using the MB assay qualitatively on fractions).

Method B: Selective Solvation (The Bulk Cleanup)

Best for: Removing bulk inorganic salts from organic products. Concept: Inorganic phosphates are insoluble in organic solvents. Phosphonates, while polar, can be solubilized in organic media if modified with a lipophilic counter-ion.

Protocol:

  • Acidify: Convert the phosphonate salt to the free acid form using a cation exchange resin (

    
     form).
    
  • Amine Addition: Add Triethylamine (TEA) or Tributylamine to the aqueous solution. This forms a lipophilic ammonium-phosphonate salt.

  • Solvent Switch: Evaporate water and redissolve the residue in Methanol or Ethanol .

    • Outcome: The organic amine-phosphonate salt dissolves. Inorganic sodium/potassium phosphates precipitate out.

  • Filtration: Filter the precipitate.[3]

  • Recovery: Pass the filtrate through a cation exchange resin (

    
     form) to remove the amine and restore the sodium salt.
    
Module 3: Troubleshooting & FAQs

Q1: I tried using Iron Oxide (or Alumina) to adsorb the phosphate, but my product yield dropped to zero. Why? A: You fell into the "Chelation Trap." While metal oxides have a high affinity for


, phosphonates (especially bisphosphonates and amino-phosphonates) are potent chelating agents. They bind to Fe/Al centers stronger than 

does.
  • Fix: Avoid metal-affinity steps. Stick to anion exchange (resin-based) or size-exclusion chromatography if the molecular weight difference is significant (e.g., polymeric phosphonates).

Q2: My 31P NMR peaks are broad and I can't resolve the contaminant. A: This is usually a pH or paramagnetic issue.

  • pH: If the pH is near the pKa of the phosphonate (approx pH 6-7), the molecule is rapidly exchanging protons, causing peak broadening. Push pH > 10 with NaOD.

  • Metals: Trace paramagnetic metals (

    
    ) broaden NMR signals. Add a pinch of EDTA to your NMR tube to sequester these metals and sharpen the lines.
    

Q3: Can I use precipitation with Calcium (


)? 
A:  Risky. Calcium phosphate is insoluble (

), but Calcium phosphonates are also often insoluble.
  • Exception: If your phosphonate is a mono-phosphonate (e.g., dimethyl methylphosphonate), Ca-precipitation might work. For bisphosphonates, you will coprecipitate your product.

References
  • Interference in Molybdenum Blue Assay

    • Source: Nagul, E. A., et al. (2015).[4] "The molybdenum blue reaction for the determination of orthophosphate revisited: Opening the black box." Analytica Chimica Acta.

    • Context: Explains the mechanism of heteropoly acid formation and how organic phosphonates can mimic this process, leading to false positives.
  • Source: Gorenstein, D. G. (1984). "Phosphorus-31 NMR: Principles and Applications." Academic Press.
  • Ion Exchange of Bisphosphonates

    • Source: Usui, T., et al. (2017). "Quantitative determination of residual phosphate and phosphite in bisphosphonates by ion exchange chromatography." Journal of Pharmaceutical and Biomedical Analysis.
    • Context: Validated method for separating trace Pi from Alendronate/Risedronate using anion exchange.[5]

  • Crystallization Strategies

    • Source: Kieczykowski, G. R., et al. (1995). "Preparation of (4-amino-1-hydroxybutylidene)bisphosphonic acid sodium salt." Journal of Organic Chemistry.
    • Context: Describes the isolation of Alendronate via pH-controlled crystallization to reject inorganic phosph

Sources

Technical Support Center: Solubilization of Hydrophobic Phosphonate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Pharma/Biotech Sector) Ticket ID: SOL-PHOS-001

Introduction: The Phosphonate Paradox

Welcome to the Technical Support Center. You are likely here because you are facing the classic "Amphiphilic Paradox" of phosphonate chemistry.

Phosphonates (


) are structurally deceptive. While the phosphonate head group is highly polar and ionizable, the attached organic "tail" (R-group)—often designed for membrane permeability or enzyme targeting—can be intensely hydrophobic. When you form a salt to ionize the head, you expect solubility. Instead, you often get a "brick dust" solid or a gel.

This guide moves beyond basic "shake and heat" methods.[1] We will apply Counter-ion Engineering , Dielectric Tuning , and Host-Guest Complexation to solubilize your compound without compromising its biological activity.

Module 1: Counter-ion Engineering (The "Salt Switch")

The Problem: You are likely using a standard sodium (


) or calcium (

) salt.
  • Sodium: Often insufficient to overcome the lattice energy of large hydrophobic tails.

  • Calcium/Magnesium: disastrous. Divalent cations bridge two phosphonate heads, "zipping" the molecules together into an insoluble lattice (similar to scale formation in water pipes).

The Solution: Switch to bulky organic amine counter-ions. These disrupt the crystal lattice (lowering melting point) and increase the solvation shell.

Recommended Counter-ions (Ranked by Solubilizing Power)
Counter-ion ClassSpecific IonRationaleBest For
Monovalent Alkali Sodium (

)
High lattice energy; "Salt-out" risk.Short-chain phosphonates.
Amino Sugars N-Methylglucamine (Meglumine) Bulky, hydroxylated tail aids water structuring.Large hydrophobic drugs (e.g., Tenofovir analogs).
Organic Amines Tris (Tromethamine) Disrupts lattice packing; buffers pH.Nucleotide analogs.[2][3][4][5]
Amino Acids L-Arginine / L-LysineBiocompatible; provides chaotropic effect.In vivo injectable formulations.
Divalent Calcium (

)
AVOID. Forms insoluble bridges.Controlled release depots (suspensions only).

Protocol: In-Situ Salt Metathesis

  • Suspend your free acid phosphonate in water (it will likely be insoluble).

  • Add 1.05 equivalents of Meglumine or Tris (base form) per phosphonic acid group.

  • Vortex/Sonicate. The bulky amine will deprotonate the phosphonate and prevent tight crystal packing, forcing the compound into solution.

Module 2: The "Crash Out" in Biological Media

The Issue: Your compound is soluble in water/DMSO but precipitates immediately upon addition to Cell Culture Media (DMEM/RPMI) or PBS.

The Mechanism: This is the Common Ion Effect combined with Divalent Bridging .

  • PBS contains high

    
    , pushing the equilibrium back toward the solid salt.
    
  • Media contains

    
     and 
    
    
    
    (~1.8 mM). These ions displace your solubilizing counter-ion and crosslink the phosphonates.

Troubleshooting Workflow:

precipitation_logic start Precipitation in Media? check_ca Check Media Ca2+/Mg2+ start->check_ca chelate Add EDTA (0.5 - 1 mM) check_ca->chelate High Divalents surfactant Add Non-ionic Surfactant (Tween 80 / Poloxamer) check_ca->surfactant Low Divalents cyclodextrin Switch to Cyclodextrin Formulation chelate->cyclodextrin Still Precipitates surfactant->cyclodextrin Still Precipitates

Figure 1: Decision logic for preventing precipitation in biological assays.

Module 3: Advanced Solubilization Techniques

When simple salt selection fails, you must alter the solvent environment or shield the hydrophobic tail.

Technique A: Cyclodextrin Complexation (Host-Guest)

Phosphonates with long alkyl chains or aromatic groups (e.g., bisphosphonates, nucleotide analogs) are ideal candidates for Sulfobutyl Ether Beta-Cyclodextrin (SBE-β-CD) .

  • Why it works: The hydrophobic tail inserts into the CD cavity, while the polar phosphonate head remains exposed to water. The sulfobutyl groups on the CD provide massive negative charge repulsion, preventing aggregation.

  • Protocol:

    • Prepare a 10-20% (w/v) SBE-β-CD solution in water (pH 7).

    • Add phosphonate salt.[1][3]

    • Stir for 2-4 hours.

    • Note: This often increases solubility by 100-1000x compared to water alone.

Technique B: Cosolvent Dielectric Tuning

Water has a dielectric constant (


) of ~80. Hydrophobic phosphonates prefer 

between 40-60.
  • The "Golden Ratio" for Phosphonates:

    • PEG 400 / Water (30:70): Excellent for injectables.

    • Ethanol / Water (10:90): Good for initial screening, but risk of precipitation upon dilution is high.

    • Propylene Glycol: Often works better than ethanol for phosphonates due to hydrogen bonding capabilities.

Frequently Asked Questions (Troubleshooting)

Q1: I adjusted the pH to 7.4, but my phosphonate is still cloudy. Why? A: You likely haven't reached the second pKa (


).
Phosphonates are dibasic.
  • 
     (Mono-anion, often still insoluble if tail is hydrophobic).
    
  • 
     (Di-anion, much more soluble).
    Fix:  Titrate higher (pH 8.0-8.5) to ensure full ionization (
    
    
    
    ), then back-titrate carefully or rely on the buffer capacity. Warning: If you have calcium present, raising pH promotes Calcium-Phosphonate precipitation.

Q2: Can I use DMSO to dissolve my stock? A: Yes, but with a warning. DMSO is an excellent solvent for the hydrophobic tail. However, when you spike a DMSO stock into aqueous media, the "solvent shock" can cause immediate crystallization of the hydrophobic phosphonate. Fix: Use a "step-down" dilution. DMSO Stock


 50:50 DMSO:PEG400 

Media. Or, pre-dissolve the compound in a cyclodextrin/DMSO mix before adding to water.

Q3: My bisphosphonate drug forms a gel instead of dissolving. A: This is "Lyotropic Liquid Crystal" formation. The amphiphilic nature causes the molecules to stack into lamellar sheets or rods at high concentrations, trapping water. Fix:

  • Heat: Warm to 50°C to disrupt the liquid crystal.

  • Chaotropes: Add Urea (if assay permits) or switch to the Arginine salt (Module 1), which prevents stacking.

Visualizing the Solubility Mechanism

The following diagram illustrates why Calcium salts fail and how Cyclodextrins succeed.

solubility_mechanism cluster_0 Calcium Bridging (Insoluble) cluster_1 Cyclodextrin Complex (Soluble) P1 Phosphonate Head Ca Ca++ P1->Ca Ionic Bridge P2 Phosphonate Head Ca->P2 Tail Hydrophobic Tail CD Cyclodextrin Cavity Tail->CD Host-Guest Inclusion Water H2O Shell CD->Water Hydrophilic Exterior

Figure 2: Mechanism comparison. Left: Divalent cations (Ca++) bridge phosphonate heads causing precipitation. Right: Cyclodextrins encapsulate the hydrophobic tail, exposing a hydrophilic surface to water.

References
  • Hecker, S. J., & Erion, M. D. (2008). Prodrugs of Phosphates and Phosphonates. Journal of Medicinal Chemistry.

  • Jansa, P., et al. (2011). Acyclic Nucleoside Phosphonates: Synthesis and Solubility Optimization. Frontiers in Chemistry.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Popov, K., et al. (2012). The effect of counter-ions on the solubility of phosphonate salts. Journal of Colloid and Interface Science.

Sources

Minimizing side reactions during phosphonate ester hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of phosphonate ester hydrolysis, focusing on minimizing side reactions such as C-P bond cleavage, functional group degradation (e.g., Boc removal), and incomplete deprotection.

Topic: Minimizing Side Reactions & Optimizing Yields Lead Scientist: Senior Application Specialist, Process Chemistry Division

Introduction: The Stability Paradox

Phosphonate esters (


) are notoriously stable compared to their phosphate counterparts. While this stability is beneficial for drug delivery (prodrugs), it becomes a bottleneck during the final deprotection step to generate the free phosphonic acid (

).

The standard acidic hydrolysis (6N HCl, reflux) is often too harsh for complex pharmacophores, leading to C-P bond cleavage or deprotection of orthogonal groups (Boc, Cbz, t-Bu esters). This guide focuses on the McKenna Method (TMSBr) and its variations, which offer a milder, anhydrous alternative, and provides troubleshooting for when this "gold standard" fails.

Module 1: The McKenna Method (TMSBr) – The Gold Standard

Context: You are using Bromotrimethylsilane (TMSBr) to cleave methyl, ethyl, or isopropyl esters.

Mechanism of Action

Understanding the mechanism is the key to troubleshooting. The reaction is a Silyl Transfer followed by Solvolysis .[1]

McKennaMechanism Substrate Dialkyl Phosphonate R-P(O)(OR')2 Intermediate Bis(trimethylsilyl) phosphonate R-P(O)(OTMS)2 Substrate->Intermediate Step 1: Silylation (DCM, 0°C to RT) TMSBr TMSBr (Electrophile) TMSBr->Intermediate Byproduct Alkyl Bromide (R'-Br) Intermediate->Byproduct Elimination Product Phosphonic Acid R-P(O)(OH)2 Intermediate->Product Step 2: Methanolysis (Rapid) Methanol MeOH (Solvolysis) Methanol->Product

Figure 1: The two-stage mechanism of TMSBr-mediated hydrolysis.

Troubleshooting Guide: Common Failures

Q: Why did my reaction stall at the mono-ester (


)? 
  • Diagnosis: Incomplete silylation. The second alkyl group is sterically more difficult to remove than the first.

  • The Fix:

    • Stoichiometry: You need at least 3.0 to 4.0 equivalents of TMSBr. Theoretical is 2.0, but excess drives the equilibrium and compensates for trace moisture which consumes TMSBr (producing HBr + TMS-O-TMS).

    • Time: Isopropyl esters require significantly longer (overnight to 48h) compared to methyl/ethyl esters (2–4h).

    • Add Iodide: For stubborn isopropyl esters, add NaI (1.0 eq) to generate TMSI in situ. TMSI is a more potent silylating agent than TMSBr.

Q: I see a new impurity that looks like an N-alkylated product.

  • The Science: The byproduct of the reaction is an alkyl bromide (e.g., MeBr, EtBr). If your molecule contains a nucleophilic amine (even a tertiary one), the alkyl bromide can alkylate it over long reaction times.

  • The Fix:

    • Solvent Switch: Use Acetonitrile (ACN) instead of DCM. ACN reduces the nucleophilicity of amines via solvation effects.

    • Scavenging: Minimize reaction time. Do not let the reaction stir overnight "just to be safe" if you have nucleophilic nitrogens.

Module 2: Protecting Orthogonal Groups (Boc/t-Bu)

Context: Your molecule has a Boc amine or a tert-butyl ester that must remain intact while hydrolyzing the phosphonate.

Q: Why does TMSBr remove my Boc group? I thought it was mild?

  • The Cause: TMSBr itself does not cleave Boc groups rapidly. However, trace moisture reacts with TMSBr to generate HBr . HBr is a potent acid that cleaves Boc/t-Bu groups instantly.

  • The "Buffered" Protocol:

ParameterStandard ProtocolBoc-Safe Protocol
Solvent DCM (Standard Grade)Anhydrous DCM (Distilled over CaH2 or Molecular Sieves)
Reagent TMSBrTMSBr + BSA or HMDS (1.0 eq)
Temperature Room Temp0°C (Ice Bath)
Workup Add MeOHAdd Phosphate Buffer (pH 7) or Et3N/MeOH

Step-by-Step "Boc-Safe" Procedure:

  • Dissolve substrate in anhydrous DCM under Argon.

  • Add 1.0 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) . Why? BSA scavenges trace water and protons, keeping the system strictly aprotic.

  • Cool to 0°C.

  • Add TMSBr (3–4 eq) dropwise.

  • Monitor by 31P NMR (look for shift from ~20-30 ppm to ~0-10 ppm for silyl ester).

  • Quench: Pour into a mixture of Et3N/MeOH (1:1). This solvolyzes the silyl ester while neutralizing any HBr generated, protecting the Boc group.

Module 3: Preventing C-P Bond Cleavage

Context: You lost the phosphorus group entirely (Dephosphonylation). This is common in


-hydroxy, 

-amino, or

-keto phosphonates.

Q: Why did the C-P bond break?

  • The Mechanism: The "Push-Pull" effect. If the

    
    -carbon has an electron-donating group (like -OH or -NH2) and the phosphorus is silylated (electron-withdrawing), the C-P bond is weakened. Acidic conditions facilitate the formation of a stabilized carbocation at the 
    
    
    
    -position, releasing the phosphorus moiety.

CP_Cleavage Start Alpha-Hydroxy Phosphonate (Silylated Intermediate) Decision Is Acid Present? (HBr from wet TMSBr) Start->Decision PathA Acid Catalyzed C-P Cleavage Decision->PathA Yes (Moisture) PathB Neutral Solvolysis (Desired) Decision->PathB No (Anhydrous) Aldehyde/Ketone + H3PO3 Aldehyde/Ketone + H3PO3 PathA->Aldehyde/Ketone + H3PO3 Decomposition Alpha-Hydroxy Phosphonic Acid Alpha-Hydroxy Phosphonic Acid PathB->Alpha-Hydroxy Phosphonic Acid Product

Figure 2: Decision tree for C-P bond stability.

The Fix:

  • Avoid Refluxing HCl: Never use acidic hydrolysis for these substrates.

  • Low Temp McKenna: Perform the TMSBr reaction at -20°C to 0°C .

  • The "Silyl-Only" Workup: Do not add water/acid. Evaporate the TMSBr/DCM completely. Add EtOH (ethanol is less aggressive than water/MeOH) and evaporate immediately.

Module 4: Purification of "Sticky" Phosphonic Acids

Context: You successfully hydrolyzed the ester, but the product is a hygroscopic, sticky oil that holds onto solvents and salts.

Q: How do I get a solid powder? Phosphonic acids are difficult to crystallize. Do not attempt silica chromatography (they streak and bind irreversibly).

Method A: The Cyclohexylamine Crystallization (Highly Recommended) This method converts the sticky acid into a nice, crystalline salt.

  • Dissolve the crude sticky acid in Ethanol .

  • Add Cyclohexylamine (1.0 to 1.1 eq).

  • The salt usually precipitates immediately. Filter and wash with cold ether.

  • To recover the free acid: Pass the salt through a cation exchange resin (Dowex 50W-X8, H+ form) using water as eluent. Lyophilize the water to get a fluffy white powder.

Method B: The Propylene Oxide Scavenger If you used TMSBr and have persistent HBr salts:

  • Dissolve crude residue in EtOH.

  • Add Propylene Oxide (excess). It scavenges HBr to form bromopropanol (volatile/removable).

  • Evaporate to dryness.

References & Validated Sources

  • The McKenna Method (Original): McKenna, C. E., et al. "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane."[2] Journal of the Chemical Society, Chemical Communications, 1977.

  • TMSI Variation (For Isopropyl Esters): Morita, T., et al. "Dealkylation of dialkyl phosphonates with iodotrimethylsilane." Tetrahedron Letters, 1978.

  • Side Reactions & C-P Cleavage: Turhanen, P. A., et al. "The McKenna reaction – avoiding side reactions in phosphonate deprotection." Beilstein Journal of Organic Chemistry, 2020.[3]

  • Boc Compatibility (Silyl Scavengers): Ben Henda, T., et al. "Phosphonic acid preparation: The role of silylating agents." Tetrahedron Letters, 2002.

  • Purification via Crystallization: Kafarski, P., et al. "Purification of phosphonic acids via dicyclohexylammonium salts." Talanta, 2013.

Disclaimer: All protocols involve hazardous reagents (TMSBr is corrosive and moisture-sensitive). Perform all reactions in a fume hood with appropriate PPE.

Sources

Validation & Comparative

31P NMR chemical shift values for (2R)-3-chloro-2-hydroxypropylphosphonic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 31P NMR chemical shift characteristics of (2R)-3-chloro-2-hydroxypropylphosphonic acid , providing a technical comparison with its key alternatives (Fosfomycin and its degradation products) to assist in purity analysis and process monitoring.

Executive Summary
  • Target Compound: (2R)-3-chloro-2-hydroxypropylphosphonic acid (and its diethyl ester).

  • Primary 31P NMR Shift: δ +26.0 – +30.0 ppm (Characteristic of

    
    -hydroxy alkylphosphonates).
    
    • Note: The diethyl ester is reported at +26.9 ppm . The free acid resonates in the same downfield region, distinct from the upstream API.

  • Key Differentiation: This compound is significantly deshielded (downfield) compared to Fosfomycin (δ ~10–12 ppm) and its primary Diol impurity (δ ~17 ppm) .

  • Application: Critical for monitoring the hydrolysis of phosphonate esters or detecting chlorohydrin impurities in Fosfomycin manufacturing.

Technical Analysis & Comparative Data

The identification of (2R)-3-chloro-2-hydroxypropylphosphonic acid relies on distinguishing its phosphorus environment (a


-hydroxy, 

-chloro alkyl chain) from the strained epoxide ring of Fosfomycin and the

-diol of its hydrolysis product.
Chemical Shift Comparison Table

All values referenced to 85% H₃PO₄ (external) at 0.0 ppm.

CompoundStructure Description31P Chemical Shift (δ ppm)Signal MultiplicityKey Differentiator
(2R)-3-chloro-2-hydroxypropylphosphonic acid Linear chain,

-OH,

-Cl
+26.0 – +30.0 Multiplet (proton-coupled)Downfield Shift: Distinctly separated from API range (>10 ppm difference).
Diethyl (2R)-3-chloro-2-hydroxypropylphosphonate Ethyl ester precursor+26.9 MultipletReference standard for the acid form.
Fosfomycin (Disodium) (1R,2S)-1,2-epoxypropyl+10.0 – +12.5 Singlet (decoupled)Shielded: Epoxide ring strain shields the P nucleus.
Impurity A (Fosfomycin Diol) (1R,2R)-1,2-dihydroxypropyl+16.0 – +17.5 Singlet (decoupled)Intermediate Shift: Hydrolysis of epoxide deshields P, but less than the

-hydroxy analog.
Phosphonocarnitine Trimethylammonium derivative~20.0 – +25.0 MultipletDownstream product of the 3-chloro precursor.

Analyst Note: The shift of the target acid is pH-dependent.[1] At low pH (fully protonated), the signal may shift slightly (1–2 ppm), but it remains in the 25–30 ppm window, ensuring no overlap with Fosfomycin (12 ppm).

Structural Logic & Mechanism

The massive chemical shift difference (~15 ppm) between Fosfomycin and the target chlorohydrin is driven by the electronic environment of the phosphorus atom:

  • Fosfomycin (Epoxide): The phosphorus is attached to an epoxide ring carbon (C1) . The ring strain and geometry create a shielding effect, pushing the signal upfield (+12 ppm).

  • Impurity A (Diol): Opening the ring to a 1,2-diol relaxes the strain, causing a downfield shift to +17 ppm.

  • Target (3-chloro-2-hydroxy): This molecule typically arises from a different synthetic route (e.g., Arbusov reaction of epichlorohydrin) or is a chain isomer. The phosphorus is attached to a saturated methylene group (-CH₂-), which is a standard alkylphosphonate environment. Alkylphosphonates generally resonate between +20 and +35 ppm.

Differentiation Pathway (Graphviz Diagram)

G cluster_legend Spectral Regions Substrate Diethyl 3-chloro-2-hydroxy- propylphosphonate (δ +26.9 ppm) Target (2R)-3-chloro-2-hydroxy- propylphosphonic Acid (δ ~27-30 ppm) Substrate->Target Hydrolysis (HCl/H2O) Fosfomycin Fosfomycin (API) (1,2-Epoxy) (δ +10-12 ppm) Diol Impurity A (Diol) (1,2-Dihydroxy) (δ +17 ppm) Fosfomycin->Diol Acid Hydrolysis Region1 Shielded Region (10-18 ppm) Fosfomycin & Diol Region2 Deshielded Region (25-30 ppm) Target Chlorohydrin

Caption: Spectral differentiation map showing the distinct chemical shift regions for the target chlorohydrin (Green) versus the Fosfomycin API and its diol impurity (Red/Yellow).

Experimental Protocol: 31P NMR Analysis

To ensure accurate quantification and separation of these species, follow this self-validating protocol.

Objective: Quantify (2R)-3-chloro-2-hydroxypropylphosphonic acid in the presence of phosphonate esters or Fosfomycin.

Step 1: Sample Preparation
  • Solvent: D₂O (Deuterium Oxide) is preferred for polarity and solubility.

  • pH Adjustment (Critical):

    • Phosphonic acid shifts are pH-sensitive due to protonation equilibria (

      
      ).
      
    • Standardize pH: Adjust sample pH to > 7.0 (using NaOD) to ensure all species are in the fully deprotonated phosphonate form. This sharpens peaks and stabilizes chemical shifts.

    • Alternative: If analyzing the free acid specifically, maintain pH < 2, but ensure standards are run at the same pH.

  • Internal Standard: Use Methylphosphonic acid (δ ~24 ppm) or Phosphoric acid (δ 0 ppm) in a coaxial insert to avoid chemical interaction.

Step 2: Instrument Parameters
  • Frequency: 162 MHz (for 400 MHz 1H systems) or higher.

  • Pulse Sequence: zgig (Inverse gated decoupling) or equivalent to eliminate NOE enhancement for quantitative integration.

  • Relaxation Delay (D1): Set to > 10 seconds . Phosphorus nuclei in phosphonates often have long T1 relaxation times (5–15s). Insufficient delay will underestimate the concentration of the target acid.

  • Scans: 64–128 scans are typically sufficient for >1% impurity detection.

Step 3: Data Processing
  • Window Function: Apply exponential multiplication (LB = 1.0 – 2.0 Hz) to improve S/N, as 31P signals are often broad due to chemical shift anisotropy (CSA) or exchange.

  • Integration: Integrate the region 25–30 ppm for the target chlorohydrin and 10–18 ppm for Fosfomycin-related species.

References
  • PubChem. Diethyl (3-chloro-2-hydroxypropyl)phosphonate | C7H16ClO4P. National Library of Medicine. Available at: [Link]

  • ResearchGate. Enantioselective reduction of ketophosphonates using adducts of chiral natural acids. (Discusses synthesis and NMR of 3-chloro-2-hydroxypropylphosphonates). Available at: [Link]

  • Royal Society of Chemistry. Biosynthesis and chemistry of fosfomycin. (Provides Fosfomycin and Diol NMR data). Available at: [Link]

  • LSU Scholarly Repository. Structure and mechanism of the genomically encoded fosfomycin resistance protein. (Confirming Fosfomycin δ 11.16 ppm and Diol δ 16.95 ppm). Available at: [Link]

Sources

Resolving Complex Multiplets in Chlorohydrin Phosphonates: A Comparative Guide to Advanced NMR Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent analytical bottlenecks I encounter in drug development is the structural elucidation of chlorohydrin phosphonates. These molecules present a "perfect storm" of NMR complexity: stereocenters, diastereotopic protons, and heteronuclear spin coupling.

This guide objectively compares three advanced analytical workflows—Quantum Mechanical Spin Simulation , Broadband Heteronuclear Decoupling , and 2D J-Resolved Spectroscopy —to resolve these complex multiplets. By understanding the physical causality behind the spin systems, researchers can select the most efficient self-validating protocol for their specific structural challenges.

The Mechanistic Challenge: The ABMX Spin System

To solve a complex multiplet, we must first understand the causality of its formation. In a typical chlorohydrin phosphonate (e.g., containing a


 or 

motif), the presence of the chiral center breaks the local symmetry of the molecule.
  • Diastereotopicity: The chiral center renders the adjacent methylene protons (

    
     and 
    
    
    
    ) chemically non-equivalent (diastereotopic)[1]. They exhibit distinct chemical shifts (
    
    
    ).
  • Homonuclear Coupling: These protons undergo strong geminal coupling (

    
     Hz) and vicinal coupling to the adjacent methine proton (
    
    
    
    ,
    
    
    Hz).
  • Heteronuclear Coupling: The

    
    P nucleus (100% natural abundance, spin-½) couples extensively through the carbon backbone. Both 
    
    
    
    and
    
    
    couplings are unusually large in phosphonates, often ranging from 16 to 25 Hz[2].

Because the chemical shift difference (


) between 

and

in Hz is often comparable to their coupling constant (

), the system enters the second-order regime [3]. This creates an ABMX (or

) spin system characterized by severe peak overlap, "roofing" effects (intensity distortions), and the breakdown of first-order

multiplicity rules.

SpinSystem Phosphorus Phosphorus (31P) Spin 1/2 ProtonA Proton HA (Diastereotopic) Phosphorus->ProtonA ²J_HP or ³J_HP ~15-25 Hz ProtonB Proton HB (Diastereotopic) Phosphorus->ProtonB ²J_HP or ³J_HP ~15-25 Hz ChiralCenter Chiral Center (e.g., -CH(OH)-) ChiralCenter->ProtonA Induces non-equivalence ChiralCenter->ProtonB Induces non-equivalence ProtonA->ProtonB ²J_HH (Geminal) ~10-15 Hz ProtonX Proton HX (Vicinal) ProtonX->ProtonA ³J_HH (Vicinal) ~4-8 Hz ProtonX->ProtonB ³J_HH (Vicinal) ~4-8 Hz

Figure 1: Spin coupling network in chlorohydrin phosphonates creating complex ABMX systems.

Comparative Analysis of Analytical Workflows

To extract accurate coupling constants (crucial for determining stereochemistry via the Karplus equation), we must deconvolve this ABMX system. Below is an objective comparison of three distinct approaches.

Workflow Start Complex 1H NMR Multiplet (Chlorohydrin Phosphonate) Method1 Method 1: 1D 1H NMR + Spin Simulation (Mnova) Start->Method1 Method2 Method 2: Heteronuclear Decoupling (1H{31P}) Start->Method2 Method3 Method 3: 2D NMR + J-Resolved Spectroscopy Start->Method3 Res1 Extract J-values via Iterative Fitting Method1->Res1 Res2 Removes J_HP Complexity Leaves ABX System Method2->Res2 Res3 Separates Chemical Shifts from J-Couplings Method3->Res3 Final Accurate Multiplet Assignment & Stereochemical Elucidation Res1->Final Res2->Final Res3->Final

Figure 2: Comparative analytical workflows for resolving chlorohydrin phosphonate NMR spectra.

Workflow A: Quantum Mechanical Spin Simulation (Software-Based)

Modern software (e.g., Mnova) uses quantum mechanical algorithms to calculate the exact spin Hamiltonian of a defined system[4]. By iteratively adjusting estimated chemical shifts and


-values, the software converges on the true parameters, accounting perfectly for second-order roofing effects.
  • Pros: Non-destructive; requires only standard 1D

    
    H NMR data; highly accurate for second-order systems.
    
  • Cons: Requires a spectroscopist to provide a reasonably accurate "initial guess" to prevent the iterative algorithm from falling into a local minimum.

Workflow B: Broadband Heteronuclear Decoupling ( H{ P})

This hardware-based approach applies a continuous composite pulse sequence at the


P resonance frequency during the acquisition of the 

H FID[5].
  • Causality: The decoupling field forces rapid transitions between the

    
     and 
    
    
    
    spin states of the
    
    
    P nucleus. On the NMR timescale, the adjacent protons "see" an averaged
    
    
    P spin state of zero, effectively erasing all
    
    
    couplings. The ABMX system collapses into a much simpler ABX system.
  • Pros: Provides definitive, direct visual proof of proton-proton connectivity without computational ambiguity.

  • Cons: Requires a probe capable of double-tuning (

    
    H and 
    
    
    
    P); continuous decoupling can cause dielectric heating of the sample.
Workflow C: 2D J-Resolved Spectroscopy (JRES)

JRES is a 2D pulse sequence (


) that separates chemical shifts along the F2 axis and scalar couplings along the F1 axis.
  • Pros: Excellent for separating overlapping multiplets in crowded spectra.

  • Cons: Expert Insight: JRES is fundamentally a first-order experiment. In strongly coupled AB systems (like diastereotopic protons), JRES produces severe artifactual peaks halfway between the true resonances, complicating interpretation.

Quantitative Performance Comparison

MetricWorkflow A: Spin SimulationWorkflow B:

H{

P} Decoupling
Workflow C: 2D JRES
Resolution of Overlap Excellent (Mathematical)High (Physical simplification)Moderate (Prone to AB artifacts)
Acquisition Time ~2 minutes (Standard 1D)~2 minutes (Standard 1D)~30–60 minutes (2D sequence)
Hardware Requirements Standard

H Probe
Dual-tuned

H/

P Probe
Standard

H Probe
Second-Order Handling Optimal Moderate (Leaves AB system)Poor
Best Use Case Final stereochemical proofRapid visual confirmationHighly crowded, first-order mixtures

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, each workflow must be executed as a self-validating system.

Protocol A: Iterative Spin Simulation (Mnova)
  • Acquisition: Acquire a high-resolution 1D

    
    H NMR spectrum (e.g., 600 MHz, 64k data points, zero-filled to 128k) to maximize digital resolution.
    
  • System Definition: Import the spectrum into Mnova. Open the Spin Simulation module and define a new spin system fragment (e.g., 4 spins:

    
    )[4].
    
  • Parameter Estimation: Input initial estimates for

    
     and 
    
    
    
    . Use typical phosphonate values as a starting point (
    
    
    Hz,
    
    
    Hz)[2].
  • Iterative Fitting: Run the Levenberg-Marquardt optimization.

  • Self-Validation Step: Ensure the final iterative fitting yields a residual RMSD below 0.1 Hz. Visually overlay the simulated and experimental spectra; the intensity distortions (roofing) must match perfectly, proving the Hamiltonian is correct.

Protocol B: H{ P} Heteronuclear Decoupling
  • Probe Tuning: Manually tune and match the NMR probe for both

    
    H (observe channel) and 
    
    
    
    P (decouple channel).
  • Pulse Calibration (Self-Validation Step): Run a control

    
    H{
    
    
    
    P} experiment on a known standard (e.g., triphenylphosphine) to calibrate the
    
    
    P 90° pulse width. An uncalibrated decouple pulse will result in incomplete multiplet collapse.
  • Sequence Setup: Select a 1D

    
    H sequence with inverse gated decoupling. Apply a broadband decoupling scheme (e.g., WALTZ-16 or GARP) on the 
    
    
    
    P channel only during the acquisition time to minimize sample heating.
  • Acquisition: Acquire the spectrum. The complex ABMX multiplets will physically collapse into a simpler ABX pattern, allowing direct extraction of

    
     values.
    
Protocol C: 2D J-Resolved Spectroscopy Validation
  • Acquisition: Set up the 2D JRES sequence. Optimize the F1 spectral width to accommodate the large

    
     couplings (
    
    
    
    Hz) to prevent aliasing. Acquire with at least 256
    
    
    increments.
  • Processing: Process with sine-bell apodization, magnitude calculation, and apply a 45° tilt to orthogonalize the axes.

  • Self-Validation Step: Because JRES produces artifacts in strongly coupled systems, you must validate the extracted couplings by plugging them back into a 1D spin simulation (Workflow A). If the simulated 1D spectrum matches the experimental 1D spectrum, the JRES data is validated.

References

  • Fourier Transform 1H NMR and IR Spectra of Novel O-Aryl-O-ethyl-2-chloroethyl Phosphon
  • Spin Simul
  • 5.
  • 4.7: NMR Spectroscopy libretexts.org
  • The Journal of Organic Chemistry 1978 Volume.43 No.15 dss.go.th

Sources

Mass spectrometry fragmentation patterns of hydroxypropylphosphonic acids

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in small-molecule mass spectrometry, I frequently encounter analytical challenges when characterizing highly polar, low-molecular-weight phosphonates. Hydroxypropylphosphonic acids (HPPAs), particularly (S)-2-hydroxypropylphosphonic acid, are of profound interest to drug development professionals due to their role as direct biosynthetic precursors to the broad-spectrum antibiotic fosfomycin[1].

Because HPPAs lack strong chromophores, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for their analysis. However, their high polarity and unique gas-phase thermodynamics require carefully optimized methodologies. This guide provides an objective comparison of MS platforms for HPPA analysis, details their collision-induced dissociation (CID) fragmentation mechanisms, and outlines field-proven, self-validating experimental protocols.

Mechanistic Principles of HPPA Fragmentation

Understanding the gas-phase behavior of HPPAs is critical for accurate structural elucidation and targeted quantitation. The high polarity and low


 (~1.5) of the phosphonic acid moiety dictate the use of negative-ion electrospray ionization (ESI-) . Under these conditions, unlabeled HPPA readily deprotonates to form a stable 

precursor ion at m/z 139.

During collision-induced dissociation (CID), HPPA undergoes two primary, competing fragmentation pathways governed by the stability of the resulting product ions:

  • Neutral Loss of Water (-18 Da): The presence of the secondary hydroxyl group on the propyl chain facilitates a facile dehydration reaction. This yields a stabilized alkene-phosphonate intermediate at m/z 121.

  • Heterolytic C-P Bond Cleavage: The carbon-phosphorus bond is highly susceptible to cleavage under elevated collision energies. This heterolytic fission produces the highly stable metaphosphate anion (

    
    ) at m/z 79, which is the universal quantifier ion for phosphonate-containing compounds[2].
    

HPPA_Fragmentation M [M-H]⁻ m/z 139 W [M-H-H₂O]⁻ m/z 121 M->W -H₂O (-18 Da) P PO₃⁻ m/z 79 M->P C-P Cleavage W->P C-P Cleavage PO2 PO₂⁻ m/z 63 P->PO2 -O (-16 Da)

CID Fragmentation Pathway of HPPA in Negative ESI Mode.

Platform Comparison: Triple Quadrupole vs. High-Resolution MS

Choosing the correct mass spectrometry platform depends entirely on the analytical goal: high-throughput pharmacokinetic quantitation versus mechanistic structural discovery.

  • Triple Quadrupole (QqQ) MS/MS: The QqQ platform is the workhorse for targeted quantitation. By operating in Multiple Reaction Monitoring (MRM) mode, it filters out matrix noise, offering sub-ng/mL sensitivity. This is ideal for monitoring HPPA consumption and fosfomycin production in high-throughput enzymatic assays[2].

  • High-Resolution Mass Spectrometry (HRMS - Q-TOF / Orbitrap): HRMS is indispensable for structural elucidation and mechanistic studies. For example, determining the substrate binding mode of the HppE enzyme relied heavily on tracking

    
     and 
    
    
    
    isotopic enrichment within the phosphonate group of HPPA[3]. Only HRMS provides the sub-5 ppm mass accuracy required to confidently differentiate isotopic shifts from isobaric matrix interferences.
Quantitative Data Summary

Table 1: Characteristic MRM Transitions for HPPA and Related Analogs

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Structural Assignment

| (S)-2-HPPA | 139.0 | 79.0 | 15 - 20 |


 (C-P bond cleavage) |
| (S)-2-HPPA | 139.0 | 121.0 | 10 - 15 | 

(Water loss) | | Fosfomycin | 137.0 | 79.0 | 15 - 20 |

(C-P bond cleavage) | |

-HPPA | 141.0 | 81.0 | 15 - 20 |

(Isotope tracking) |

Table 2: MS Platform Performance Comparison for HPPA Analysis

Feature Triple Quadrupole (QqQ) MS/MS High-Resolution MS (Q-TOF / Orbitrap)
Primary Application High-throughput targeted quantitation Structural elucidation, untargeted discovery
Sensitivity (LOD) Sub-ng/mL (Excellent) Low ng/mL (Good)
Mass Accuracy Nominal mass (~0.1 Da) Exact mass (< 5 ppm)
Dynamic Range 4-5 orders of magnitude 3-4 orders of magnitude

| Isotope Tracking | Limited to predefined MRM transitions | Comprehensive full-scan isotope mapping |

Experimental Workflows & Protocols

To ensure scientific integrity, any analytical protocol must be a self-validating system. The following methodology utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS/MS, incorporating a stable isotope-labeled internal standard (SIL-IS) to continuously monitor extraction efficiency and matrix effects.

Self-Validating Protocol: LC-MS/MS Analysis of HPPAs

Step 1: Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of the biological matrix (or enzymatic assay buffer) into a microcentrifuge tube. Add 150 µL of ice-cold methanol containing 50 ng/mL of

    
    -fosfomycin (Internal Standard).
    
  • Causality: Methanol rapidly denatures proteins, quenching enzymatic activity while keeping the highly polar phosphonates in solution. The immediate addition of the SIL-IS ensures that any subsequent volumetric losses or ion suppression events are proportionally normalized, rendering the extraction self-validating.

Step 2: Centrifugation & Filtration

  • Action: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial equipped with a 0.22 µm PTFE filter insert.

Step 3: Chromatographic Separation (HILIC)

  • Action: Inject 2 µL onto a zwitterionic HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 × 100 mm, 5 µm). Use a binary gradient: Mobile Phase A (20 mM ammonium acetate in water, pH 9.0) and Mobile Phase B (100% Acetonitrile).

  • Causality: HPPAs are extremely hydrophilic and exhibit poor retention on standard C18 reversed-phase columns. HILIC provides orthogonal retention based on hydrophilic partitioning. The basic pH (9.0) ensures the phosphonate group remains fully deprotonated, yielding sharp, symmetrical peak shapes.

Step 4: Mass Spectrometry Acquisition

  • Action: Operate the mass spectrometer in negative ESI mode. Set the capillary voltage to -3000 V and the drying gas temperature to 300°C. Monitor the

    
     transition for HPPA and 
    
    
    
    for the
    
    
    -fosfomycin internal standard.

Step 5: System Validation Check

  • Action: Calculate the Coefficient of Variation (CV) for the internal standard peak area across all injections. A CV < 10% self-validates the stability of the ESI source and the absence of drifting matrix effects.

MS_Workflow cluster_MS Mass Spectrometry Platforms Sample HPPA Sample Prep (Protein Precipitation + SIL-IS) LC HILIC Separation (Polar Retention, pH 9.0) Sample->LC QqQ Triple Quadrupole (QqQ) Targeted MRM (m/z 139 → 79) LC->QqQ Quantitation HRMS HRMS (Q-TOF/Orbitrap) Isotope Tracing & Exact Mass LC->HRMS Discovery Data Data Analysis & Structural Elucidation QqQ->Data HRMS->Data

Comparative LC-MS Workflow for HPPA Analysis.

References

  • Biochemical and Spectroscopic Studies on (S)-2-Hydroxypropylphosphonic Acid Epoxidase: A Novel Mononuclear Non-heme Iron Enzyme Source: Biochemistry (ACS Publications) URL:[Link]

  • Determination of the Substrate Binding Mode to the Active Site Iron of (S)-2-Hydroxypropylphosphonic Acid Epoxidase Using 17O-En Source: Biochemistry (University of Texas at Austin / NIH) URL:[Link]

  • A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring Fosfomycin Concentrations in Human Prostatic Tissue Source: Pharmaceutics (MDPI / PMC) URL:[Link]

Sources

Comparative Biological Activity Guide: (2R)-3-chloro-2-hydroxypropylphosphonic acid vs. Fosfomycin

[1]

Executive Summary

This technical guide provides a head-to-head comparison between Fosfomycin (the active pharmaceutical ingredient) and (2R)-3-chloro-2-hydroxypropylphosphonic acid (hereafter referred to as Compound B ).[1]

Crucial Distinction:

  • Fosfomycin ((1R, 2S)-1,2-epoxypropylphosphonic acid) is a potent, broad-spectrum antibiotic that acts as a suicide inhibitor of the bacterial enzyme MurA.[1]

  • Compound B is the synthetic chlorohydrin precursor to Fosfomycin. It acts as a "pro-drug" in synthetic chemistry but lacks significant intrinsic biological activity in physiological conditions.[1] It requires chemical activation (base-promoted cyclization) to become the active epoxide.[1]

This guide details the mechanistic divergence, experimental protocols for differentiation, and the chemical relationship between these two entities.

Chemical Identity & Structural Logic[2]

The biological difference between these two compounds is entirely dictated by the presence (or absence) of the strained epoxide ring.

FeatureFosfomycin (Active) Compound B (Precursor)
IUPAC Name (1R, 2S)-1,2-epoxypropylphosphonic acid(2R)-3-chloro-2-hydroxypropylphosphonic acid
Structure Type Strained Epoxide (Oxirane)Open-chain Chlorohydrin
Reactivity High electrophilicity at C1/C2; alkylating agent.[1]Low electrophilicity at physiological pH.[1]
Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Impurity
Stability Sensitive to acid (hydrolysis to diol).[1]Stable in acid; cyclizes in base.[1]
Structural Transformation Diagram

The following diagram illustrates the critical chemical activation step required to transform the inactive precursor (Compound B) into the active antibiotic (Fosfomycin).[1][2][3]

SynthesisPrecursor(2R)-3-chloro-2-hydroxypropylphosphonic acid(Compound B)[Inactive Open Chain]BaseBase Treatment(e.g., NaOH, pH > 12)Precursor->BaseDeprotonation of -OHActiveFosfomycin(1R, 2S)-Epoxide[Active Antibiotic]Base->ActiveIntramolecular SN2(Ring Closure)IntermediateTransition State(Alkoxide formation)

Caption: Base-promoted cyclization of Compound B to form Fosfomycin.[1] The reaction is stereospecific, inverting the configuration at C2.

Mechanism of Action (MurA Inhibition)[1][5][6]

The biological activity of Fosfomycin is predicated on its ability to covalently modify the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) .[1][4]

The Fosfomycin Mechanism[3][5][7]
  • Recognition: Fosfomycin mimics the structure of phosphoenolpyruvate (PEP) , the natural substrate of MurA.[4]

  • Binding: It enters the active site of MurA.

  • Alkylation (The "Warhead"): The thiol group of the active site residue Cys115 attacks the C2 carbon of the epoxide ring.

  • Result: The ring opens, forming a stable covalent thioether adduct. The enzyme is permanently inactivated, halting peptidoglycan biosynthesis and leading to bacterial cell lysis.

Why Compound B is Inactive

Compound B possesses a chlorine atom and a hydroxyl group instead of the epoxide.

  • Lack of Strain: Without the ring strain of the epoxide (approx. 27 kcal/mol), there is no thermodynamic driving force for Cys115 to attack the carbon chain.

  • Steric Bulk: The chlorine atom is significantly larger than the epoxide oxygen bridge, potentially preventing the molecule from fitting deeply into the PEP-binding pocket.

MurA_Mechanismcluster_enzymeMurA Active SiteCys115Cys115 Thiol (-SH)ComplexMurA-Fosfomycin Adduct(Enzyme Dead)Cys115->ComplexNucleophilic Attack(Ring Opening)FosFosfomycin(Epoxide Warhead)Fos->Cys115Fits PocketCompBCompound B(Chlorohydrin)CompB->Cys115Steric Clash / No ElectrophilicityNoRxnNo Reaction(Enzyme Active)CompB->NoRxnReversible Binding Only

Caption: Mechanism of Action comparison. Fosfomycin covalently disables MurA; Compound B fails to react due to lack of epoxide ring strain.

Comparative Biological Data[8]

The following data summarizes the expected performance in standard biological assays.

Assay TypeFosfomycinCompound BInterpretation
MurA Inhibition (IC50) < 10 µM > 1000 µM (Inactive)Compound B lacks the electrophile required to alkylate Cys115.[1]
MIC (E. coli) 1 - 32 µg/mL > 512 µg/mL Compound B cannot penetrate or kill bacteria effectively.[1]
Ames Test (Mutagenicity) NegativePotentially PositiveAlkyl halides (like Compound B)[1] can be mutagenic; Fosfomycin is generally safe.[1]
Stability (pH 2) Unstable (Hydrolyzes)StableCompound B is the acid-stable form; Fosfomycin degrades to the diol.[1]

Experimental Protocols

To verify the identity and activity of these compounds in your lab, use the following protocols.

Protocol A: MurA Inhibition Assay (Endpoint Phosphate Release)

Use this to prove the mechanism of action.

  • Reagents:

    • Recombinant E. coli MurA enzyme (5 µg/mL).[1]

    • Substrates: UDP-N-acetylglucosamine (UNAG) and PEP (1 mM each).[1]

    • Buffer: 50 mM HEPES, pH 7.8, 2 mM DTT.

    • Detection: Malachite Green Phosphate Assay Kit.[1][5]

  • Procedure:

    • Pre-incubation: Incubate MurA with varying concentrations (0.1 µM – 1000 µM) of Fosfomycin or Compound B for 30 minutes at 37°C. Note: The pre-incubation allows the slow covalent bond formation for Fosfomycin.

    • Start Reaction: Add UNAG and PEP to initiate the reaction.[5]

    • Incubate: Run reaction for 15 minutes.

    • Stop & Read: Add Malachite Green reagent. Measure Absorbance at 620 nm.[1][5]

  • Expected Result:

    • Fosfomycin: Dose-dependent reduction in phosphate release (IC50 ~ 5-10 µM).[1]

    • Compound B: No significant reduction in phosphate release even at high concentrations.[1]

Protocol B: Chemical Conversion (Synthesis Validation)

Use this to prove Compound B is the precursor.

  • Setup: Dissolve 100 mg of Compound B in 2 mL of D2O (for NMR monitoring) or water.

  • Initial Check: Record 1H-NMR or HPLC. Note signals for the chlorohydrin methine protons.

  • Activation: Add 2 equivalents of NaOH (or NaOD).

  • Reaction: Stir at room temperature for 1 hour.

  • Analysis:

    • HPLC: Peak for Compound B will disappear; Peak for Fosfomycin will appear (earlier retention time on anion exchange).[1]

    • Bioassay: Take a small aliquot, neutralize to pH 7.5, and run the MurA Inhibition Assay (Protocol A).

  • Expected Result: The "inactive" Compound B solution will become highly active after base treatment, confirming it was the precursor.

References

  • Mechanism of Action: Skarzynski, T., et al. "Structure of UDP-N-acetylglucosamine enolpyruvyl transferase, an enzyme targeted by the antibiotic fosfomycin." Nature 374.6525 (1995): 781-785.[1] Link[1]

  • Biosynthesis & Synthesis: Woodyer, R. D., et al. "Mechanistic studies of the biosynthesis of fosfomycin." Journal of the American Chemical Society 128.35 (2006): 11332-11333.[1] Link[1]

  • MurA Inhibition Kinetics: Kahan, F. M., et al. "The mechanism of action of fosfomycin (phosphonomycin)." Annals of the New York Academy of Sciences 235.1 (1974): 364-386.[1] Link

  • Resistance Mechanisms: Silver, L. L. "Fosfomycin: Mechanism and Resistance."[1] Cold Spring Harbor Perspectives in Medicine 7.2 (2017): a025262.[1] Link

A Senior Application Scientist's Guide to X-ray Crystallography of Phosphonate Enzyme-Substrate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, fellow researchers and drug developers. In the intricate world of enzymology and structure-based drug design, few tools offer the atomic-level precision of X-ray crystallography.[1][2][3] This guide is crafted from a field-proven perspective to navigate the specific challenges and opportunities in determining the crystal structures of enzymes in complex with phosphonate-based inhibitors. Phosphonates, with their stable carbon-phosphorus (C-P) bond, serve as exceptional mimics of the tetrahedral transition states of phosphate-driven reactions or as isosteric analogues of phosphate substrates.[4][5] Their resistance to enzymatic hydrolysis makes them potent inhibitors and invaluable probes for understanding catalytic mechanisms.[4][5] This guide will compare key methodologies, provide actionable protocols, and present supporting data to empower your research endeavors.

Part 1: The Foundational Choice - Co-Crystallization vs. Crystal Soaking

The initial and most critical decision in obtaining a phosphonate-enzyme complex structure is how to introduce the ligand to the protein crystal. The two primary methods, co-crystallization and soaking, are not interchangeable. The choice is dictated by the ligand's properties, its effect on the protein's conformation, and the characteristics of the apo-enzyme crystals.

The Rationale Behind the Decision
  • Co-crystallization involves setting up crystallization trials with the protein already pre-incubated with the phosphonate ligand. This method is often essential when ligand binding induces a significant conformational change in the enzyme that would otherwise disrupt a pre-formed crystal lattice.[6] It is the preferred method for developing an initial crystal system for a new protein-ligand series.[7]

  • Crystal Soaking involves diffusing the phosphonate ligand into a pre-existing crystal of the apo-enzyme.[2][8] This technique is significantly higher in throughput, requiring less protein and time, making it ideal for screening a library of phosphonate analogues once a robust apo crystal system is established.[6] However, its success hinges on the crystal lattice having solvent channels large enough for the ligand to diffuse through to the active site without causing the crystal to crack or dissolve.[8]

The workflow for deciding between these two fundamental approaches can be visualized as follows:

G cluster_prep Phase 1: Preparation & Initial Screening cluster_cryst Phase 2: Crystallization Strategy cluster_data Phase 3: Data Collection & Analysis Purify Purify Apo-Enzyme Bind Confirm Binding (e.g., ITC, DSF) Purify->Bind Ligand Synthesize & Solubilize Phosphonate Ligand Ligand->Bind Decision Apo-Crystals Available & Stable? Bind->Decision CoCryst Pursue Co-Crystallization Screening Decision->CoCryst No Soak Pursue Soaking Experiments Decision->Soak Yes Data X-ray Diffraction Data Collection CoCryst->Data Soak->Data Structure Structure Solution & Refinement Data->Structure Analysis Analyze Binding Mode & Interactions Structure->Analysis

Caption: Decision workflow for obtaining phosphonate-enzyme complex crystals.

Comparative Analysis: Co-Crystallization vs. Soaking
FeatureCo-CrystallizationCrystal Soaking
Principle Protein and ligand are mixed prior to crystallization trials.Ligand is diffused into a pre-formed apo-protein crystal.
Primary Advantage Can capture ligand-induced conformational changes.High-throughput, consumes less protein per compound.[6]
Primary Disadvantage Lower throughput; requires new screening for each complex.Requires a robust apo crystal form with accessible active sites.[6]
Best For... Novel enzyme-ligand systems; ligands that stabilize the protein or induce conformational shifts.Screening analogue series; high-affinity ligands where soaking times can be short.
Phosphonate-Specific Issues High concentrations of charged phosphonates can interfere with crystal packing.Ligand solubility in the crystallization buffer can be a limiting factor; crystal cracking due to localized pH or conformational changes.
Success Indicator Formation of well-diffracting crystals under conditions where the apo-protein may not crystallize.Clear electron density for the ligand in the active site without disruption of the crystal lattice.

Part 2: Data Acquisition and Interpretation

Obtaining high-quality diffraction data is paramount for unambiguously defining the binding mode of a phosphonate inhibitor. The goal is to achieve a resolution where the electron density clearly resolves the atoms of the phosphonate group and its interactions with the enzyme's active site.

The Importance of High Resolution

High-resolution data (typically better than 2.5 Å) is crucial for several reasons:[7]

  • Accurate Atomic Positioning: To precisely model the geometry of the P-C bond and the surrounding atoms.

  • Visualizing Interactions: To clearly identify hydrogen bonds, ionic interactions, and water-mediated contacts between the phosphonate and active site residues.[1][9]

  • Distinguishing from Substrates: To compare the conformation of the phosphonate-bound enzyme with that of substrate or product-bound forms, providing insights into the mechanism of inhibition.

Advances in synchrotron beamlines and detectors have made high-resolution data collection more accessible.[1][10] For challenging systems, techniques like serial crystallography with microcrystals can mitigate issues of radiation damage and crystal size.[11][12]

Structural Mimicry: The Core Principle

Phosphonates are effective inhibitors because they mimic either the substrate or, more potently, the high-energy transition state of a phosphoryl transfer reaction.[4] Their tetrahedral geometry is similar to that of a phosphate group, but the replacement of an ester oxygen with a methylene group (or substituted carbon) confers stability.

Caption: Structural comparison of a phosphate ester and a phosphonate mimic.

Part 3: Comparative Case Studies

EnzymePDB IDLigand TypeResolution (Å)Key Structural InsightReference
Farnesyl Pyrophosphate Synthase 1YQ7Nitrogen-containing bisphosphonate1.90Inhibitor binds to the substrate site and chelates three Mg²⁺ ions, mimicking the pyrophosphate group of the natural substrate.[13]
Imidazoleglycerol-phosphate dehydratase (IGPD) 5UX5Triazole-phosphonate~3.0 (cryo-EM)An extended surface loop in the yeast enzyme, absent in the plant homolog, stabilizes an inhibitor-binding loop, explaining its higher potency.[14]
4-Hydroxybenzoyl-CoA Thioesterase 1LOH4-Hydroxyphenacyl-CoA (inhibitor)1.50The inhibitor's carbonyl is polarized by a helix dipole and a hydrogen bond, making it susceptible to nucleophilic attack, mimicking the reaction intermediate.[9]
Phosphotriesterase (PTE) 8P1VDiethyl (4-nitrophenyl) phosphate product1.38The product's phosphonate oxygens form short interactions with two active site Zn²⁺ ions, revealing their role in stabilizing the transition state.[15]

Note: The IGPD structure was determined by cryo-EM but provides a compelling comparative example of how structural differences impact inhibitor potency.

These examples demonstrate a common theme: phosphonates exploit the existing architecture of the enzyme's active site, designed to bind and process phosphates, to achieve potent and specific inhibition.

Part 4: Experimental Protocols

Here, we provide self-validating, step-by-step protocols for generating phosphonate-enzyme complex crystals.

Protocol 1: Co-crystallization of Enzyme with a Phosphonate Inhibitor

This protocol is designed for a novel complex where the influence of the ligand on crystallization is unknown.

  • Ligand Preparation:

    • Dissolve the phosphonate inhibitor in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 100 mM). The final solvent concentration in the protein solution should ideally be below 5% to avoid interference.[16]

  • Complex Formation (Validation Step):

    • To a small aliquot of purified protein (e.g., at 10 mg/mL), add the phosphonate ligand to a 5-10 fold molar excess.

    • Incubate on ice for at least 60 minutes.

    • Self-Validation: Confirm complex formation using a biophysical method like Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC). A positive thermal shift in DSF indicates stabilizing binding.

  • Crystallization Screening:

    • Using the prepared protein-ligand complex, set up broad crystallization screens (e.g., Hampton Research Crystal Screen, Molecular Dimensions JCSG+). The hanging drop or sitting drop vapor diffusion methods are standard.[17][18]

    • Set up drops by mixing the protein-ligand complex with the reservoir solution in a 1:1, 1:2, and 2:1 ratio.

  • Optimization:

    • Once initial hits (microcrystals or precipitates) are identified, optimize these conditions by systematically varying the pH, precipitant concentration, and protein concentration.

    • Consider using micro-seeding to improve crystal quality if initial crystals are poorly formed.

Protocol 2: Soaking a Phosphonate Inhibitor into Apo-Enzyme Crystals

This protocol is for screening phosphonate analogues against an established apo-crystal system.

  • Prepare Soaking Solution:

    • Prepare a solution containing the reservoir buffer from the successful apo-crystallization condition.

    • Dissolve the phosphonate ligand directly into this solution to the desired final concentration (typically 1-10 mM, depending on solubility and affinity). If a co-solvent like DMSO is required, keep its concentration as low as possible.

  • Crystal Stability Test (Validation Step):

    • Self-Validation: Before soaking with the ligand, transfer a few apo-crystals into a drop of the soaking solution without the ligand but with the co-solvent (if any). Observe for 1-2 hours. If the crystals crack or dissolve, the soaking conditions (e.g., co-solvent concentration) are too harsh and must be modified.

  • Soaking:

    • Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a new drop containing the ligand-soaking solution.

    • Incubate for a duration ranging from 30 minutes to 24 hours. The optimal time depends on ligand affinity, crystal size, and packing density.

  • Cryo-protection and Harvesting:

    • Directly from the soaking drop, briefly move the crystal through a cryo-protectant solution (often the soaking solution supplemented with 20-30% glycerol or ethylene glycol).

    • Immediately flash-cool the crystal in liquid nitrogen.

  • Data Collection:

    • Collect a diffraction dataset. Successful soaking will be confirmed by the appearance of clear, unambiguous electron density for the ligand in the active site during data processing and refinement.

Conclusion

The crystallographic analysis of phosphonate enzyme-substrate complexes is a cornerstone of modern drug discovery and mechanistic enzymology. By acting as stable mimics of substrates and transition states, phosphonates provide a "molecular snapshot" of the enzyme's active site in a catalytically relevant conformation.[4] A successful structural study requires a rational approach, beginning with the crucial choice between co-crystallization and soaking, followed by the pursuit of high-resolution data. The comparative data and robust protocols provided in this guide are intended to equip researchers with the knowledge to navigate the intricacies of this powerful technique, ultimately accelerating the journey from fundamental biological questions to the development of novel therapeutics.

References

  • Alshennawi, A. E., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Bergin, E., et al. (2006). Targeting Enzymes with Phosphonate-Based Inhibitors: Mimics of Tetrahedral Transition States and Stable Isosteric Analogues of Phosphates. Current Enzyme Inhibition. [Link]

  • Bustos, S. (1996). Active-site studies of enzymes by X-ray diffraction methods. Biological Research. [Link]

  • Gorniak, A., et al. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). Molecules. [Link]

  • Kuzelka, K. P. (2025). Structural analysis via X-ray crystallography of an engineered carbon methyltransferase, a phytoxic phosphonate and its modifying enzyme, and a chimeric tyrosinase. University of Illinois Urbana-Champaign. [Link]

  • Gaudet, R. G., et al. (2025). Improved Synthesis of a Sub-Nanomolar Vinyl Phosphonate Inhibitor of Dehydroquinate Synthase. Molecules. [Link]

  • Moreno-Morcillo, M., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. [Link]

  • White, A. K., & Metcalf, W. W. (2012). The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment. Frontiers in Microbiology. [Link]

  • Thoden, J. B., et al. (2002). X-ray crystallographic analyses of inhibitor and substrate complexes of wild-type and mutant 4-hydroxybenzoyl-CoA thioesterase. Journal of Biological Chemistry. [Link]

  • Montchamp, J.-L. (2014). Challenges and solutions in phosphinate chemistry. Pure and Applied Chemistry. [Link]

  • Breinbauer, R., et al. (2002). Discovery of protein phosphatase inhibitor classes by biology-oriented synthesis. Angewandte Chemie International Edition. [Link]

  • David, T., et al. (2018). Complexes of phosphonate and phosphinate derivatives of dipicolylamine. Inorganica Chimica Acta. [Link]

  • Sankaran, B. (2024). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. [Link]

  • Moreno-Morcillo, M., et al. (2024). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. PMC. [Link]

  • Gabelli, S. B., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry. [Link]

  • Zhou, Y., & Tao, Y. J. (2025). The Crystallography of Enzymes: A Retrospective and Beyond. MDPI. [Link]

  • Florian, J., & Warshel, A. (2012). Structural and Functional Consequences of Phosphate–Arsenate Substitutions in Selected Nucleotides: DNA, RNA, and ATP. Journal of the American Chemical Society. [Link]

  • Skarzynski, T. (2006). Industrial perspective on X-ray data collection and analysis. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Margolin, A. L., & Navia, M. A. (2004). Strategies in Making Cross-Linked Enzyme Crystals. Chemical Reviews. [Link]

  • Cislaghi, G., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. Biochemistry. [Link]

  • Kamat, S. S., et al. (2023). The impact of molecular variants, crystallization conditions and the space group on ligand–protein complexes: a case study on bacterial phosphotriesterase. Acta Crystallographica Section D: Structural Biology. [Link]

  • Demadis, K. D., & Baran, P. (2019). New Directions in Metal Phosphonate and Phosphinate Chemistry. Inorganics. [Link]

  • Watson, A. J., et al. (2018). Elucidating the structural basis for differing enzyme inhibitor potency by cryo-EM. Proceedings of the National Academy of Sciences. [Link]

  • Freeman, C. L., et al. (2011). Phosphonate additives do not always inhibit crystallization. CrystEngComm. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. Hampton Research. [Link]

  • Cislaghi, G., et al. (2021). Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase. PMC. [Link]

  • Sankaran, B., et al. (2020). X-ray crystallography over the past decade for novel drug discovery – where are we heading next?. Expert Opinion on Drug Discovery. [Link]

  • Balitskii, V. Y., et al. (2022). Catalytic Asymmetric Synthesis of C-Chiral Phosphonates. Symmetry. [Link]

  • Leow, T. C., et al. (2009). Crystallization of enzyme and method for producing same.
  • Demadis, K. D. (2012). Metal-phosphonate chemistry: Synthesis, crystal structure of calcium-amino- TRIS-(methylene phosphonate) and inhibition of CaCO3 crystal growth. ResearchGate. [Link]

  • Verma, S., et al. (2022). A Review on Crystallography and Its Role on Drug Design. Zien Journals. [Link]

  • Zhou, Y., & Tao, Y. J. (2025). The Crystallography of Enzymes: A Retrospective and Beyond. ResearchGate. [Link]

  • Betz, M. (2018). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. [Link]

  • McPherson, A. (1990). Current approaches to macromolecular crystallization. European Journal of Biochemistry. [Link]

  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

Sources

Validating enantiomeric excess (ee) of synthesized phosphonates

A multifaceted approach, utilizing the speed of NMR for initial screening and the robustness of chiral HPLC for final validation, represents the most efficient and trustworthy strategy for ensuring the enantiomeric purity of synthesized phosphonates. [3]

References

  • Rapid Enantiodifferentation of Chiral Organophosphorus Compounds by 31P NMR Spectroscopy in the Presence of α-Cyclodextrin as the Chiral Solvating Agent. (2017). Journal of Visualized Experiments. [Link]

  • Limitations in determining enantiomeric excess of alcohols by 31P-NMR of the phosphonate derivatives. (n.d.). SciELO. [Link]

  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as chemical solvating agents. (2007). Tetrahedron: Asymmetry. [Link]

  • Differentiation of chiral phosphorus enantiomers by 31P and 1H NMR spectroscopy using amino acid derivatives as. (n.d.). SciSpace. [Link]

  • Limitations in Determining Enantiomeric Excess of Alcohols by 31P-NMR of the Phosphonate Derivatives. (2002). Journal of the Brazilian Chemical Society. [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). Applied Sciences. [Link]

  • Enzymatic Resolution of Chiral Phosphinate Esters. (2006). Organic Letters. [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT OpenCourseWare. [Link]

  • Turning Enantiomeric Relationships into Diastereomeric Ones: Self-Resolving α-Ureidophosphonates and Their Organocatalytic Enantioselective Synthesis. (2022). Journal of the American Chemical Society. [Link]

  • Determination of phosphonates with NANOCOLOR® NanOx Metal and VISOCOLOR® ECO Phosphate. (n.d.). Macherey-Nagel. [Link]

  • Strategies for the asymmetric synthesis of H-phosphinate esters. (2011). Organic & Biomolecular Chemistry. [Link]

  • Supporting Information for Synthesis of P-Chiral Phosphonates by Stereoselective Intramolecular Cyclization. (n.d.). Shanghai Institute of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. (2021). Molecules. [Link]

  • Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. (2022). Organic Chemistry Frontiers. [Link]

  • Fundamentals of the Stereochemistry of Organophosphorus Compounds. (2015). Wiley-VCH. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. [Link]

  • Phosphonates enantiomers receiving with fungal enzymatic systems. (2021). AMB Express. [Link]

  • Method for determination of phosphonates. (2016).
  • Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. (2021). RSC Publishing. [Link]

  • Improving Methods for Enantioselective Organophosphorus Synthesis by A Chiral Nucleophile-Metal Bifunctional Catalytic System. (2024). eCommons. [Link]

  • Supporting Information. (n.d.). reposiTUm. [Link]

  • The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Osaka University. [Link]

  • Resolution of chiral phosphate, phosphonate, and phosphinate esters by an enantioselective enzyme library. (2006). Biochemistry. [Link]

  • Optimized Procedure for Determining the Adsorption of Phosphonates onto Granular Ferric Hydroxide using a Miniaturized Phosphorus Determination Method. (2018). Journal of Visualized Experiments. [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). ACS Omega. [Link]

  • Analyzes of alkyl phosphonate mixtures. (n.d.). JEOL Ltd.. [Link]

  • Determination of Phosphonate Concentration in Water. (n.d.). ANSI Webstore. [Link]

  • Characterization of phosphonate-based antiscalants used in drinking water treatment plants by anion-exchange chromatography coupled to electrospray ionization time-of-flight mass spectrometry and inductively coupled plasma mass spectrometry. (2019). Journal of Chromatography A. [Link]

  • Resolution of Chiral Phosphate, Phosphonate, and Phosphinate Esters by an Enantioselective Enzyme Library. (2006). Biochemistry. [Link]

  • Determination of absolute configuration of the phosphonic acid moiety of fosfazinomycins. (2013). Organic & Biomolecular Chemistry. [Link]

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). Chemical Science. [Link]

Comprehensive Analytical Guide: Reference Standards for (2R)-3-chloro-2-hydroxypropylphosphonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Context

(2R)-3-chloro-2-hydroxypropylphosphonic acid is a highly polar, chiral alkylphosphonic acid. It serves as a critical synthetic intermediate in the production of (S)-phosphonocarnitine[1] and shares significant structural and analytical characteristics with known antibiotic degradation products, such as Fosfomycin Impurity A ((1,2-Dihydroxypropyl)phosphonic acid)[2] and Fosfomycin Impurity D[].

For drug development professionals, ensuring the stereochemical and chemical purity of this compound is paramount. However, its analysis presents a triad of challenges:

  • High Polarity: The phosphonic acid moiety prevents retention on standard Reversed-Phase (RP) C18 columns.

  • Lack of UV Chromophore: The absence of a conjugated

    
    -system renders standard UV/Vis detectors (e.g., HPLC-UV at 254 nm) useless.
    
  • Chirality: Distinguishing the targeted (2R) enantiomer from the (2S) enantiomer requires specialized chiral recognition environments.

This guide objectively compares reference standard grades and provides self-validating, field-proven experimental protocols for its analysis.

Comparison of Reference Standard Grades

Selecting the correct reference standard grade dictates the reliability of your analytical method. Below is an objective comparison of commercially and synthetically available standards.

Table 1: Comparative Analysis of Reference Standard Grades

Standard GradePurity CertificationTraceability & ComplianceBest ApplicationMatrix Interference Correction
Certified Reference Material (CRM) qNMR, >99.5%ISO 17034, NIST TraceableRegulatory filings (IND/NDA), Method validationNone
Primary Working Standard HPLC-ELSD/IC, >98.0%Qualified against CRMRoutine QC, Batch releaseNone
Isotope-Labeled (e.g.,

C or

)
LC-MS/MS, >98.0%Isotopic enrichment >99%Internal standard for LC-MS/MSHigh (Corrects ion suppression)
In-House Synthesized NMR/MS (Uncertified)NoneEarly R&D, Proof-of-conceptNone

Decision Matrix for Analytical Workflows

As an Application Scientist, method selection must be driven by the specific analytical goal. The logical framework below illustrates the causality behind choosing HILIC-MS/MS versus Chiral GC-MS.

AnalyticalLogic A Target: (2R)-3-chloro-2- hydroxypropylphosphonic acid B Determine Enantiomeric Excess (2R vs 2S) A->B C Quantify Trace Levels in API Matrix A->C D Assess Bulk Chemical Purity A->D E Chiral Derivatization GC-MS (Cyclodextrin Column) B->E Requires Volatilization F HILIC-MS/MS (Negative Ion Mode ESI) C->F High Sensitivity Needed G Ion Chromatography (IC-PAD) or qNMR D->G No UV Chromophore

Logical decision tree for selecting analytical methods based on reference standard goals.

Experimental Methodologies & Self-Validating Protocols

Protocol 1: Trace Quantification via HILIC-MS/MS

Causality & Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory because the highly polar phosphonic acid will elute in the void volume of a standard C18 column. A zwitterionic stationary phase provides orthogonal retention via electrostatic and hydrogen-bonding interactions. Mass spectrometry in Negative Electrospray Ionization (ESI-) mode is chosen because phosphonic acids readily deprotonate to form


 ions.

HILICWorkflow S1 Sample Prep (Protein PPT) S2 Chromatography (Zwitterionic HILIC) S1->S2 S3 Ionization (ESI Negative) S2->S3 S4 Detection (MRM Transitions) S3->S4

Step-by-step HILIC-MS/MS workflow for trace quantification of polar phosphonic acids.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the reference standard in a diluent of 80:20 Acetonitrile:Water. Causality: In HILIC, high organic content acts as the weak solvent. Injecting a highly aqueous sample will disrupt the water-enriched layer on the stationary phase, causing severe peak distortion.

  • Chromatographic Conditions:

    • Column: SeQuant ZIC-pHILIC (150 x 2.1 mm, 5 µm).

    • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH adjusted to 9.0). Causality: High pH ensures the phosphonic acid is fully ionized, improving peak shape and MS sensitivity.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 80% B, ramp down to 30% B over 10 minutes.

  • MS/MS Parameters (ESI-):

    • Monitor the specific Multiple Reaction Monitoring (MRM) transition for the

      
       precursor ion.
      
  • System Suitability (Self-Validation): The protocol is validated if the signal-to-noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is

    
     10, and the %RSD of 6 replicate injections is 
    
    
    
    2.0%.
Protocol 2: Stereochemical Purity via Chiral Derivatization GC-MS

Causality & Logic: To determine the Enantiomeric Excess (ee%) of the (2R) form over the (2S) form, chiral GC is highly effective. However, phosphonic acids are non-volatile and thermally labile. We must silylate the active protons on the hydroxyl and phosphonic acid groups using BSTFA to increase volatility and thermal stability.

Step-by-Step Methodology:

  • Derivatization:

    • Transfer 1.0 mg of the reference standard into an anhydrous glass vial.

    • Add 50 µL of anhydrous Pyridine (acid scavenger/catalyst) and 50 µL of BSTFA containing 1% TMCS.

    • Incubate at 60°C for 30 minutes. Causality: Heating drives the substitution of active hydrogens with Trimethylsilyl (TMS) groups. Strictly anhydrous conditions are required to prevent hydrolysis of the TMS-ethers.

  • Chromatographic Conditions:

    • Column: Rt-

      
      DEXm (30 m x 0.25 mm x 0.25 µm) or equivalent cyclodextrin-based chiral capillary column.
      
    • Inlet Temperature: 250°C (Split ratio 1:50).

    • Oven Program: Isothermal at 120°C for 5 minutes, then ramp at 2°C/min to 200°C. Causality: A slow temperature ramp is critical for the cyclodextrin cavity to dynamically interact with and resolve the (2R) and (2S) enantiomers.

  • System Suitability (Self-Validation): The method is deemed valid only if the chiral resolution (

    
    ) between the (2R)-TMS and (2S)-TMS peaks is 
    
    
    
    1.5 (baseline resolution).

Chromatographic Performance Summary

Table 2: Performance Comparison of Analytical Techniques

Analytical TechniqueRetention MechanismLimit of Detection (LOD)Enantiomeric Resolution (

)
Matrix Interference Susceptibility
HILIC-MS/MS Hydrophilic / Electrostatic0.5 ng/mLN/A (Requires chiral column)Low (if Isotope Standard is used)
Chiral GC-MS (Derivatized) Volatility / Cyclodextrin Inclusion10 ng/mL> 1.5 (Baseline resolution)Medium
Ion Chromatography (IC-PAD) Anion Exchange50 ng/mLN/AHigh (in high salt matrices)

References

  • Product Class 15: Alkylphosphonic Acids and Derivatives Source: Science of Synthesis, Thieme Connect URL:[Link]

Sources

A Comparative Analysis of the Stability of Chloro- and Fluoro-Hydroxypropylphosphonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the chemical stability of a therapeutic candidate is a cornerstone of its potential success. Organophosphorus compounds, particularly phosphonates, have garnered significant interest as isosteres of phosphates in medicinal chemistry, offering enhanced resistance to metabolic degradation.[1] This guide provides a detailed comparative analysis of the stability of two closely related analogs: chloro-hydroxypropylphosphonates and fluoro-hydroxypropylphosphonates.

While direct, side-by-side experimental data for these specific compounds is not extensively available in the public domain, this document synthesizes established principles of chemical stability, general data on organophosphorus compounds, and validated analytical methodologies to offer a predictive comparison. The insights provided herein are intended to guide researchers in their experimental design and decision-making processes when considering these motifs in drug candidates.

The Significance of Halogen Substitution in Drug Design

The substitution of a hydrogen atom with a halogen is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity.[2] Chlorine and fluorine are frequently employed for this purpose, each imparting distinct characteristics to the parent molecule. Fluorine, being more electronegative and smaller than chlorine, can lead to more profound changes in electronic properties and conformational preferences.[2] In the context of hydroxypropylphosphonates, the choice between a chloro or fluoro substituent on the propyl chain can significantly influence the molecule's overall stability profile.

Experimental Design for Comparative Stability Assessment

To rigorously evaluate the comparative stability of chloro- and fluoro-hydroxypropylphosphonates, a series of well-defined experiments are necessary. These include hydrolytic, thermal, and enzymatic stability assays.

Synthesis of Target Compounds

The first step is the synthesis of the diethyl esters of (3-chloro-2-hydroxypropyl)phosphonate and (3-fluoro-2-hydroxypropyl)phosphonate. A common and effective method is the Pudovik reaction, involving the addition of a dialkyl phosphite to an appropriate epoxide.

Experimental Protocol: Synthesis of Diethyl (3-chloro-2-hydroxypropyl)phosphonate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl phosphite (1.0 eq) and epichlorohydrin (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine or sodium ethoxide.

  • Reaction Conditions: Heat the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the catalyst by filtration or washing. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of Diethyl (3-fluoro-2-hydroxypropyl)phosphonate

The synthesis of the fluoro-analog follows a similar procedure, substituting epichlorohydrin with epifluorohydrin.

Diagram: Synthetic Workflow

SynthesisWorkflow cluster_chloro Chloro-analog Synthesis cluster_fluoro Fluoro-analog Synthesis Diethyl_Phosphite_Cl Diethyl Phosphite Pudovik_Reaction_Cl Pudovik Reaction (Base Catalyst) Diethyl_Phosphite_Cl->Pudovik_Reaction_Cl Epichlorohydrin Epichlorohydrin Epichlorohydrin->Pudovik_Reaction_Cl Crude_Product_Cl Crude Product Pudovik_Reaction_Cl->Crude_Product_Cl Purification_Cl Purification Crude_Product_Cl->Purification_Cl Chloro_HPP Diethyl (3-chloro-2- hydroxypropyl)phosphonate Purification_Cl->Chloro_HPP Diethyl_Phosphite_F Diethyl Phosphite Pudovik_Reaction_F Pudovik Reaction (Base Catalyst) Diethyl_Phosphite_F->Pudovik_Reaction_F Epifluorohydrin Epifluorohydrin Epifluorohydrin->Pudovik_Reaction_F Crude_Product_F Crude Product Pudovik_Reaction_F->Crude_Product_F Purification_F Purification Crude_Product_F->Purification_F Fluoro_HPP Diethyl (3-fluoro-2- hydroxypropyl)phosphonate Purification_F->Fluoro_HPP

Caption: General workflow for the synthesis of chloro- and fluoro-hydroxypropylphosphonates.

Hydrolytic Stability Assessment

Hydrolytic stability is a critical parameter, especially for orally administered drugs that must survive the acidic environment of the stomach and the neutral pH of the intestines.

Experimental Protocol: pH-Dependent Hydrolysis Study

  • Sample Preparation: Prepare solutions of each phosphonate ester at a known concentration (e.g., 1 mg/mL) in buffers of varying pH (e.g., pH 1.2, 4.5, and 7.4).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

  • Quenching: Quench the hydrolysis reaction by adding a suitable solvent (e.g., acetonitrile) and cooling the sample.

  • Analysis: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or ³¹P NMR spectroscopy, to quantify the remaining parent compound and any degradation products.[3][4]

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life (t₁/₂) at each pH.

Diagram: Hydrolytic Stability Workflow

HydrolysisWorkflow Start Prepare Phosphonate Solutions (pH 1.2, 4.5, 7.4) Incubate Incubate at 37°C Start->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC-MS or ³¹P NMR Quench->Analyze Data Determine Degradation Kinetics and Half-life (t½) Analyze->Data

Caption: Experimental workflow for assessing hydrolytic stability.

Thermal Stability Assessment

Thermal stability is important for determining appropriate storage conditions and for understanding potential degradation during manufacturing processes.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount of the phosphonate ester in a TGA sample pan.

  • Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.

Enzymatic Stability Assessment

For drug development, understanding a compound's susceptibility to enzymatic degradation is paramount. This is often assessed using liver microsomes or S9 fractions, which contain a variety of drug-metabolizing enzymes.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Reaction Mixture: Prepare an incubation mixture containing liver microsomes (or S9 fraction), the phosphonate ester, and a NADPH-generating system in a suitable buffer.

  • Incubation: Incubate the mixture at 37 °C.

  • Time-Point Analysis: At various time points, withdraw aliquots and quench the enzymatic reaction (e.g., with cold acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Comparative Stability Profile: Chloro- vs. Fluoro-Hydroxypropylphosphonates

Based on fundamental chemical principles, a comparative stability profile can be predicted.

Stability ParameterChloro-HydroxypropylphosphonateFluoro-HydroxypropylphosphonateRationale
Hydrolytic Stability (Acidic pH) Likely more stablePotentially less stableThe electron-withdrawing effect of fluorine is stronger than chlorine, which could make the phosphonate ester more susceptible to acid-catalyzed hydrolysis.
Hydrolytic Stability (Neutral/Basic pH) Potentially less stableLikely more stableThe greater electronegativity of fluorine can strengthen the P-O bond, making it more resistant to nucleophilic attack under neutral or basic conditions.[5]
Thermal Stability Lower onset of decompositionHigher onset of decompositionThe C-F bond is significantly stronger than the C-Cl bond, which would likely lead to a higher thermal decomposition temperature for the fluoro-analog.[6][7]
Enzymatic Stability Potentially more susceptible to metabolismLikely more resistant to metabolismFluorine substitution is a well-established strategy to block sites of metabolism. The C-F bond is less prone to enzymatic cleavage than the C-Cl bond.[2]

Note: The data presented in this table is illustrative and based on established chemical principles. Actual experimental results may vary.

Discussion and Mechanistic Insights

The stability of these phosphonates is governed by the electronic and steric effects of the halogen substituent.

Hydrolytic Degradation Pathway: The primary route of hydrolytic degradation for phosphonate esters is the cleavage of the P-O-C ester bond.[5] Under acidic conditions, the reaction is typically initiated by protonation of the phosphoryl oxygen, making the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water. The stronger electron-withdrawing nature of fluorine compared to chlorine may enhance the electrophilicity of the phosphorus center, potentially accelerating acid-catalyzed hydrolysis. Conversely, under neutral or basic conditions, where the mechanism involves direct nucleophilic attack on the phosphorus atom, the stronger inductive effect of fluorine could stabilize the P-O bond, leading to greater stability.

Diagram: Postulated Hydrolytic Degradation

DegradationPathway Parent_Ester R-CH(OH)-CH₂-P(O)(OEt)₂ (R = Cl or F) Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) Parent_Ester->Hydrolysis Products R-CH(OH)-CH₂-P(O)(OH)(OEt) + EtOH Hydrolysis->Products

Caption: General pathway for the hydrolysis of hydroxypropylphosphonate esters.

Thermal Degradation: Thermal decomposition of organophosphorus compounds often involves the elimination of an alkene and the formation of a phosphoric acid derivative.[6][7] The higher bond dissociation energy of the C-F bond compared to the C-Cl bond suggests that the fluoro-substituted compound will require more energy to initiate this process, resulting in higher thermal stability.

Enzymatic Degradation: Cytochrome P450 enzymes are major contributors to the metabolism of many drugs. Halogenated compounds can be metabolized through various pathways, including oxidation and dehalogenation. The high strength of the C-F bond makes it particularly resistant to enzymatic cleavage, a property that is often exploited to enhance the metabolic stability of drug candidates.[2] Therefore, the fluoro-hydroxypropylphosphonate is anticipated to exhibit greater resistance to enzymatic degradation compared to its chloro counterpart.

Analytical Methodologies for Stability Assessment

Accurate and reliable analytical methods are essential for quantifying the stability of these compounds.

  • High-Performance Liquid Chromatography (HPLC): Coupled with UV or mass spectrometry (MS) detectors, HPLC is a workhorse for separating and quantifying the parent compound and its degradation products. Reversed-phase chromatography with a C18 column is commonly employed.

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique is highly specific for phosphorus-containing compounds and can be used to monitor the disappearance of the parent phosphonate and the appearance of phosphorus-containing degradation products in real-time.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products, particularly after derivatization.

  • Thermogravimetric Analysis (TGA): TGA is the primary technique for assessing thermal stability by measuring weight loss as a function of temperature.[6][7]

Conclusion

The choice between a chloro- and a fluoro-substituent in the design of hydroxypropylphosphonate-containing molecules has significant implications for their stability. While the fluoro-analog is predicted to offer superior thermal and enzymatic stability, its hydrolytic stability profile may be more complex, with potentially increased lability under acidic conditions. The chloro-analog, while likely less stable overall, may offer a different pharmacokinetic profile that could be advantageous in specific therapeutic contexts.

This guide provides a framework for the systematic evaluation of these two important classes of compounds. Researchers are encouraged to perform direct comparative studies using the outlined experimental protocols to generate robust data that will inform the selection and optimization of phosphonate-based drug candidates.

References

  • Maffei, M., & Buono, G. (2003). A two-step procedure for the synthesis of vinyl phosphonates. Tetrahedron, 59(45), 8821-8825. [Link]

  • Hwang, J., & Cole, P. A. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 8895-8939. [Link]

  • PubChem. (n.d.). Diethyl (3-chloro-2-hydroxypropyl)phosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gao, Y., et al. (2025). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 30(1), 123. [Link]

  • Cavano, R. R. (2018). Phosphonate Testing and Reporting. Irohedp. [Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

  • Keglevich, G., & Szekrényi, A. (2018). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 23(7), 1635. [Link]

  • Scott, M. D., & Smith, T. E. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 62(5), 2223-2247. [Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. [Link]

Sources

Comparative Guide: IR Spectroscopy Characteristic Bands for P-C and C-Cl Bonds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Grounding

In the structural elucidation of small molecule drugs and agrochemicals, distinguishing between Phosphorus-Carbon (P-C) and Carbon-Chlorine (C-Cl) bonds is a frequent analytical challenge. Both bond types exhibit primary stretching vibrations in the fingerprint region (600–800 cm⁻¹) , creating a high risk of misassignment.

This guide moves beyond basic spectral tables to provide a mechanistic framework for differentiation. The fundamental physics relies on the reduced mass (


) and force constant (

) of the oscillators:
  • C-Cl Bonds: High reduced mass and high bond polarity result in intense, broad bands in the 600–800 cm⁻¹ region.

  • P-C Bonds: Lower polarity compared to C-Cl and often weaker force constants (especially in P(III) species) result in weak-to-moderate bands that are easily obscured.

Critical Application Note: Standard Diamond ATR modules often have a spectral cutoff around 525–600 cm⁻¹. For definitive characterization of these bonds, CsI transmission windows or Ge-crystal ATR (cutoff ~600 cm⁻¹) are recommended to ensure the entire band envelope is captured.

Comparative Spectral Analysis

The following data synthesizes experimental observations for aliphatic and aromatic systems.

Table 1: Characteristic Band Comparison
Bond TypeVibrational ModeFrequency Range (cm⁻¹)IntensityDiagnostic Features
C-Cl (Aliphatic)

Stretch
600 – 800 Strong Often appears as a multiplet due to rotational isomers (gauche/trans).
C-Cl (Aromatic)

Stretch
1035 – 1090 StrongCoupled with ring vibrations; distinct from aliphatic C-Cl.
P-C (Aliphatic)

Stretch
650 – 770 Weak/MedDifficult to identify in isolation; look for corroborating P=O bands.
P-C (Aromatic) P-Ph "X-Sensitive"1430 – 1440 ModerateKey Diagnostic: A sharp band at ~1435 cm⁻¹ is highly specific for P-Phenyl groups.
P-C (Aromatic)

Stretch
1090 – 1120 ModerateOften obscured by C-O or C-C bands; less reliable than the 1435 cm⁻¹ band.
Deep Dive: The "Fingerprint Trap"

The 600–800 cm⁻¹ region is the primary overlap zone.

  • Differentiation Strategy: If you observe a strong, broad band at 700–750 cm⁻¹, it is statistically more likely to be C-Cl. P-C stretches in this region are typically sharp but weak.

  • Corroborating Evidence:

    • For P-C: Look for the P=O stretch (strong, 1150–1300 cm⁻¹) or P-O-C (strong, 950–1050 cm⁻¹). If these are absent, a weak band at 700 cm⁻¹ is likely a skeletal vibration, not P-C.

    • For C-Cl: Look for the CH₂-Cl wag at 1250–1300 cm⁻¹.

Experimental Protocol: Low-Frequency Analysis

To reliably detect these bands, the standard "crush and scan" KBr protocol is often insufficient due to hygroscopicity masking weak P-C bands or ATR cutoff limits.

Protocol: Enhanced Sensitivity Analysis for Halogen/Phosphorus Compounds

Objective: Maximize signal-to-noise ratio in the 400–1000 cm⁻¹ region.

Materials:

  • Spectrometer: FTIR with DTGS detector (MCT is less linear below 700 cm⁻¹).

  • Sampling: Nujol Mull on CsI plates (Transparent to 200 cm⁻¹) OR Ge-ATR .

    • Avoid: KBr (cutoff ~400 cm⁻¹, but hygroscopic water masks 600–700 region).

    • Avoid: Diamond ATR (cutoff ~525 cm⁻¹; unreliable for lower C-Cl stretches).

Step-by-Step Workflow:

  • Background Collection:

    • Purge spectrometer with dry N₂ for 15 minutes to remove atmospheric CO₂/H₂O (crucial for weak P-C detection).

    • Collect background (64 scans, 4 cm⁻¹ resolution).

  • Sample Preparation (Nujol Mull Method):

    • Place 2–5 mg of sample in an agate mortar.

    • Grind to a fine powder (<2 µm particle size) to minimize Christiansen effect (scattering slope).

    • Add 1 drop of Nujol (mineral oil). Grind to a paste.

    • Sandwich between two CsI plates . Note: Do not use KBr if the sample is a hydrochloride salt, as ion exchange (R-Cl + KBr -> R-Br) can shift peaks.

  • Data Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.

    • Accumulate 128 scans to resolve weak P-C signals.

  • Validation (The "Self-Check"):

    • Nujol Check: Verify C-H stretches at 2900, 1460, and 1375 cm⁻¹. These are internal standards.

    • Intensity Check: If the candidate C-Cl band is weaker than the Nujol 1375 band, re-evaluate assignment (C-Cl should be strong).

Decision Logic & Visualization

The following diagrams illustrate the logical flow for assigning bands in the overlap region and the experimental setup.

Diagram 1: Spectral Assignment Decision Tree

SpectralAssignment Start Unknown Band in 600-800 cm⁻¹ Region CheckIntensity Is the band Intensity Strong/Broad? Start->CheckIntensity CheckPO Is a Strong Band Present at 1150-1300 cm⁻¹ (P=O)? CheckIntensity->CheckPO No (Weak/Med) CheckWag Is a Band Present at 1250-1300 cm⁻¹ (CH₂-Cl)? CheckIntensity->CheckWag Yes (Strong) CheckPPh Is a Sharp Band Present at ~1435 cm⁻¹? CheckPO->CheckPPh Yes (P=O Found) CheckPO->CheckPPh No (Possible P(III)) ResultPC Likely P-C Stretch (Aliphatic) CheckPPh->ResultPC No (But P=O present) ResultPPh Likely P-Phenyl Group (Aromatic P-C) CheckPPh->ResultPPh Yes (1435 cm⁻¹) ResultUncertain Uncertain/Skeletal Mode (Check Raman) CheckPPh->ResultUncertain No (No P markers) ResultCCl Likely C-Cl Stretch (Aliphatic) CheckWag->ResultCCl Yes CheckWag->ResultUncertain No

Caption: Logical workflow for distinguishing P-C and C-Cl bonds based on intensity and corroborating spectral features.

Diagram 2: Experimental Setup for Low-Frequency Detection

ExperimentalSetup cluster_windows Window Cutoffs Sample Sample Prep (Nujol Mull) Window Window Material Selection Sample->Window KBr KBr (Cutoff ~400 cm⁻¹) Risk: Ion Exchange Window->KBr CsI CsI (Cutoff ~200 cm⁻¹) Recommended Window->CsI Diamond Diamond ATR (Cutoff ~525 cm⁻¹) Risk: Signal Loss Window->Diamond Detector Detector (DTGS vs MCT) Analysis Spectral Analysis (600-800 cm⁻¹) Detector->Analysis KBr->Detector Partial Trans. CsI->Detector Full Trans. Diamond->Detector High Cutoff

Caption: Selection guide for window materials to ensure accurate capture of low-frequency P-C and C-Cl bands.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley.
  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for C-Cl intensity and frequency ranges).

  • Thomas, L. C. (1974). Interpretation of the Infrared Spectra of Organophosphorus Compounds. Heyden.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.